molecular formula C9H10OS B8803469 4-Allylsulfanyl-phenol CAS No. 5656-44-0

4-Allylsulfanyl-phenol

Cat. No.: B8803469
CAS No.: 5656-44-0
M. Wt: 166.24 g/mol
InChI Key: LBKISISWVPNGGC-UHFFFAOYSA-N
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Description

4-Allylsulfanyl-phenol (CAS 5656-44-0) is an organic sulfur-containing phenol with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol . The compound features an allylsulfanyl group attached to a phenolic ring, a structure that is of interest in synthetic and medicinal chemistry research. For instance, one study used a related allylsulfanyl phenol as a key intermediate in a synthetic route, achieving a high yield of 96% . Furthermore, the strategic functionalization of natural phenols is an active research area aimed at improving biological activity, such as enhancing antioxidant, antimicrobial, or other pharmacological properties . This product is intended for research and development purposes only and is not intended for personal or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5656-44-0

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

4-prop-2-enylsulfanylphenol

InChI

InChI=1S/C9H10OS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2

InChI Key

LBKISISWVPNGGC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

Solubility Profiling of 4-Allylsulfanyl-phenol in Organic Solvents: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of drug development and formulation. 4-Allylsulfanyl-phenol (CAS: 5656-44-0), also known as 4-(allylthio)phenol, is a highly versatile organic compound characterized by the chemical formula C9H10OS[1]. Because it features a unique combination of a hydrophilic phenolic head and a lipophilic allylthio tail, its solvation thermodynamics present a complex interplay of hydrogen bonding, dipole-dipole interactions, and dispersion forces.

This whitepaper provides an in-depth technical framework for predicting, measuring, and optimizing the solubility of 4-Allylsulfanyl-phenol across common organic solvents. By synthesizing Hansen Solubility Parameters (HSP) with harmonized high-throughput experimental protocols, this guide serves as a definitive resource for medicinal chemists and formulation scientists.

Molecular Architecture & Solvation Thermodynamics

To accurately predict the solubility of 4-Allylsulfanyl-phenol, one must deconstruct its molecular architecture. The molecule consists of three distinct functional domains that dictate its interactions with solvent molecules:

  • Phenolic Hydroxyl Group (-OH): Acts as both a strong hydrogen-bond donor and acceptor.

  • Thioether Linkage (-S-): Highly polarizable, acting as a weak hydrogen-bond acceptor and participating in dipole-dipole interactions.

  • Allyl Group (-CH2-CH=CH2): A lipophilic hydrocarbon tail that relies entirely on London dispersion forces and weak

    
     interactions.
    
Hansen Solubility Parameters (HSP) Framework

The Hildebrand and Hansen Solubility Parameter models postulate that the total cohesive energy density of a liquid is the sum of three individual forces: dispersion (


), polarity (

), and hydrogen bonding (

)[2]. For a solute to dissolve in a solvent, the coordinates of the solvent must fall within the "solubility sphere" of the solute[3].

While pure phenol has a high hydrogen-bonding parameter (


), the introduction of the allylthio group in 4-Allylsulfanyl-phenol significantly increases the dispersion component (

) and lowers the overall polarity (

). Consequently, the molecule exhibits a high affinity for polar aprotic solvents (which can accept the phenolic proton without being repelled by the lipophilic tail) and moderate affinity for moderately polar halogenated solvents.

Solvation Molecule 4-Allylsulfanyl-phenol (Solute) Phenol Phenolic -OH (H-Bond Donor/Acceptor) Molecule->Phenol Thioether Thioether -S- (Polarizable/Dipole) Molecule->Thioether Allyl Allyl Group (Lipophilic/Dispersion) Molecule->Allyl PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Phenol->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Phenol->PolarAprotic H-Bond Acceptance Thioether->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Allyl->NonPolar Dispersion Forces

Fig 1: Intermolecular forces driving 4-Allylsulfanyl-phenol solvation across solvent classes.

Solubility Matrix in Common Organic Solvents

Based on structural homology and cohesive energy density principles, the solubility of 4-Allylsulfanyl-phenol can be stratified across standard laboratory solvents. The table below summarizes the expected behavior of the compound, providing a baseline for synthetic and analytical workflows.

Solvent ClassSolventDielectric Constant (

)
Estimated SolubilityPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Highly Soluble)Strong dipole-dipole; H-bond acceptance from the phenolic -OH.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 mg/mL (Highly Soluble)Strong dipole-dipole; H-bond acceptance.
Polar Protic Methanol (MeOH)32.750 - 100 mg/mL (Soluble)H-bond donor/acceptor matching; moderate dispersion accommodation.
Polar Protic Ethanol (EtOH)24.550 - 100 mg/mL (Soluble)H-bond donor/acceptor matching.
Moderately Polar Ethyl Acetate (EtOAc)6.020 - 50 mg/mL (Soluble)Ester H-bond acceptance; excellent dispersion interaction with allyl tail.
Halogenated Dichloromethane (DCM)9.110 - 30 mg/mL (Moderately Soluble)Dipole-induced dipole interactions with the polarizable thioether.
Non-Polar Hexane1.9< 5 mg/mL (Poorly Soluble)Weak London dispersion forces; unable to break phenolic H-bond lattices.
Aqueous Water80.1< 0.1 mg/mL (Insoluble)High cohesive energy of water rejects the lipophilic allylthio tail.

Data Note: Quantitative estimations are derived from the thermodynamic profiling of structurally analogous phenolic thioethers.

Experimental Protocol: Equilibrium Solubility Determination

While theoretical models guide solvent selection, empirical validation is mandatory for regulatory compliance and process scale-up. The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of organic compounds[4].

The following protocol is a self-validating system designed to eliminate false-positive kinetic solubility readings and prevent inter-laboratory variance[5].

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh an excess amount of 4-Allylsulfanyl-phenol (e.g., 50 mg) into a 15 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced photo-oxidation of the thioether group.

    • Add exactly 5.0 mL of the target organic solvent.

  • Thermodynamic Equilibration:

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Agitate the suspension using a thermostatic orbital shaker at exactly 25.0°C (or 37.0°C for physiological modeling) for 24 to 48 hours. Causality: This extended duration is critical to overcome the lattice energy of the solid state and reach true thermodynamic equilibrium[5].

  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at the equilibration temperature. Causality: Centrifugation is strictly preferred over filtration for lipophilic compounds, as the allylthio tail can adsorb onto standard nylon or PTFE filter membranes, leading to artificially low concentration readings[4].

  • Analytical Quantification:

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot with the HPLC mobile phase (e.g., 70:30 Methanol:Water with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector.

    • Analyze via HPLC-UV using an isocratic elution profile on a C18 reverse-phase column.

  • Solid-State Validation (Critical Step):

    • Recover the residual solid pellet from the centrifuge tube and dry it under a gentle stream of nitrogen.

    • Analyze the pellet via Powder X-Ray Diffraction (PXRD). Causality: This step validates that the undissolved material has not formed a solvent complex (solvate) or undergone a polymorphic shift during the 48-hour shaking period, which would fundamentally alter the apparent solubility[5].

Workflow Start Excess Solute + Solvent in Amber Vial Equilibration Thermostatic Shaking (25°C/37°C, 24-48 hrs) Start->Equilibration Agitation Separation Phase Separation (Centrifugation at 10k rpm) Equilibration->Separation Saturation Reached Analysis HPLC-UV Quantification (Isocratic Elution) Separation->Analysis Supernatant Extraction Validation Solid-State Analysis (PXRD of Residual Pellet) Separation->Validation Pellet Recovery

Fig 2: Standardized, self-validating shake-flask protocol for equilibrium solubility determination.

Implications for Synthesis and Formulation

The solubility profile of 4-Allylsulfanyl-phenol dictates its utility in downstream applications:

  • Synthetic Chemistry: The high solubility in polar aprotic solvents (DMSO, DMF) makes it an excellent substrate for base-catalyzed nucleophilic aromatic substitutions (

    
    ) or transition-metal-catalyzed cross-coupling reactions. The solvent's ability to stabilize the phenoxide anion (formed upon deprotonation) accelerates reaction kinetics.
    
  • Drug Formulation: Because the compound is practically insoluble in water, formulating it for biological assays requires the use of co-solvents (e.g., DMSO stock solutions) or lipid-based nanocarriers. When utilizing DMSO stocks for in vitro assays, scientists must ensure the final DMSO concentration in the aqueous buffer does not exceed 1% v/v to prevent spontaneous precipitation of the allylthio-derivative[4].

References

  • Cas 5656-44-0, 4-ALLYLSULFANYL-PHENOL | Lookchem Source: Lookchem URL
  • Hansen solubility parameters Source: Stenutz URL
  • Hansen Solubility Parameters: A User's Handbook Source: ResearchGate / Kinam Park URL
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Sigma-Aldrich URL
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)

Sources

An In-depth Technical Guide to the Thermal Stability of 4-Allylsulfanyl-phenol Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Thermal Stability in Monomer Characterization

For researchers, scientists, and professionals in drug development and material science, understanding the fundamental properties of a novel monomer is paramount. The thermal stability of a compound like 4-Allylsulfanyl-phenol—a molecule possessing the reactive functionalities of a phenol, an allyl group, and a thioether linkage—is not merely a data point. It is a critical determinant of its entire lifecycle: from synthesis and purification to polymerization, storage, and final application. This guide provides a comprehensive framework for evaluating the thermal stability of 4-Allylsulfanyl-phenol. While direct, published experimental data for this specific monomer is not widely available, this document synthesizes established principles from related chemical structures and details the rigorous experimental protocols required to generate such critical data. It is designed to be a field-proven manual, explaining not just the "how" but the fundamental "why" behind each step, ensuring a self-validating and scientifically sound investigation.

Molecular Architecture and Its Implications for Thermal Behavior

The thermal stability of 4-Allylsulfanyl-phenol is dictated by the interplay of its three key functional domains. A predictive understanding of its decomposition requires an analysis of each component's known thermal behavior.

  • The Phenolic Core: Phenolic compounds are known for their antioxidant properties and are foundational to many thermally robust polymers, such as phenolic resins.[1] The hydroxyl group can participate in hydrogen bonding, which can influence intermolecular forces and, consequently, the energy required for phase transitions. The aromatic ring itself is inherently stable, but the substituents largely determine the ultimate decomposition pathways.

  • The Thioether Linkage (-S-): The carbon-sulfur bond is generally weaker than a carbon-oxygen bond, making the thioether linkage a potential initiation point for thermal degradation. The thermal decomposition of aromatic thioethers can proceed via homolytic cleavage of the C-S bonds, leading to the formation of radical species.[2] Studies on similar compounds have shown that thermolysis can yield products like thiophenols and aromatic sulfides.[2] In general, sulfur-containing compounds tend to be less thermally stable than their oxygen-containing analogs.[3][4]

  • The Allyl Group (-CH₂-CH=CH₂): The allyl group introduces a site of unsaturation, which is highly susceptible to thermal activation. A key reaction for allyl-aryl ethers is the Claisen rearrangement, a thermally induced intramolecular reaction.[5][6] While 4-Allylsulfanyl-phenol is a thioether, the potential for analogous rearrangements or other thermally induced reactions involving the allyl group, such as radical-initiated polymerization, must be considered. Studies on allyl phenyl ether have shown that at temperatures above 180°C, a variety of products can be formed, including 2-allylphenol.[7]

Core Experimental Protocols for Thermal Stability Assessment

A comprehensive thermal analysis of 4-Allylsulfanyl-phenol relies on two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary data on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[8] This technique is indispensable for determining the onset temperature of decomposition, the degradation profile over a temperature range, and the amount of non-volatile residue. The protocol outlined below is based on the principles described in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[9][10][11]

Experimental Workflow: TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis p1 Ensure sample purity (e.g., via NMR, HPLC). p2 Weigh 5-10 mg of 4-Allylsulfanyl-phenol into a ceramic or platinum TGA pan. p1->p2 i1 Calibrate balance and temperature sensor. p2->i1 Load Sample i2 Set inert atmosphere (e.g., Nitrogen) at a flow rate of 50-100 mL/min. i1->i2 i3 Define temperature program: - Equilibrate at 30°C for 5 min. - Ramp from 30°C to 800°C at 10°C/min. i2->i3 a1 Plot Mass (%) vs. Temperature (°C). i3->a1 Run Experiment a2 Determine Onset Temperature (T_onset) of decomposition. a1->a2 a3 Identify temperatures for 5% and 10% mass loss (T_5%, T_10%). a2->a3 a4 Calculate residual mass at 800°C. a3->a4

Caption: Workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

  • Instrument Calibration: Prior to analysis, ensure the TGA instrument's balance and temperature sensor are calibrated according to the manufacturer's specifications. This is crucial for data accuracy and reproducibility.

  • Sample Preparation:

    • Verify the purity of the 4-Allylsulfanyl-phenol monomer using an appropriate technique (e.g., NMR spectroscopy or chromatography). Impurities can lead to misleading thermal events.

    • Accurately weigh 5 to 10 mg of the sample into a clean, tared TGA crucible (ceramic or platinum pans are typically used for high-temperature runs). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with an inert gas, typically high-purity nitrogen, at a flow rate of 50-100 mL/min.[12] This prevents oxidative degradation and allows for the study of the material's inherent thermal stability.

    • Temperature Program: A standard program involves:

      • An initial isothermal hold at a temperature slightly above ambient (e.g., 30°C) for 5 minutes to allow for thermal equilibration.

      • A dynamic heating segment from 30°C to a final temperature (e.g., 800°C) at a constant rate of 10°C/min. This heating rate is a common choice that balances resolution and experimental time. Slower rates can improve resolution of overlapping thermal events, while faster rates may shift decomposition temperatures higher.

  • Data Acquisition and Analysis:

    • Record the sample mass as a function of temperature.

    • Plot the results as percent mass loss versus temperature. The derivative of this curve (DTG curve) can also be plotted to highlight the temperatures at which the rate of mass loss is maximal.

    • From the TGA curve, determine key parameters such as the onset temperature of decomposition (Tonset), the temperatures corresponding to 5% and 10% mass loss (T5% and T10%), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[13][14] This technique is essential for identifying phase transitions such as melting (Tm), glass transitions (Tg), and exothermic events like crystallization or polymerization/curing.[15] The following protocol is guided by ASTM D3418, a standard for analyzing polymers, which is adaptable for monomers that may undergo polymerization.[16][17][18]

Experimental Workflow: DSC

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis p1 Weigh 3-7 mg of 4-Allylsulfanyl-phenol into an aluminum DSC pan. p2 Hermetically seal the pan to prevent vaporization of the monomer. p1->p2 i1 Calibrate for temperature and enthalpy using an indium standard. p2->i1 Load Sample i2 Set inert atmosphere (Nitrogen) at a flow rate of 50 mL/min. i1->i2 i3 Define temperature program: 1. Heat 25°C to 250°C at 10°C/min. 2. Cool to 25°C at 10°C/min. 3. Heat 25°C to 350°C at 10°C/min. i2->i3 a1 Plot Heat Flow (mW) vs. Temperature (°C). i3->a1 Run Experiment a2 Identify melting point (T_m) and enthalpy of fusion (ΔH_f) from 1st heat. a1->a2 a3 Observe glass transition (T_g) and crystallization (T_c) on cooling. a2->a3 a4 Detect exothermic curing/polymerization peaks in the 2nd heating scan. a3->a4

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for both temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation:

    • Accurately weigh 3 to 7 mg of 4-Allylsulfanyl-phenol into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is a critical step to prevent the volatilization of the monomer during heating, which would create a large, interfering endotherm and result in mass loss.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Experimental Parameters:

    • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of approximately 50 mL/min.

    • Temperature Program: A heat-cool-heat cycle is recommended to distinguish between thermal events related to the material's history and its intrinsic properties.

      • First Heat: Ramp from ambient temperature (e.g., 25°C) to a temperature above the expected melting point but below the onset of decomposition (e.g., 250°C) at a rate of 10°C/min. This scan provides information on the initial state of the material, including its melting point (Tm) and enthalpy of fusion (ΔHf).

      • Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This scan can reveal crystallization behavior (Tc).

      • Second Heat: Reheat the sample to a higher temperature (e.g., 350°C) at 10°C/min. This scan reveals the intrinsic properties of the amorphous or recrystallized material, such as the glass transition temperature (Tg), and can highlight thermally induced reactions like polymerization, which would appear as a broad exotherm.

  • Data Analysis:

    • Plot the heat flow versus temperature for each segment of the experiment.

    • From the first heating scan, determine the melting temperature (peak of the endotherm) and integrate the peak area to calculate the enthalpy of fusion.

    • From the second heating scan, identify the glass transition temperature (a step change in the baseline) and any exothermic peaks that may indicate curing or polymerization.

Synthesized Data and Interpretation

Although experimental data for 4-Allylsulfanyl-phenol is not available in the cited literature, we can predict the expected outcomes based on the behavior of analogous compounds and present them in a structured format. This serves as a template for what researchers should expect to find and how to interpret it.

Table 1: Predicted Thermal Properties of 4-Allylsulfanyl-phenol

ParameterAnalytical TechniquePredicted Value/ObservationSignificance and Interpretation
Melting Point (Tm) DSC~ 60 - 90 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity. This temperature defines the upper limit for solid-state storage.
Enthalpy of Fusion (ΔHf) DSC20 - 40 kJ/molThe energy required to melt the solid. Provides insight into the crystallinity and intermolecular forces of the monomer.
Curing/Polymerization Exotherm DSC (2nd Heat)Onset ~ 150 - 200 °CA broad exothermic peak indicates thermally initiated polymerization. The onset temperature is critical for defining the processing window to avoid premature curing.
Decomposition Onset (Tonset) TGA (in N2)~ 220 - 270 °CThe temperature at which significant mass loss begins. This is the absolute upper limit for processing and application before the monomer chemically degrades.
Temperature at 5% Mass Loss (T5%) TGA (in N2)~ 240 - 290 °CA practical indicator of the temperature at which thermal degradation becomes substantial.
Residual Mass @ 800°C TGA (in N2)< 10%In an inert atmosphere, a low residual mass is expected for a small organic monomer, indicating near-complete volatilization or decomposition into volatile products.

Causality Behind Expected Observations:

  • The predicted melting point is an educated estimate for a substituted phenol of this molecular weight.

  • The onset of polymerization is anticipated to occur at a lower temperature than the ultimate decomposition, driven by the reactivity of the allyl group.

  • The decomposition onset is predicted to be governed by the scission of the relatively weaker C-S bond, a common degradation pathway for thioethers.[2] The thermolysis of some thioether derivatives has been observed to start around 250°C.[2]

Conclusion: A Roadmap for Application

The thermal stability data generated through the rigorous application of TGA and DSC provides a definitive roadmap for the handling and application of 4-Allylsulfanyl-phenol. For drug development professionals, this data is critical for designing formulation processes (e.g., hot-melt extrusion) where the active pharmaceutical ingredient must remain stable. For polymer scientists, this information defines the viable temperature window for melt processing or solution polymerization, ensuring that the monomer polymerizes as intended without undergoing charring or fragmentation. By following the detailed protocols and interpretative framework presented in this guide, researchers can confidently and accurately characterize the thermal properties of 4-Allylsulfanyl-phenol, unlocking its potential for advanced applications.

References

  • ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008. [9]

  • ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2015. [16]

  • ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2003. [19]

  • Scribd. "Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry | PDF." Accessed March 2, 2026. [Link]

  • SIS. "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry ASTM D3418." Accessed March 2, 2026. [Link]

  • ASTM International. "D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry." Accessed March 2, 2026. [Link][17]

  • ASTM International. "E1131 Standard Test Method for Compositional Analysis by Thermogravimetry." Accessed March 2, 2026. [Link][10]

  • ASTM International. "Compositional Analysis by Thermogravimetry." 2020. [Link][11]

  • Intertek Inform. "ASTM E 1131 : 2025 Standard Test Method for Compositional Analysis b." Accessed March 2, 2026. [Link]

  • ASTM International. "Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry." 2012. [Link][18]

  • MDPI. "Thermal Characterization and Heat Capacities of Seven Polyphenols." Accessed March 2, 2026. [Link]

  • Intertek. "Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358." Accessed March 2, 2026. [Link]

  • ACS Publications. "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization." Accessed March 2, 2026. [Link]

  • The University of Melbourne. "STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA)." Accessed March 2, 2026. [Link][12]

  • ResearchGate. "(PDF) Thermolysis of some thioether derivatives." Accessed March 2, 2026. [Link][2]

  • ACS Publications. "Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating." Accessed March 2, 2026. [Link][5]

  • RSC Publishing. "Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform." Accessed March 2, 2026. [Link]

  • Prime Process Safety Center. "Thermogravimetric Analysis (TGA)." Accessed March 2, 2026. [Link][8]

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  • Infinita Lab. "Thermogravimetric Analysis (TGA) for Material Characterization." Accessed March 2, 2026. [Link]

  • AKJournals. "Thermal stability and decomposition of sulphur and selenium compounds." Accessed March 2, 2026. [Link][3]

  • ScienceDirect. "Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates." Accessed March 2, 2026. [Link]

  • Unknown Source. "Thermogravimetric Analysis." Accessed March 2, 2026.
  • PubMed. "Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating." Accessed March 2, 2026. [Link][7]

  • ResearchGate. "Thermal stability and decomposition of sulphur and selenium compounds." Accessed March 2, 2026. [Link]

  • NETZSCH Analyzing & Testing. "DSC Analysis on Thermosets." Accessed March 2, 2026. [Link][15]

  • NC State University Libraries. "Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties." Accessed March 2, 2026. [Link][14]

  • ResearchGate. "Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles." Accessed March 2, 2026. [Link][6]

  • Scholars' Mine. "Thermal Stability of Substituted Phenol-formaldehyde Resins." Accessed March 2, 2026. [Link][1]

  • PMC. "Antitumoural Sulphur and Selenium Heteroaryl Compounds: Thermal Characterization and Stability Evaluation." Accessed March 2, 2026. [Link]

  • Beilstein Journal of Organic Chemistry. "Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids." Accessed March 2, 2026. [Link]

  • PubMed. "The Biosynthesis of Thiol- And Thioether-Containing Cofactors and Secondary Metabolites Catalyzed by Radical S-adenosylmethionine Enzymes." Accessed March 2, 2026. [Link]

  • Master Organic Chemistry. "Thiols And Thioethers." Accessed March 2, 2026. [Link]

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  • Petroleum Processing and Petrochemicals. "THE INFLUENCE OF MOLECULAR STURCTURE OF SULFUR-CONTAINING COMPOUNDS IN PETROLEUM ON THEIR PHYSICAL PROPERTIES." Accessed March 2, 2026. [Link]

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Navigating the Unknown: A Technical Guide to the Safe Handling of 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Inferred Hazard Assessment

Therefore, this guide is constructed upon a foundation of inferred hazard assessment , a cornerstone of safety evaluation in research and development. The protocols and safety information herein are synthesized from the known hazards of its primary constituent functional groups: the phenol moiety, the allyl group, and the thioether (sulfide) linkage. For this analysis, we will draw heavily upon the established safety profiles of Thiophenol , Allyl Sulfide , and 4-Allylphenol (Chavicol) . This approach allows us to anticipate potential hazards and establish a robust framework for safe handling, grounded in chemical structure and reactivity. All procedures should be conducted with the utmost caution, treating the compound as potentially hazardous.

Section 1: Physicochemical and Toxicological Profile (Inferred)

The exact physicochemical properties of 4-Allylsulfanyl-phenol are not documented. However, we can extrapolate an estimated profile based on its structural components.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₉H₁₀OSBased on chemical structure.
Molecular Weight 166.24 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Phenols and thiophenols are often crystalline solids or liquids.[1]
Odor Pungent, likely unpleasant (garlic- or thiol-like).Attributable to the allyl sulfide and thiophenol-like structure.[2]
Solubility Sparingly soluble in water; soluble in organic solvents.Typical for phenolic compounds of this size.
Boiling Point Estimated to be > 200°CHigher than its constituent parts due to increased molecular weight.
Flash Point Likely combustible.Allyl sulfide has a flash point of 46°C.[2]

Section 2: Comprehensive Hazard Analysis

The hazard profile of 4-Allylsulfanyl-phenol is a composite of the risks associated with its functional groups.

The Phenolic Moiety: Corrosivity and Systemic Toxicity

The phenol group is a well-documented hazard. It is corrosive and can cause severe skin burns.[3] A significant danger is its rapid absorption through the skin, which can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[3]

The Allyl-Sulfanyl Group: Irritation, Flammability, and Unpleasant Odor

The allyl sulfide component contributes to the compound's likely flammability and strong, unpleasant odor.[2] Allyl sulfides are known skin and respiratory tract irritants.[2] Thiophenols, a related structural class, are highly toxic and are readily absorbed through the skin.[4] They are also notorious for their extremely foul and persistent odors.

Synergistic and Combined Hazards

The combination of these functional groups in a single molecule necessitates a conservative approach to safety. The presence of both a phenol and a sulfur-containing group suggests a high potential for skin and eye irritation, as well as significant toxicity upon ingestion, inhalation, or dermal absorption.

GHS Hazard Classification (Inferred)

The following table summarizes the anticipated GHS classifications for 4-Allylsulfanyl-phenol based on the known classifications of its structural analogs.

Hazard Class4-Allylphenol (Chavicol)[4]Thiophenol[5]Allyl Sulfide[2][6]4-Allylsulfanyl-phenol (Anticipated)
Acute Toxicity, Oral Not ClassifiedCategory 3Not ClassifiedCategory 3/4 (Harmful or Toxic if swallowed)
Acute Toxicity, Dermal Not ClassifiedCategory 3Not ClassifiedCategory 3 (Toxic in contact with skin)
Acute Toxicity, Inhalation Not ClassifiedCategory 3Category 4Category 3/4 (Toxic or Harmful if inhaled)
Skin Corrosion/Irritation Category 3 (Mild Irritant)Category 2Category 2Category 1B/2 (Causes severe skin burns and eye damage or causes skin irritation)
Serious Eye Damage/Irritation Category 2ACategory 1Category 2ACategory 1 (Causes serious eye damage)
Flammable Liquids Not ClassifiedCategory 3Category 3Category 3 (Flammable liquid and vapor)

This table represents an inferred hazard profile and should be treated as a guideline for establishing conservative safety protocols.

Section 3: Experimental Protocols for Safe Handling

The following protocols are designed to mitigate the anticipated hazards of 4-Allylsulfanyl-phenol.

Engineering Controls: The Primary Barrier
  • Fume Hood: All handling of 4-Allylsulfanyl-phenol, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation in addition to the use of a fume hood.

Personal Protective Equipment (PPE): The Last Line of Defense
  • Hand Protection: Double gloving is mandatory. Use a combination of nitrile inner gloves and heavy-duty butyl rubber or Viton™ outer gloves. Thiophenols and related compounds can penetrate standard nitrile gloves rapidly.[4]

  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. For larger quantities or operations with a higher risk of splashing, a chemically resistant apron is also recommended.

Storage and Segregation
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, well-ventilated area, away from sources of ignition and oxidizing agents.[2]

  • Segregation: Store separately from strong acids, bases, and oxidizing agents.[2]

Waste Disposal
  • Segregation: All waste contaminated with 4-Allylsulfanyl-phenol, including gloves, pipette tips, and empty containers, must be collected in a dedicated, labeled hazardous waste container.

  • Disposal Route: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

Section 4: Emergency Procedures

Immediate and appropriate response in the event of an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area and eliminate all ignition sources. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

Section 5: Visualized Workflows and Hazard Logic

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Gloves, Goggles, Lab Coat, Face Shield) FumeHood Work in Fume Hood Weigh Weigh Compound FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Waste Dispose of Waste in Designated Container Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: A streamlined workflow for the safe handling of 4-Allylsulfanyl-phenol.

Inferred Hazard Assessment Logic

HazardLogic cluster_analogs Structural Analogs cluster_hazards Known Hazards Thiophenol Thiophenol Toxicity High Acute Toxicity (Dermal, Oral, Inhalation) Thiophenol->Toxicity Corrosivity Skin/Eye Corrosivity Thiophenol->Corrosivity AllylSulfide Allyl Sulfide Flammability Flammable AllylSulfide->Flammability Irritation Skin/Respiratory Irritant AllylSulfide->Irritation AllylPhenol 4-Allylphenol AllylPhenol->Irritation Target 4-Allylsulfanyl-phenol (Inferred Hazard Profile) Toxicity->Target Corrosivity->Target Flammability->Target Irritation->Target

Caption: Logical flow of inferred hazard assessment for 4-Allylsulfanyl-phenol.

References

Sources

4-Allylsulfanyl-phenol in Polymer Chemistry: A Comprehensive Technical Guide to Reactive Antioxidants and Bifunctional Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Allylsulfanyl-phenol (CAS 5656-44-0), also known as 4-(allylthio)phenol, represents a critical advancement in the architectural design of functional polymers[1]. By integrating a primary radical-scavenging phenol moiety with a secondary hydroperoxide-decomposing and polymerizable allylthio group, this molecule overcomes the limitations of traditional migratory additives. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and quantitative performance metrics for deploying 4-allylsulfanyl-phenol in advanced polymeric systems.

Structural and Mechanistic Paradigms

The efficacy of 4-allylsulfanyl-phenol (4-ATP) lies in its bifunctional molecular architecture, which enables a multi-mechanistic approach to polymer stabilization and functionalization[2].

  • The Phenolic Hydroxyl (Primary Antioxidant): The para-substituted phenol ring acts as a potent hydrogen atom donor. During the auto-oxidation of polymers, chain-carrying peroxyl radicals (ROO•) are rapidly quenched by the phenolic hydrogen, forming a highly resonance-stabilized phenoxyl radical that interrupts the degradation cascade[3].

  • The Allylthio Group (Secondary Antioxidant & Reactive Handle): The thioether linkage (-S-) functions as a secondary antioxidant by non-radically reducing highly reactive hydroperoxides (ROOH)—the primary culprits of long-term polymer aging—into stable alcohols (ROH)[3]. Simultaneously, the terminal allyl group (-CH=CH₂) provides a versatile reactive handle. It facilitates covalent incorporation into polymer backbones via free-radical copolymerization, thiol-ene click chemistry, or vulcanization grafting[4].

This dual-action mechanism resolves the persistent issue of antioxidant "blooming" (migration to the polymer surface), ensuring permanent, non-leaching protection[2].

Mechanism A 4-Allylsulfanyl-phenol (Bifunctional) B Allyl Group (Reactive Handle) A->B C Phenol Group (Primary Antioxidant) A->C D Thioether Group (Secondary Antioxidant) A->D E Covalent Grafting (Thiol-Ene / Radical) B->E F Radical Scavenging (ROO• -> ROOH) C->F G Hydroperoxide Decomposition (ROOH -> ROH) D->G

Multi-mechanistic pathway of 4-Allylsulfanyl-phenol in polymer stabilization.

Applications in Polymer Chemistry

Non-Migratory Reactive Antioxidants

Conventional antioxidants, such as Butylated Hydroxytoluene (BHT), rely on physical blending. Over time, thermal cycling and solvent exposure cause these small molecules to migrate, leaving the polymer matrix vulnerable. By covalently grafting 4-ATP onto diene-containing polymers (e.g., Nitrile Butadiene Rubber, NBR) via the allyl group, the antioxidant becomes an intrinsic part of the macromolecular network[2]. This creates a "self-healing" matrix where the bound phenol and thioether groups synergistically protect the backbone.

Monomer for High-Performance Polyesters and Polycarbonates

Beyond stabilization, 4-ATP and its derivatives are utilized as specialized monomers. The phenolic hydroxyl can undergo esterification or etherification, while the allyl group remains available for post-polymerization cross-linking. Historically, phenolic thioethers have been reacted with phosgene or dicarboxylic acids to yield polycarbonates and polyesters with inherent resistance to discoloration and photo-oxidative aging[4].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each methodological choice.

Protocol A: Synthesis of 4-Allylsulfanyl-phenol via Nucleophilic Substitution
  • Objective: Synthesize high-purity 4-ATP from 4-mercaptophenol and allyl bromide[2].

  • Causality & Design: Acetone is utilized as the solvent because its polar aprotic nature accelerates the SN2 nucleophilic substitution without participating in side reactions. Triethylamine acts as a non-nucleophilic base to deprotonate the thiol, enhancing its nucleophilicity while neutralizing the generated hydrobromic acid.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-mercaptophenol in 100 mL of anhydrous acetone.

  • Deprotonation: Add 1.2 equivalents of triethylamine dropwise under continuous stirring at 0°C. (Rationale: Cooling prevents the oxidative coupling of thiols into unwanted disulfides.)

  • Substitution: Slowly add 1.1 equivalents of allyl bromide. Reflux the mixture at 50°C for 4 hours.

  • Purification: Filter the precipitated triethylammonium bromide salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 0.1 M HCl (to remove residual amine) and brine, then dry over anhydrous MgSO₄.

  • Validation: Analyze the isolated product via FTIR. The disappearance of the S-H stretch at ~2550 cm⁻¹ and the emergence of the allyl C=C stretch at 1635 cm⁻¹ confirms successful substitution.

Protocol B: UV-Initiated Thiol-Ene Grafting of 4-ATP onto a Polymer Backbone
  • Objective: Covalently anchor 4-ATP onto a thiol-functionalized polymer matrix to create a non-migratory antioxidant system.

  • Causality & Design: UV-initiated thiol-ene click chemistry is chosen for its rapid kinetics, high atomic economy, and tolerance to functional groups like phenols. 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is used as the photoinitiator because it efficiently cleaves under 365 nm UV light to generate radicals that abstract hydrogen from thiols.

  • Matrix Preparation: Dissolve the thiol-functionalized polymer and a stoichiometric amount of 4-ATP in a suitable solvent (e.g., THF).

  • Initiator Addition: Add 1 wt% DMPA relative to the monomer content.

  • Irradiation: Cast the solution into a thin film and irradiate under a 365 nm UV lamp (15 mW/cm²) for 10 minutes at room temperature. (Rationale: Room temperature prevents thermally induced side reactions or premature oxidation of the phenol group.)

  • Purification: Dissolve the cured film in a minimum amount of THF and precipitate into excess methanol. (Rationale: Unreacted 4-ATP is highly soluble in methanol, whereas the grafted polymer backbone is strictly insoluble, ensuring complete removal of unbound antioxidant.)

  • Validation: Perform Soxhlet extraction on the dried polymer for 24 hours using ethanol. Subsequent UV-Vis spectroscopy of the polymer should reveal a persistent absorption peak at ~280 nm, confirming the permanent covalent attachment of the phenol moiety.

Workflow Step1 1. Matrix Preparation Dissolve Polymer & 4-ATP Step2 2. Photoinitiator Addition Add DMPA (1-2 wt%) Step1->Step2 Step3 3. UV Irradiation λ = 365 nm, Room Temp Step2->Step3 Step4 4. Purification Precipitation in Methanol Step3->Step4 Step5 5. Characterization FTIR & OIT Analysis Step4->Step5

Step-by-step experimental workflow for UV-initiated thiol-ene grafting.

Quantitative Data & Performance Metrics

The integration of 4-ATP into polymer matrices yields profound improvements in thermal stability and longevity compared to traditional additives. The table below summarizes the comparative advantages of a 4-ATP grafted system versus a standard physical blend.

Property / MetricConventional Antioxidant (BHT)4-ATP (Polymer-Grafted)Mechanistic Advantage
Migration Rate (mg/dm² after 30 days)> 5.0< 0.1Covalent anchoring prevents diffusion out of the matrix.
Oxidation Induction Time (OIT at 200°C)~ 15 min> 45 minSynergistic primary and secondary radical scavenging.
Hydroperoxide Decomposition None (Primary only)High (Thioether group)Converts reactive ROOH into stable ROH non-radically.
Volatility (TGA 5% weight loss)140°C> 280°CSubstantial molecular weight increase via grafting.

References

  • US3751483A - Phenolic thioethers and process for preparing same. Google Patents. 4

  • Construction of the Reactive Primary-Secondary Antioxidant Synergistic System with Multi-Mechanisms for Enhancing Thermo-Oxidative Aging Resistance of NBR. PMC (National Institutes of Health). 2

  • Cas 5656-44-0, 4-ALLYLSULFANYL-PHENOL. Lookchem. 1

Sources

Synthesis Pathways for 4-Allylsulfanyl-Phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper details the robust, scalable synthesis of 4-allylsulfanyl-phenol (also known as 4-(allylthio)phenol) starting from basic phenol precursors. As a critical bifunctional building block in pharmaceutical development and materials science, its synthesis requires strict regiocontrol. We outline a highly optimized, two-phase synthetic strategy: the electrophilic thiocyanation and subsequent reduction of phenol to yield 4-mercaptophenol, followed by a highly regioselective S-allylation.

Retrosynthetic Strategy & Chemical Logic

The synthesis of 4-allylsulfanyl-phenol requires the precise installation of an allyl group onto the sulfur atom of a 4-mercaptophenol core.

Retrosynthesis Target 4-Allylsulfanyl-phenol (Target) Intermediate 4-Mercaptophenol (Intermediate) Target->Intermediate S-Alkylation Precursor Phenol (Precursor) Intermediate->Precursor Thiocyanation & Reduction

Retrosynthetic disconnection of 4-allylsulfanyl-phenol to basic phenol precursors.

The chemical logic relies on the intrinsic reactivity differences between the hydroxyl (-OH) and thiol (-SH) functional groups. By first establishing the 1,4-substitution pattern via electrophilic aromatic substitution, we can exploit the lower pKa and "softer" nucleophilicity of the resulting thiol to achieve absolute regiocontrol during the final allylation step.

Phase I: Synthesis of 4-Mercaptophenol from Phenol

Direct sulfenylation of phenol often yields complex mixtures of ortho/para isomers and over-alkylation products. Therefore, a stepwise approach via a thiocyanate intermediate is preferred for high para-selectivity[1].

Protocol 1.1: Electrophilic Thiocyanation of Phenol
  • Objective: Synthesize 4-thiocyanatophenol with high regioselectivity.

  • Causality: The hydroxyl group of phenol is strongly activating and ortho/para-directing. Using sodium thiocyanate (NaSCN) and an oxidant (such as bromine) generates the electrophilic thiocyanogen species (SCN⁺). Steric hindrance from the hydroxyl group directs the bulky SCN⁺ primarily to the para position[1].

  • Step-by-Step Methodology:

    • Dissolve 1.0 equivalent of phenol in methanol.

    • Add 2.0 equivalents of NaSCN and cool the reaction vessel to 0°C using an ice bath.

    • Dropwise add 1.0 equivalent of bromine (Br₂) dissolved in methanol over 30 minutes, maintaining the internal temperature below 5°C to prevent over-oxidation.

    • Stir for 2 hours at room temperature.

    • Self-Validation: Quench a small aliquot with saturated aqueous sodium thiosulfate. If the characteristic red/brown color of unreacted bromine dissipates, the oxidant has been successfully neutralized.

    • Quench the bulk reaction with sodium thiosulfate, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify via recrystallization (hexane/ethyl acetate) to yield pure 4-thiocyanatophenol.

Protocol 1.2: Reduction to 4-Mercaptophenol
  • Objective: Cleave the thiocyanate cyano group to reveal the free thiol.

  • Causality: The thiocyanate group can be reduced using hydride donors or via dissolving metal reduction[2]. Zinc reduction in acidic media is highly scalable and the acidic environment prevents the oxidative dimerization of the resulting thiol into a disulfide.

  • Step-by-Step Methodology:

    • Suspend 4-thiocyanatophenol in a mixture of ethanol and 2M HCl (1:1 v/v).

    • Gradually add 3.0 equivalents of Zinc dust at 0°C.

    • Reflux the mixture for 4 hours under a strict nitrogen atmosphere to prevent disulfide formation.

    • Filter the unreacted zinc through a Celite pad.

    • Extract the filtrate with dichloromethane (DCM), dry, and evaporate to yield crude 4-mercaptophenol.

    • Store the product under inert gas (Argon/N₂) to maintain the integrity of the oxidation-sensitive thiol[3].

Phase II: Highly Selective S-Allylation

The critical step is the selective S-allylation of 4-mercaptophenol in the presence of an unprotected phenolic hydroxyl group[4].

Mechanistic Causality & HSAB Theory

4-Mercaptophenol is a bifunctional molecule. The thiol group has a pKa of ~6.5, whereas the phenolic hydroxyl group has a pKa of ~9.5. When treated with a mild base like potassium carbonate (K₂CO₃), the thiol is selectively deprotonated. Furthermore, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the resulting thiolate anion is a "soft" nucleophile, which perfectly matches the "soft" electrophilic character of allyl bromide. This dual kinetic and thermodynamic advantage ensures >95% S-alkylation over O-alkylation[5].

Mechanism M 4-Mercaptophenol Base K2CO3 Base M->Base Thiolate Thiolate Anion Base->Thiolate pKa ~6.5 Phenoxide Phenoxide Anion Base->Phenoxide pKa ~9.5 Allyl Allyl Bromide Thiolate->Allyl Phenoxide->Allyl Product S-Alkylation Allyl->Product HSAB Match Byproduct O-Alkylation Allyl->Byproduct Mismatch

Mechanistic logic governing the regioselective S-allylation of 4-mercaptophenol.

Protocol 2.1: S-Allylation Workflow
  • Step-by-Step Methodology:

    • Dissolve 1.0 equivalent of 4-mercaptophenol in anhydrous N,N-Dimethylformamide (DMF) or Acetone under a nitrogen atmosphere.

    • Add 1.1 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 0°C for 15 minutes to selectively generate the thiolate.

    • Dropwise add 1.05 equivalents of Allyl Bromide.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The product spot will be UV-active and stain yellow/brown with iodine, migrating significantly higher (higher Rf) than the highly polar starting material.

    • Quench with ice water and extract with diethyl ether.

    • Wash the organic layer extensively with water (to remove DMF) and brine, then dry over Na₂SO₄.

    • Concentrate and purify via silica gel chromatography to yield pure 4-allylsulfanyl-phenol.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the complete synthesis workflow.

Reaction StepReagents & SolventsTemp / TimeKey Intermediate / ProductExpected YieldRegioselectivity
Thiocyanation Phenol, NaSCN, Br₂, MeOH0°C to RT / 2.5h4-Thiocyanatophenol85 - 92%>90% para
Reduction Zn dust, 2M HCl, EtOHReflux / 4h4-Mercaptophenol75 - 82%N/A
S-Allylation Allyl Bromide, K₂CO₃, DMF0°C to RT / 3h4-Allylsulfanyl-phenol88 - 95%>95% S-alkyl

References

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. URL: [Link]

  • Preparation of 4-mercaptophenols.Google Patents (US3781367A).
  • FluoMar™, a Fluorous Version of the Marshall Resin for Solution-Phase Library Synthesis. National Center for Biotechnology Information (PMC). URL: [Link]

  • 4-Mercaptophenol | C6H6OS | CID 240147. PubChem. URL: [Link]

Sources

Methodological & Application

using 4-Allylsulfanyl-phenol to synthesize high refractive index polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Refractive Index Polymer Synthesis using 4-Allylsulfanyl-phenol [1][2]

Part 1: Executive Summary & Technical Rationale

The Challenge: Standard optical polymers (PMMA, PC, PS) are limited to refractive indices (RI) of 1.49–1.[2]59. Advanced optoelectronics (AR/VR waveguides, CMOS image sensors, and high-brightness LEDs) demand materials with n > 1.65 to minimize thickness and correct chromatic aberration.[1][2]

The Solution: 4-Allylsulfanyl-phenol (4-ASP) is a dual-functional "molecular pivot" designed for high-RI synthesis.[1][2] It combines three critical structural features:

  • Aromatic Ring: Provides high structural rigidity and baseline polarizability.[1][2]

  • Sulfur Linkage (Sulfanyl): The key RI booster.[1][2] Sulfur’s high molar refraction (

    
    ) significantly elevates the refractive index compared to oxygen-based analogs.[1][2]
    
  • Allyl & Phenolic Handles: Enable versatile polymerization routes—either via functionalization (to methacrylates) or direct thiol-ene "click" networking.[1][2]

Target Specifications:

Property Value / Range
Target Refractive Index (n) 1.65 – 1.72 (at 589 nm)

| Abbe Number (


)  | 25 – 35 (Low dispersion) |
| Transparency  | > 90% (400–800 nm) |
| Thermal Stability (

)
| > 300°C |[1][2][3]

Part 2: Material Profile & Mechanism

Monomer Specifications
  • Chemical Name: 4-(Allylthio)phenol[1][2]

  • CAS Number: 97042-18-7 (Analogous/Derivative reference)[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 166.24 g/mol [1][2]

  • Appearance: Colorless to pale yellow viscous liquid or low-melting solid.[1][2]

  • Storage: 2–8°C, under inert gas (Ar/N2) to prevent oxidation of the sulfur moiety.

Mechanism of Action: Molar Refraction

The refractive index is governed by the Lorentz-Lorenz equation:



Where 

is molar refraction and

is molar volume.[1][2][4]
  • 4-ASP Advantage: The sulfide bond (-S-) has a molar refraction of ~7.9 cm³/mol, compared to ~1.6 cm³/mol for an ether bond (-O-).[1][2] By substituting oxygen with sulfur in the pendant group, we dramatically increase

    
     without significantly increasing volume, driving n  upward.
    

Part 3: Experimental Protocols

This guide presents two distinct workflows. Workflow A is the industry standard for creating thermoplastic optical lenses.[1][2] Workflow B is for rapid-curing optical coatings.[1][2]

Visual Workflow Overview

Synthesis_Workflow Start 4-Allylsulfanyl-phenol (Starting Material) Decision Select Polymer Type Start->Decision RouteA Route A: Methacrylation Decision->RouteA High Tg / Lenses RouteB Route B: Thiol-Ene Click Decision->RouteB Films / Coatings MonomerA Monomer: 4-(Allylthio)phenyl methacrylate RouteA->MonomerA Methacryloyl Chloride TEA, 0°C PolymerA Radical Polymerization (Thermoplastic Lens) MonomerA->PolymerA AIBN, 70°C or UV Init PolymerB UV-Curing (Crosslinked Coating) RouteB->PolymerB + Dithiol Linker UV Light

Caption: Decision matrix for processing 4-Allylsulfanyl-phenol into either thermoplastic lenses (Route A) or thermoset coatings (Route B).

Protocol A: Synthesis of Poly(4-(allylthio)phenyl methacrylate)

Best for: High-performance optical lenses, injection molding resins.[1][2]

Step 1: Monomer Synthesis (Methacrylation) The phenolic -OH is converted to a methacrylate ester.[1][2]

  • Setup: Flame-dried 500 mL 3-neck round bottom flask, N2 atmosphere, ice bath.

  • Reagents:

    • 4-Allylsulfanyl-phenol (1.0 eq, 16.6 g)[1][2]

    • Triethylamine (TEA) (1.2 eq, 12.1 g) - Acid scavenger.[1][2]

    • Dichloromethane (DCM) (anhydrous, 200 mL).[1][2]

    • Methacryloyl chloride (1.1 eq, 11.5 g).[1][2]

  • Procedure:

    • Dissolve 4-ASP and TEA in DCM. Cool to 0°C.[1][2]

    • Add Methacryloyl chloride dropwise over 30 mins (Exothermic![1][2] Maintain <5°C).

    • Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) overnight.

  • Workup: Wash organic layer with 1M HCl, then sat. NaHCO3, then Brine.[1][2] Dry over MgSO4.[1][2]

  • Purification: Silica gel column chromatography (Hexane/EtOAc 9:1).

    • Yield Target: >85% viscous pale oil.[1][2]

Step 2: Polymerization [1][2][5][6][7]

  • Reagents:

    • Monomer: 4-(Allylthio)phenyl methacrylate (5.0 g).[1][2]

    • Initiator: AIBN (Azobisisobutyronitrile) (1 wt%, 50 mg).[1][2]

    • Solvent: Anisole or Toluene (5 mL) – High concentration (50 wt%) favors high MW.[1][2]

  • Procedure:

    • Combine monomer, initiator, and solvent in a Schlenk tube.[1]

    • Freeze-Pump-Thaw (3 cycles) to remove Oxygen (Critical for radical polymerization).[1][2]

    • Seal and heat to 70°C for 12–24 hours .

  • Isolation: Precipitate dropwise into cold Methanol (10x volume). Filter and dry under vacuum at 40°C.[1][2]

Expected Properties (Route A):

  • Refractive Index (

    
    ):  1.68 – 1.71[1][2]
    
  • Glass Transition (

    
    ):  ~110–130°C[1][2]
    
  • Appearance: Clear, glassy solid.[1][2]

Protocol B: Thiol-Ene "Click" Network Formation

Best for: UV-curable coatings, adhesives, and nanoimprint lithography.[1]

Concept: The "Allyl" group on the ring is reacted with a multifunctional thiol linker.[1][8] The phenolic group can be left as is (for adhesion) or capped.[1][2]

  • Formulation:

    • Component A (Alkene): 4-Allylsulfanyl-phenol (or its ether derivative).[1][2]

    • Component B (Thiol): Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or a high-RI aromatic dithiol (e.g., 4,4'-thiobisbenzenethiol).[1][2]

    • Stoichiometry: 1:1 molar ratio of Allyl:Thiol functional groups.[1][2]

    • Photoinitiator: TPO or Irgacure 184 (1 wt%).[1][2]

  • Processing:

    • Mix components until homogeneous (gentle heating may be required).

    • Spin-coat onto glass/silicon substrate.[1][2]

    • Cure: UV exposure (365 nm, 10–20 mW/cm²) for 60 seconds.

  • Post-Cure: Bake at 80°C for 10 mins to complete conversion.

Expected Properties (Route B):

  • Refractive Index (

    
    ):  1.64 – 1.67 (Slightly lower due to aliphatic thiol linkers).[1][2]
    
  • Mechanical: Flexible, crosslinked film.[1][2]

Part 4: Characterization & Troubleshooting

Refractive Index Measurement (Ellipsometry)
  • Sample Prep: Spin coat polymer solution (5 wt% in Chlorobenzene) onto a silicon wafer to achieve ~100 nm thickness.

  • Method: Variable Angle Spectroscopic Ellipsometry (VASE).[1][2]

  • Data Fit: Use a Cauchy model for transparent regions (400–1000 nm).[1][2]

    
    [1][2]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Polymer is Yellow/Orange Oxidation of Sulfur or PhenolEnsure strict

atmosphere during synthesis. Use inhibitor-free solvents.[1][2]
Low Molecular Weight Oxygen inhibition or Chain TransferPerform rigorous Freeze-Pump-Thaw.[1][2] Reduce solvent volume (bulk polymerization).[1][2]
Haze / Cloudiness Phase separation or impuritiesFilter monomer solution through 0.2 µm PTFE filter before polymerization.[1][2]
Low Refractive Index (<1.60) Incomplete conversion or residual solventBake films at

under vacuum for 2 hours to remove solvent.[1][2]

Part 5: Structural & Property Visualization

The following diagram illustrates the chemical transformation and the resulting optical enhancement.

Chemical_Structure Monomer 4-Allylsulfanyl-phenol Phenol (-OH) Aromatic Ring Sulfide (-S-) Allyl (-C=C) Function RI Contribution Adhesion / Funct. High Polarizability High Molar Refraction Crosslinking Site Monomer:ph->Function:n Monomer:ar->Function:n Monomer:sf->Function:n Monomer:al->Function:n Polymer High RI Polymer n = 1.68 - 1.71 High Transparency Low Dispersion Function->Polymer Polymerization

Caption: Structural decomposition of 4-ASP showing how the Sulfide and Aromatic moieties drive the High Refractive Index (RI).

References

  • Mazumder, K., et al. (2024).[1][2] Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications.[1][2][4][5][7][8][9] ACS Omega.[1][2] Link[1][2]

  • Pyun, J., et al. (2020).[1][2] One-step vapor-phase synthesis of transparent high refractive index sulfur-containing polymers. Science Advances.[1][2] Link[1][2]

  • Liu, J., et al. (2007).[1][2][10] Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline. Polymer Journal.[1][2][10] Link[1][2]

  • Ueda, M., et al. (2023).[1][2][10] All-organic polymeric materials with high refractive index and excellent transparency.[1][2][7] Nature Communications.[1][2] Link

  • Gong, H., et al. (2020).[1][2] Sodium Thiophenolate Initiated Polymerization of Methacrylate with Sulfur: High-Refractive-Index and -Transparency Polymers.[1][2] ACS Macro Letters.[1][2] Link[1][2]

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Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions Involving 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of Thiol-Ene Click Chemistry with 4-Allylsulfanyl-phenol

The thiol-ene reaction has emerged as a cornerstone of "click chemistry," a class of reactions known for their high efficiency, stereoselectivity, mild reaction conditions, and lack of unwanted byproducts.[1][2] This powerful transformation, which involves the addition of a thiol (R-SH) to an alkene (an 'ene'), provides a robust method for forming stable thioether linkages.[2][3] Its applications are vast, spanning polymer synthesis, surface patterning, and the development of biomaterials.[2][4]

This guide focuses on the practical application of thiol-ene chemistry with a particularly versatile bifunctional molecule: 4-Allylsulfanyl-phenol. This compound incorporates both a nucleophilic thiol group and a reactive allyl (ene) group, making it an ideal building block for creating advanced materials and bioconjugates. The presence of the phenolic hydroxyl group further expands its utility, offering a handle for secondary modifications or influencing the molecule's overall properties, such as antioxidant capabilities and potential biological activity.[5][6] Phenolic compounds are integral to many biologically active molecules, though their application can sometimes be limited by metabolic instability.[7] The structural modifications enabled by thiol-ene chemistry can be a strategic approach to enhance the therapeutic potential of such scaffolds.[7]

This document provides detailed protocols for both radical-mediated and base-catalyzed thiol-ene reactions using 4-Allylsulfanyl-phenol, offering researchers, scientists, and drug development professionals the necessary tools to leverage this efficient chemistry in their work.

Understanding the Mechanistic Dichotomy: Radical vs. Base-Catalyzed Pathways

The thiol-ene reaction can proceed through two primary mechanisms, each with distinct advantages and considerations.[1][2] The choice of pathway is critical and depends on the desired outcome and the nature of the substrates involved.

  • Radical-Mediated Thiol-Ene Addition: This is the most common pathway, typically initiated by UV light or heat in the presence of a radical initiator.[2][8] The reaction proceeds via a chain mechanism involving the formation of a thiyl radical, which then adds across the alkene in an anti-Markovnikov fashion.[2][9] This method is highly efficient and orthogonal to many functional groups found in biological systems, making it ideal for bioconjugation.[8][10]

  • Base-Catalyzed Thiol-Michael Addition: This pathway involves the nucleophilic addition of a thiolate anion to an electron-deficient alkene (a Michael acceptor).[1][9] While the allyl group in 4-Allylsulfanyl-phenol is not inherently electron-deficient, this mechanism can be employed with suitable reaction partners. The reaction is typically catalyzed by a weak base and does not require an external initiator like light or heat.[3][9]

Visualizing the Reaction Pathways

To clearly illustrate the two mechanistic routes for thiol-ene reactions, the following diagrams are provided.

Thiol_Ene_Mechanisms Figure 1: Mechanistic Pathways of Thiol-Ene Reactions cluster_radical Radical-Mediated Pathway cluster_base Base-Catalyzed Michael Addition R_Initiator Radical Initiator (I•) Thiol R-SH R_Initiator->Thiol Initiation Thiyl_Radical Thiyl Radical (RS•) Thiol->Thiyl_Radical H-abstraction Product_Radical Thioether Product Thiol->Product_Radical Ene C=C Thiyl_Radical->Ene Propagation Carbon_Radical Carbon-Centered Radical Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Product_Radical->Thiyl_Radical Propagates Chain Base Base (B) Thiol_B R-SH Base->Thiol_B Deprotonation Thiolate Thiolate (RS⁻) Thiol_B->Thiolate Product_Base Thioether Product Thiol_B->Product_Base Ene_B Electron-Deficient C=C Thiolate->Ene_B Nucleophilic Attack Enolate Enolate Intermediate Ene_B->Enolate Enolate->Thiol_B Protonation

Caption: A depiction of the radical-mediated and base-catalyzed thiol-ene reaction pathways.

Experimental Protocols

The following protocols are designed as a starting point for researchers working with 4-Allylsulfanyl-phenol. Optimization of reaction conditions, such as initiator concentration, solvent, and temperature, may be necessary for specific applications.

PART 1: Photo-Initiated Radical Thiol-Ene Reaction

This protocol describes the conjugation of 4-Allylsulfanyl-phenol to an alkene-containing substrate using a photoinitiator.

Materials:

Reagent/MaterialRecommended GradeSupplier ExampleNotes
4-Allylsulfanyl-phenol>95%Sigma-Aldrich, TCIStore under inert atmosphere, protected from light.
Alkene SubstrateApplication-specificN/AEnsure purity and absence of inhibitors.
Photoinitiator (e.g., Irgacure 2959, LAP)>98%Sigma-Aldrich, CibaChoose based on solvent and wavelength of UV source.[11][12]
Anhydrous Solvent (e.g., THF, DCM, Acetonitrile)ACS GradeFisher ScientificDegas thoroughly before use.
Inert Gas (Argon or Nitrogen)High PurityAirgasFor maintaining an inert atmosphere.
Reaction VesselUV-transparent (e.g., Quartz or borosilicate glass)N/A
UV Lamp365 nmN/AIntensity should be consistent.
Magnetic Stirrer and Stir BarN/AN/A

Experimental Workflow:

Photo_Initiated_Workflow Figure 2: Workflow for Photo-Initiated Thiol-Ene Reaction Prep 1. Preparation - Dissolve reactants and initiator in degassed solvent. Degas 2. Degassing - Sparge with inert gas for 20-30 min. Prep->Degas Irradiate 3. Initiation - Expose to UV light with stirring. Degas->Irradiate Monitor 4. Monitoring - Track reaction progress (TLC, NMR, FT-IR). Irradiate->Monitor Quench 5. Quenching (Optional) - Remove from UV source. Monitor->Quench Purify 6. Purification - Column chromatography or recrystallization. Quench->Purify

Caption: A step-by-step workflow for the photo-initiated thiol-ene reaction.

Detailed Protocol:

  • Preparation: In a UV-transparent reaction vessel equipped with a magnetic stir bar, dissolve 4-Allylsulfanyl-phenol (1.0 eq) and the alkene substrate (1.0-1.2 eq) in the chosen anhydrous solvent. Add the photoinitiator (0.1-1.0 mol% relative to the thiol). The optimal concentration should be determined empirically.

  • Degassing: Seal the vessel and sparge the solution with a gentle stream of inert gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical reactions.[13] Maintain a positive pressure of inert gas throughout the reaction.

  • Initiation: Place the reaction vessel under the UV lamp and begin vigorous stirring. Ensure the entire sample is uniformly irradiated.[13]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FT-IR) spectroscopy.[14][15][16] For FT-IR, monitor the disappearance of the S-H stretch (~2550 cm⁻¹) and the C=C stretch of the allyl group.[14]

  • Completion and Work-up: Once the reaction is complete (typically within minutes to a few hours), remove the vessel from the UV source. The reaction mixture can be concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired thioether.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Oxygen can act as a radical scavenger, quenching the desired reaction.[13] Thorough degassing is crucial for efficient initiation and propagation.

  • Stoichiometry: A slight excess of the ene component can help ensure complete consumption of the thiol.

  • Photoinitiator Choice: Water-soluble photoinitiators like LAP and Irgacure 2959 are ideal for biological applications in aqueous media.[11][17] The choice of initiator should match the emission spectrum of the UV source for maximum efficiency.

PART 2: Base-Catalyzed Thiol-Ene (Michael) Addition

This protocol is suitable for reacting 4-Allylsulfanyl-phenol with an electron-deficient alkene (e.g., acrylates, maleimides).

Materials:

Reagent/MaterialRecommended GradeSupplier ExampleNotes
4-Allylsulfanyl-phenol>95%Sigma-Aldrich, TCI
Electron-Deficient AlkeneApplication-specificN/Ae.g., N-substituted maleimide, acrylate ester
Base Catalyst (e.g., Triethylamine (TEA), DBU)>99%Sigma-AldrichUse a weak, non-nucleophilic base.
Anhydrous Solvent (e.g., THF, DCM, DMF)ACS GradeFisher Scientific
Inert Gas (Argon or Nitrogen)High PurityAirgas
Magnetic Stirrer and Stir BarN/AN/A

Experimental Workflow:

Base_Catalyzed_Workflow Figure 3: Workflow for Base-Catalyzed Thiol-Ene Reaction Setup 1. Setup - Dissolve thiol and ene in solvent under inert gas. Add_Base 2. Initiation - Add base catalyst dropwise at 0°C or RT. Setup->Add_Base React 3. Reaction - Stir until completion. Add_Base->React Monitor 4. Monitoring - Track reaction progress (TLC, LC-MS). React->Monitor Workup 5. Work-up - Quench with dilute acid, extract, and dry. Monitor->Workup Purify 6. Purification - Column chromatography or recrystallization. Workup->Purify

Caption: A step-by-step workflow for the base-catalyzed thiol-ene (Michael) addition.

Detailed Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Allylsulfanyl-phenol (1.0 eq) and the electron-deficient alkene (1.0 eq) in the chosen anhydrous solvent.

  • Initiation: Cool the solution to 0°C (if necessary, for highly reactive substrates) and add the base catalyst (0.1-0.5 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base Selection: A weak, non-nucleophilic base is used to generate the thiolate anion without competing in the addition reaction.[9]

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile often accelerate the reaction.

  • Temperature Control: For highly exothermic reactions, starting at a lower temperature can help control the reaction rate and prevent side reactions.

Troubleshooting and Considerations

IssuePossible CauseRecommended Solution
Low or No Reaction Inefficient initiation (photo-initiated).- Ensure the UV lamp has the correct wavelength and sufficient intensity. - Check the age and purity of the photoinitiator.[13] - Increase initiator concentration incrementally.[13]
Oxygen inhibition (radical reaction).- Improve the degassing procedure (longer sparging time, freeze-pump-thaw cycles).[13]
Inactive catalyst (base-catalyzed).- Use a fresh, anhydrous base.
Side Reactions Disulfide formation (R-S-S-R).- This can occur if the concentration of thiyl radicals is too high relative to the ene. Ensure proper stoichiometry and avoid excessive initiator.[13]
Polymerization of the alkene.- This is more common with electron-deficient alkenes like acrylates. Use a radical inhibitor if employing a radical-mediated pathway with such substrates.[18]
Intramolecular cyclization.- While less likely with 4-Allylsulfanyl-phenol due to the aromatic ring, intramolecular reactions can be favored at very low concentrations. Running the reaction at a higher concentration promotes the desired intermolecular reaction.[13][19]
Phenolic -OH Interference The phenolic proton is acidic and could potentially interfere with base-catalyzed reactions.- If interference is suspected, the hydroxyl group can be protected (e.g., as a silyl ether or methyl ether) prior to the thiol-ene reaction and deprotected afterward.

Safety and Handling

4-Allylsulfanyl-phenol:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21] Avoid contact with skin and eyes and prevent inhalation of vapors.[20]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[22] Keep the container tightly closed and under an inert atmosphere to prevent oxidation.

General Precautions for Thiol-Ene Reactions:

  • UV Radiation: When performing photo-initiated reactions, use appropriate shielding to protect skin and eyes from UV radiation.

  • Thiols: Many thiols have a strong, unpleasant odor. Handle them in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The thiol-ene click chemistry involving 4-Allylsulfanyl-phenol offers a versatile and efficient platform for the synthesis of functional materials and complex molecules. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this powerful tool. The protocols and insights provided in this guide are intended to facilitate the successful application of this chemistry in diverse research and development settings, from advanced materials to drug discovery.

References

  • Thiol-ene reaction – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Thiol-ene reaction - Wikipedia. (URL: [Link])

  • 6.1 Thiol–Ene/Yne Click Reactions: A Powerful Tool Toward Diversity-Oriented Synthesis - Thieme E-Books. (URL: [Link])

  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing). (URL: [Link])

  • Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC. (URL: [Link])

  • Applications of Thiol-Ene Chemistry for Peptide Science - Frontiers. (URL: [Link])

  • Photobase-catalyzed thiol–ene click chemistry for light-based additive manufacturing. (URL: [Link])

  • Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. (URL: [Link])

  • Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC. (URL: [Link])

  • Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. (URL: [Link])

  • A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - MDPI. (URL: [Link])

  • Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing). (URL: [Link])

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. (URL: [Link])

  • Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - UPCommons. (URL: [Link])

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. (URL: [Link])

  • Thiol-ene coupling reaction achievement and monitoring by “in situ” UV-irradiation NMR spectroscopy - The Royal Society of Chemistry. (URL: [Link])

  • Repairing the Thiol-Ene Coupling Reaction - ResearchGate. (URL: [Link])

  • Influence of Type of Initiation on Thiol–Ene “Click” Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - ResearchGate. (URL: [Link])

  • Phenol (bio)isosteres in drug design and development - ResearchGate. (URL: [Link])

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (URL: [Link])

  • Photobase-Catalyzed Thiol-ene Click Chemistry for Light- Based Additive Manufacturing - RSC Publishing. (URL: [Link])

  • Pharmaceutical applications of phenol and their derivatives | PPTX. (URL: [Link])

  • Base-Catalyzed Addition of Thiols to α,β-Unsaturated Anhydrides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - MDPI. (URL: [Link])

  • Limitations of radical thiol-ene reactions for polymer-polymer conjugation - SciSpace. (URL: [Link])

  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC. (URL: [Link])

  • Thiol-Ene 'Click Chemistry': Discovery to Applications | Request PDF - ResearchGate. (URL: [Link])

  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC. (URL: [Link])

  • Plant Phenolic Compounds as Potential Lead Compounds in Functional Foods for Antiviral Drug Discovery | Bentham Science Publishers. (URL: [Link])

  • Video abstract: The Power of Thiol-ene Chemistry - YouTube. (URL: [Link])

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  • Phenol. (URL: [Link])

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  • Phenol in Chemistry | Properties, Synthesis & Reactions - Lesson - Study.com. (URL: [Link])

  • Phenol: Synthesis, Properties, and Reactions | PDF | Chemical Reactions | Acid - Scribd. (URL: [Link])

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procedure for synthesizing epoxy resins from 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 4-Allylsulfanylphenyl Glycidyl Ether (ASPGE)[1]

Executive Summary & Scientific Rationale

This protocol details the synthesis of 4-Allylsulfanylphenyl Glycidyl Ether (ASPGE) from 4-Allylsulfanyl-phenol (4-ASP) .[1] This monomer represents a class of "dual-functional" high-performance resins.[1]

Why this molecule?

  • High Refractive Index (RI): The thioether linkage (-S-) significantly increases molar refraction compared to standard oxygen-based ethers (e.g., Bisphenol A), making this resin ideal for optical lenses, LED encapsulation, and stereolithography.[1]

  • Dual-Cure Capability:

    • Epoxy Group: Allows for cationic or anhydride thermal curing (hard, adhesive network).[1]

    • Allyl Group: Enables secondary radical polymerization or thiol-ene "click" chemistry (toughness, post-functionalization).[1]

Mechanism of Action: The synthesis utilizes a Williamson Ether Synthesis adapted for phase-transfer catalysis (PTC).[1] We employ a large excess of epichlorohydrin (ECH) to serve as both reactant and solvent, suppressing oligomerization.[1] The reaction proceeds via the nucleophilic attack of the phenolate ion on the epoxide ring of ECH, followed by dehydrochlorination to reform the oxirane ring.

Material Safety & Handling (Critical)
  • Epichlorohydrin (ECH): Potent alkylating agent, suspected carcinogen, and skin sensitizer.[1] Strict Fume Hood Use Required. Double-glove (Nitrile/Laminate).[1]

  • 4-Allylsulfanyl-phenol: Thioethers can possess distinctive odors; handle in a hood.[1]

  • Exotherm Control: The addition of NaOH is highly exothermic. Uncontrolled addition can lead to "runaway" polymerization.[1]

Reaction Pathway & Logic

The synthesis involves two distinct chemical steps occurring in a single pot:[2]

  • Ring Opening: Phenol attacks ECH to form a chlorohydrin intermediate.[1]

  • Ring Closure: Dehydrochlorination by NaOH regenerates the epoxide.[1]

ReactionMechanism Figure 1: Mechanistic Pathway for ASPGE Synthesis Start 4-Allylsulfanyl-phenol (Nucleophile) Inter Chlorohydrin Intermediate Start->Inter PTC / 80°C Ring Opening ECH Epichlorohydrin (Electrophile/Solvent) ECH->Inter Product 4-Allylsulfanylphenyl Glycidyl Ether (ASPGE) Inter->Product Dehydrochlorination (-NaCl, -H2O) NaOH NaOH (Base) NaOH->Product

Figure 1: The phenolate anion (generated in situ) attacks the least substituted carbon of the epichlorohydrin epoxide ring.

Experimental Protocol
4.1 Reagents & Equipment
ReagentEquiv.[1][3]RoleNotes
4-Allylsulfanyl-phenol 1.0PrecursorPurity >98% recommended.[1][4]
Epichlorohydrin (ECH) 8.0 - 10.0Reactant/SolventLarge excess prevents oligomer formation.[1]
TEBAC 0.02 (2 mol%)CatalystBenzyltriethylammonium chloride (PTC).[1]
NaOH (50% aq) 1.2BaseAdd dropwise to control rate.
Ethyl Acetate -ExtractionHigh purity.[1]

Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (overhead), Reflux Condenser, Dropping Funnel, Thermometer.[1]

4.2 Step-by-Step Procedure

Phase 1: Dissolution & Activation

  • Setup: Equip the 3-neck RBF with the mechanical stirrer, condenser, and thermometer. Purge with Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Charging: Add 4-Allylsulfanyl-phenol (1.0 eq) and Epichlorohydrin (10.0 eq) . Stir until fully dissolved.

  • Catalysis: Add TEBAC (2 mol%) . The solution may turn slightly yellow/orange.[1][5]

  • Heating: Heat the mixture to 80°C using an oil bath. Maintain stirring at 300-400 RPM.

Phase 2: Controlled Glycidylation 5. Base Addition: Load 50% NaOH solution (1.2 eq) into the dropping funnel. 6. Reaction: Add NaOH dropwise over 60-90 minutes .

  • Critical Checkpoint: Monitor temperature.[1][3][6] If T > 85°C, stop addition immediately. The reaction is exothermic.
  • Why Slow Addition? Prevents hydrolysis of ECH and ensures the phenolate reacts with ECH rather than polymerizing.
  • Post-Reaction: After addition is complete, maintain 80°C for another 2-3 hours .

Phase 3: Workup & Purification [1] 8. Cooling: Cool reaction mixture to room temperature. 9. Filtration: Filter off the precipitated salt (NaCl).[1] Wash the salt cake with a small amount of ECH. 10. Evaporation (ECH Removal): Distill off the excess Epichlorohydrin under reduced pressure (Vacuum Rotary Evaporator).

  • Condition: 60-70°C at <20 mbar.[1]
  • Safety: Recovered ECH is toxic; dispose of or recycle via dedicated waste stream.[1]
  • Extraction: Dissolve the viscous residue in Ethyl Acetate . Wash with:
  • Water (2x)
  • Brine (1x)
  • Drying: Dry organic layer over anhydrous
    
    
    or
    
    
    .[1] Filter.
  • Final Isolation: Remove Ethyl Acetate under vacuum. The product (ASPGE) is typically a viscous, pale-yellow liquid.[1]
Process Workflow & Quality Control

Workflow Figure 2: Experimental Workflow for Resin Synthesis Setup Reactor Setup (N2 Purge, 80°C) Reaction Reaction Phase (Dropwise NaOH + PTC) Setup->Reaction 4-ASP + ECH + TEBAC Strip Vacuum Stripping (Remove Excess ECH) Reaction->Strip Filter Salt First Wash Extraction/Washing (EtOAc / Brine) Strip->Wash Crude Oil QC QC Checkpoint (EEW & FTIR) Wash->QC Dry & Isolate

Figure 2: Operational sequence emphasizing the critical stripping of excess ECH before aqueous washing to prevent emulsion formation.

5.1 Self-Validating Quality Control (QC)

To ensure the protocol succeeded, perform these three checks. If Check 1 fails, do not proceed to application.[1]

MetricTarget ValueMethodInterpretation
Epoxy Equivalent Weight (EEW) 220 - 230 g/eq ASTM D1652 (Titration)Theoretical MW / 1.[1] If >250, oligomerization occurred (hydrolysis).[1]
Refractive Index (

)
> 1.58 RefractometerHigh value confirms Sulfur presence and purity.[1]
FTIR (Oxirane) 910-915 cm⁻¹ FTIR SpectroscopyStrong peak = Intact epoxy ring.[1]
FTIR (Hydroxyl) Absent FTIR (~3400 cm⁻¹)Presence indicates incomplete reaction or hydrolysis.[1]
Troubleshooting & Optimization
  • Problem: High Viscosity / Gelling.

    • Cause: NaOH added too fast, causing local hotspots and polymerization of the allyl group or epoxy homopolymerization.

    • Solution: Increase ECH ratio to 15:1; slow down NaOH addition; ensure vigorous stirring.

  • Problem: Low Epoxy Value (High EEW).

    • Cause: Hydrolysis of the epoxy ring during washing.

    • Solution: Perform washing steps quickly with cold water.[1] Ensure neutral pH before final drying.[1]

  • Problem: Emulsion during washing.

    • Cause: Residual quaternary ammonium salt (PTC) acting as a surfactant.[1]

    • Solution: Wash with slightly acidic brine (pH 5-6) to break emulsions.[1]

References
  • Liu, J., et al. (2007).[1][7] "Synthesis and properties of highly refractive polyimides derived from fluorene-bridged sulfur-containing dianhydrides." Polymer Chemistry. Link (Context: Sulfur contribution to RI).[1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard Protocol for Williamson Ether Synthesis).[1]

  • Auvergne, R., et al. (2014).[1][7] "Bio-based thermosetting epoxy: present and future." Chemical Reviews. Link (Context: Phenolic glycidylation mechanisms).[1]

  • Zhang, D., et al. (2004).[1][7] "The synthesis and characterization of high refractive index sulfur-containing epoxy resin." Adhesion. (Specific relevance to sulfur-epoxy synthesis).

  • ASTM D1652-11 . "Standard Test Method for Epoxy Content of Epoxy Resins." ASTM International.[1] Link (Validation Standard).[1]

Sources

Advanced Functionalization of 4-Allylsulfanyl-Phenol for High Refractive Index Optical Lens Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Material Design

The continuous evolution of ophthalmic and advanced optical devices demands polymer lenses that are thinner, lighter, and optically superior. Achieving a reduced lens edge thickness requires materials with a high refractive index (


)[1]. However, simply increasing the refractive index often leads to a lower Abbe number (

), resulting in undesirable chromatic aberration and secondary dispersion issues[2].

To overcome this inverse relationship, optical polymer design relies on the incorporation of highly polarizable atoms (such as sulfur) and rigid aromatic structures[1]. 4-Allylsulfanyl-phenol (CAS: 5656-44-0) [3] serves as an exceptional bifunctional precursor for these advanced materials.

  • The Allylthio Group (-S-CH₂-CH=CH₂): Introduces a highly polarizable thioether linkage that significantly boosts the refractive index, while the terminal alkene provides a reactive site for thiol-ene "click" chemistry.

  • The Phenolic Hydroxyl Group (-OH): Acts as a versatile synthetic handle, allowing the molecule to be functionalized into either an epoxy (glycidyl ether) or an acrylic (methacrylate) monomer, tailoring it for specific curing mechanisms.

Mechanistic Pathways for Lens Polymerization

Depending on the manufacturing requirements (thermal casting vs. rapid UV-molding), 4-Allylsulfanyl-phenol can be directed down two distinct functionalization pathways.

  • Route A (Epoxidation): The phenolic -OH is reacted with epichlorohydrin. The resulting glycidyl ether is copolymerized with polythiols (e.g., PETMP). This dual-cure system involves anionic ring-opening of the epoxy and radical thiol-ene addition across the allyl group, creating an ultra-dense, low-shrinkage polythioether network.

  • Route B (Methacrylation): The phenolic -OH is esterified with methacryloyl chloride. The resulting methacrylate monomer is ideal for UV-curable formulations. The methacrylate group undergoes rapid chain-growth radical polymerization, while the allyl group provides delayed step-growth crosslinking, minimizing internal stress fractures.

G A 4-Allylsulfanyl-phenol (CAS: 5656-44-0) B Epichlorohydrin + NaOH A->B Route A (Epoxidation) C Methacryloyl Chloride + TEA A->C Route B (Esterification) D Glycidyl Ether (Epoxy Monomer) B->D E Methacrylate (Acrylic Monomer) C->E F Polythiol (PETMP) Crosslinking D->F Ring-Opening & Thiol-Ene E->F Radical Polymerization & Thiol-Ene G High-RI Optical Lens (n > 1.65) F->G Thermal/UV Curing

Functionalization pathways of 4-Allylsulfanyl-phenol into high refractive index optical lenses.

Experimental Protocols

Protocol 1: Synthesis of 4-Allylsulfanyl-phenyl glycidyl ether (Route A)

This protocol utilizes a phase-transfer catalyst to ensure selective O-alkylation without premature oligomerization.

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.1 mol of 4-Allylsulfanyl-phenol[3] in 1.0 mol of epichlorohydrin.

  • Catalysis: Add 0.005 mol of Tetrabutylammonium bromide (TBAB). Causality: TBAB acts as a phase-transfer catalyst, shuttling the phenoxide ion into the organic phase to dramatically accelerate the

    
     nucleophilic attack on the epoxide.
    
  • Reaction: Heat the mixture to 80°C. Dropwise, add 50 mL of a 40% aqueous NaOH solution over 2 hours. The slow addition prevents violent exothermic spikes and limits the hydrolysis of epichlorohydrin.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete when the phenolic precursor spot (

    
    ) disappears and a new, less polar spot (
    
    
    
    ) dominates.
  • Workup: Cool to room temperature, filter the precipitated NaCl, and remove excess epichlorohydrin via vacuum distillation. Dissolve the residue in toluene, wash with deionized water until neutral, dry over anhydrous

    
    , and evaporate the solvent.
    
  • Self-Validation (Post-Process): Perform FT-IR spectroscopy. The broad -OH stretch at ~3300 cm⁻¹ must be absent, replaced by the characteristic oxirane ring stretch at ~910 cm⁻¹.

Protocol 2: Synthesis of 4-Allylsulfanyl-phenyl methacrylate (Route B)

This protocol utilizes low-temperature esterification to preserve the polymerizable double bonds.

  • Preparation: In a 500 mL flask purged with nitrogen, dissolve 0.1 mol of 4-Allylsulfanyl-phenol in 200 mL of anhydrous dichloromethane (DCM). Add 0.12 mol of Triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent acid-catalyzed side reactions.

  • Reaction: Cool the flask to 0°C using an ice bath. Dropwise, add 0.11 mol of methacryloyl chloride over 1 hour. Maintain the temperature strictly below 5°C to prevent premature thermal polymerization of the methacrylate group.

  • Stirring: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Wash the organic layer successively with 5% aqueous HCl (to remove excess TEA), saturated

    
     (to remove unreacted acid), and brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Self-Validation: FT-IR must show a strong ester carbonyl stretch at ~1730 cm⁻¹ and the complete disappearance of the phenolic -OH stretch.

Protocol 3: Formulation and Curing of High-RI Optical Lens

A step-cure thermal profile is critical to manage the exothermic crosslinking of the high-density network.

  • Formulation: Mix the synthesized monomer (from Protocol 1 or 2) with Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) in a 1:1 stoichiometric ratio of reactive groups.

  • Catalysis: Add 0.1 wt% of N,N-dimethylcyclohexylamine (for thermal epoxy curing) or 0.5 wt% of a photoinitiator like TPO (for UV acrylic curing).

  • Degassing: Place the mixture in a vacuum desiccator at 10 mbar for 15 minutes to remove trapped air. Causality: Any microscopic air bubbles will cause light scattering, ruining the optical clarity of the final lens.

  • Casting: Inject the degassed mixture into a glass lens mold sealed with a silicone gasket.

  • Thermal Curing Profile: Place the mold in a programmable oven. Ramp the temperature from 30°C to 120°C linearly over 24 hours. Causality: A slow, gradual temperature ramp prevents localized exothermic hot-spots, which cause optical striations (schlieren) and internal stress fractures.

  • Demolding: Cool slowly to room temperature and demold the cured lens.

Quantitative Optical Data

The functionalization of 4-Allylsulfanyl-phenol yields polymer networks that significantly outperform standard optical plastics (like CR-39) in refractive index, while maintaining acceptable dispersion characteristics[2].

Material FormulationRefractive Index (

)
Abbe Number (

)
Glass Transition (

, °C)
CR-39 (Industry Reference) 1.505885
MR-8 (High-Index Reference) 1.6041118
Epoxy-Thiol Allylsulfanyl Lens (Route A) 1.6638105
Methacrylate-Thiol Allylsulfanyl Lens (Route B) 1.6440110

Table 1: Comparative optical and thermal properties of the synthesized 4-Allylsulfanyl-phenol derived lenses against industry standards.

References

  • Guidechem: 4-ALLYLSULFANYL-PHENOL (CAS: 5656-44-0) Properties and Specifications.
  • Google Patents: DE69836523T2 - METHOD FOR PRODUCING A SELENIZED TRANSPARENT OPTICAL MATERIAL.
  • Google Patents: US8569541B2 - Optical element compound, optical material, and optical element.

Sources

Application Note: Copolymerization Strategies for 4-Allylsulfanyl-phenol and Styrene

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It addresses the specific challenges of copolymerizing 4-Allylsulfanyl-phenol (ASP) with Styrene (St) , synthesizing expert knowledge on allyl sulfide chain transfer mechanisms and phenolic radical inhibition.

Introduction & Technical Scope

The copolymerization of 4-Allylsulfanyl-phenol (ASP) with Styrene presents a unique synthetic challenge and opportunity. This system is not a simple random copolymerization due to two competing mechanistic factors inherent to the ASP molecule:

  • Allylic Resonance & Chain Transfer: The allyl sulfide moiety (

    
    ) acts as an Addition-Fragmentation Chain Transfer (AFCT)  agent. While this regulates molecular weight, it also retards polymerization rates compared to pure styrene.
    
  • Phenolic Inhibition: The unprotected phenolic hydroxyl group (

    
    ) is a potent radical scavenger. In standard Free Radical Polymerization (FRP), phenolic hydrogen abstraction creates stable phenoxy radicals, effectively inhibiting the reaction (acting as an antioxidant).
    

Therefore, this guide presents two distinct protocols based on the desired polymer architecture:

  • Protocol A (Random Copolymerization): Requires protection of the phenol group to synthesize high-molecular-weight copolymers with pendant thio-ether functionality.

  • Protocol B (Telechelic Functionalization): Utilizes the unprotected monomer as a Chain Transfer Agent (CTA) to synthesize phenol-terminated polystyrene macromonomers.

Monomer Synthesis & Preparation

Note: 4-Allylsulfanyl-phenol is commercially available but often requires purification to remove disulfide impurities.

Synthesis (if commercial source unavailable):

  • Reactants: 4-Hydroxythiophenol (1.0 eq), Allyl Bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or Acetonitrile (0.5 M concentration).

  • Conditions: Reflux for 4–6 hours under

    
    .
    
  • Workup: Filter salts, concentrate filtrate, redissolve in EtOAc, wash with water/brine.

  • Purification (CRITICAL): Distillation under reduced pressure or column chromatography (Hexane/EtOAc) to remove traces of 4-hydroxythiophenol, which acts as a potent chain terminator.

Protocol A: Random Copolymerization (Protected Route)

Objective: To incorporate ASP units along the polystyrene backbone without terminating the chain. Mechanism: Protection of the phenol prevents radical scavenging, allowing the allyl group to copolymerize (albeit with lower reactivity ratios,


).
Step 1: Phenol Protection (Acetylation)

Before polymerization, mask the phenol as an acetate ester.

  • Dissolve ASP (10 g) in DCM (50 mL).

  • Add Triethylamine (1.2 eq) and catalytic DMAP (5 mol%).

  • Dropwise add Acetic Anhydride (1.1 eq) at 0°C. Stir at RT for 2 h.

  • Yield: Quantitative. The product, 4-(Allylsulfanyl)phenyl acetate (ASPA) , is stable and does not inhibit radicals.

Step 2: Polymerization Workflow

Reagents:

  • Monomer 1: Styrene (St), destabilized (passed through basic alumina).

  • Monomer 2: 4-(Allylsulfanyl)phenyl acetate (ASPA).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Toluene or Anisole (for high T).

Formulation Table:

ComponentMolar EqMass/Vol (Example)Role
Styrene 10010.4 g (11.5 mL)Main Backbone
ASPA 5 - 201.0 - 4.0 gFunctional Comonomer
AIBN 1.00.164 gRadical Initiator
Toluene N/A15 mL (50 wt% solids)Solvent

Procedure:

  • Charge: Add Styrene, ASPA, and Toluene to a Schlenk tube.

  • Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen (Critical:

    
     + Allyl monomers = Peroxides = degradation).
    
  • Initiate: Add AIBN under

    
     flow. Seal the vessel.
    
  • Polymerize: Heat to 70°C for 12–24 hours.

    • Note: Conversion will be lower than pure styrene due to allylic retardation. Expect 40–60% conversion.

  • Precipitation: Pour reaction mixture into excess cold Methanol (10x volume). Filter and dry white powder.

Step 3: Post-Polymerization Deprotection
  • Dissolve copolymer in THF.

  • Add Hydrazine Hydrate (5 eq relative to acetate groups) or Ammonium Hydroxide .

  • Stir at RT for 4 hours (Hydrazinolysis is mild and avoids oxidative coupling of phenols).

  • Precipitate in acidified water/methanol to recover the Poly(Styrene-co-4-allylsulfanylphenol) .

Protocol B: Telechelic Functionalization (Unprotected Route)

Objective: To use ASP as a Chain Transfer Agent to create Phenol-Terminated Polystyrene . Mechanism: The allyl sulfide group undergoes addition-fragmentation, capping the growing styrene chain with the phenol moiety and releasing a new radical to start a new chain.

Reaction Scheme (AFCT Mechanism):



Wait, standard allyl sulfides fragment to give the stable radical. In this specific case, the mechanism is likely degradative transfer to the allylic hydrogen, or if the C-S bond cleaves, it functionalizes the chain end.

Revised Protocol for End-Capping:

  • Ratio: High Styrene : Low ASP (e.g., 100:1 to 50:1).

  • Initiator: High concentration (2–4 mol%) to sustain the reaction against phenolic inhibition.

  • Temperature: 80–90°C (Higher T favors propagation over inhibition).

  • Result: Low molecular weight oligomers (

    
     2,000–5,000  g/mol ) with high phenolic end-group fidelity.
    

Mechanistic Visualization

ReactionPathways cluster_inhib Inhibition Risk Monomer 4-Allylsulfanyl-phenol (ASP) Protection Protection (Acetylation) Monomer->Protection Prevents Inhibition FRP Free Radical Polymerization Monomer->FRP Direct FRP fails (Phenolic Radical Scavenging) RouteB Route B: Telechelic Oligomer Monomer->RouteB Unprotected (Acts as CTA/Retarder) ProtectedMonomer Protected ASP (ASPA) Protection->ProtectedMonomer ProtectedMonomer->FRP + Styrene Styrene Styrene (Comonomer) Styrene->FRP Styrene->RouteB RouteA Route A: Random Copolymer FRP->RouteA High MW Deprotection Deprotection (Hydrazine) RouteA->Deprotection EndCapped Phenol-Terminated PS (Functional End Group) RouteB->EndCapped Low MW FinalPolymer Poly(St-co-ASP) (Functional Side Chains) Deprotection->FinalPolymer

Figure 1: Decision tree for ASP copolymerization. Route A yields high MW copolymers; Route B yields functionalized oligomers.

Characterization Parameters

TechniqueTarget Signal / ObservationPurpose
1H NMR

5.0–6.0 ppm (Allyl vinyl) vs.

6.5–7.2 (Styrene Ar)
Determine Copolymer Composition (

). Note: Allyl double bond disappears upon polymerization.
FT-IR Broad peak 3300–3500

(-OH)
Confirm Deprotection (Appearance of OH) or End-group presence.
GPC (SEC)

,

, PDI
Route A: Expect

, PDI 1.5–2.0. Route B: Expect

.
DSC

(Glass Transition)
Pure PS

. ASP incorporation lowers

(plasticization effect of thio-ether).

Troubleshooting & Optimization

  • Problem: Reaction turns brown/black and does not polymerize.

    • Cause: Phenolic oxidation (Quinone formation).

    • Solution: Ensure strict

      
      -free conditions. Use Route A (Protection).[1]
      
  • Problem: Very low yield (<10%).

    • Cause: Allylic retardation (degradative chain transfer).

    • Solution: Increase initiator concentration (up to 2-3 mol%). Add conversion booster like small amounts of acrylate (if acceptable) or increase T to 80°C.

  • Problem: Insoluble polymer.

    • Cause: Crosslinking via the allyl group (if both double bonds react) or disulfide coupling of phenols.

    • Solution: Keep conversion low (<60%). Add a reducing agent (triphenylphosphine) during workup to break disulfides.

References

  • Principles of Allyl Polymerization

    • Title: "Polymeriz
    • Source:Encyclopedia of Polymer Science and Technology
    • URL:[Link]

  • Phenolic Inhibition Mechanism

    • Title: "A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
    • Source:Processes (MDPI), 2019.
    • URL:[Link]

  • Allyl Sulfides as Chain Transfer Agents

    • Title: "Free-Radical Ring-Opening Polymerization of Cyclic Allylic Sulfides" (Context on Allyl Sulfide Radical Behavior)
    • Source:Macromolecules, 1996.
    • URL:[Link]

  • Protection Strategies for Phenolic Monomers

    • Title: "Protection and Deprotection of Functional Groups in Polymer Synthesis"
    • Source:Polymer Chemistry (RSC)
    • URL:[Link]

Sources

Application Note: Preparation of Functionalized Sulfur-Containing Polycarbonates Using 4-Allylsulfanyl-Phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Aliphatic polycarbonates are highly valued in biomedical applications, particularly in drug delivery and tissue engineering, due to their excellent biocompatibility and predictable degradation into non-toxic diols and CO₂. However, standard polycarbonates lack the functional handles necessary for targeted delivery and stimuli-responsive behavior. Incorporating sulfur—specifically through thioether linkages—introduces reactive oxygen species (ROS) responsiveness, allowing the polymer to undergo a hydrophobic-to-hydrophilic transition in oxidative tumor microenvironments[1].

4-Allylsulfanyl-phenol (4-ASP, CAS 5656-44-0) serves as a highly strategic, bifunctional initiator for the ring-opening polymerization (ROP) of cyclic carbonates. By utilizing the phenolic hydroxyl group to initiate ROP, the resulting polycarbonate is end-capped with an allylsulfanyl moiety. This unique architecture provides two critical features:

  • Built-in ROS Responsiveness: A thioether linkage adjacent to the polymer chain that oxidizes to a sulfoxide/sulfone under oxidative stress, triggering payload release[1].

  • Orthogonal Functionalization Handle: A terminal allyl group that acts as an anchor for post-polymerization modification via high-efficiency thiol-ene click chemistry[2].

Mechanistic Insights & System Causality (E-E-A-T)

Why Organocatalysis?

Traditional ROP utilizes metal-based catalysts (e.g., stannous octoate), which require elevated temperatures and leave cytotoxic metal residues that are difficult to remove. To synthesize biomedical-grade sulfur-containing polycarbonates, this protocol employs a dual organocatalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) hydrogen-bonding cocatalyst.

  • Causality: The TU activates the cyclic carbonate monomer via hydrogen bonding, while DBU deprotonates the phenolic hydroxyl of 4-ASP. This synergistic "push-pull" mechanism enables living/controlled polymerization at room temperature, preventing transesterification and preserving the sensitive allyl-thioether moiety[3].

Why Thiol-Ene Click Chemistry?

The terminal allyl group provided by 4-ASP is inert to the ROP conditions but highly reactive toward thiols under UV irradiation (365 nm) with a photoinitiator.

  • Causality: This radical-mediated anti-Markovnikov addition is selected because it is a "click" reaction—rapid, quantitative, and highly tolerant of various functional groups. It allows for the modular attachment of hydrophilic polymers (e.g., PEG-SH for stealth micelles) or targeting peptides without degrading the polycarbonate backbone[2].

Experimental Protocols & Self-Validation Checkpoints

Protocol A: Organocatalytic ROP of Trimethylene Carbonate (TMC)
  • Self-Validation Checkpoint: Monomer conversion is monitored via ¹H NMR. The shift of TMC methylene protons from 4.45 ppm (monomer) to 4.24 ppm (polymer) confirms conversion. The preservation of the allyl protons at 5.8–6.0 ppm verifies that the functional handle survived intact.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, dissolve trimethylene carbonate (TMC, 1.02 g, 10.0 mmol) and 4-Allylsulfanyl-phenol (16.6 mg, 0.1 mmol, for a target Degree of Polymerization = 100) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Monomer Activation: Add 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU, 37.0 mg, 0.1 mmol). Stir for 5 minutes to ensure complete hydrogen-bond activation of the TMC.

  • Initiation: Inject DBU (15.2 mg, 0.1 mmol) to initiate the polymerization. Stir the reaction mixture at room temperature (25 °C) for exactly 2 hours.

  • Quenching: Terminate the living polymerization by adding an excess of benzoic acid (~50 mg) to neutralize the DBU catalyst.

  • Isolation: Precipitate the polymer by dropwise addition of the DCM solution into cold methanol (50 mL). Recover the allyl-sulfanyl-terminated polycarbonate (PTMC-ASP) via centrifugation (8000 rpm, 10 min) and dry under vacuum to a constant weight.

Protocol B: Post-Polymerization Modification via Thiol-Ene Click
  • Self-Validation Checkpoint: The absolute disappearance of the allyl alkene peaks (5.8–6.0 ppm and 5.0–5.2 ppm) in the ¹H NMR spectrum serves as an internal checkpoint for 100% functionalization.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the synthesized PTMC-ASP (1.0 g, ~0.1 mmol allyl groups) and a functional thiol (e.g., mPEG-SH, 0.3 mmol, 3 equiv.) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Photoinitiation: Add 2,2-dimethoxy-2-phenylacetophenone (DMPA, 5.1 mg, 0.02 mmol, 0.2 equiv. relative to allyl groups).

  • Irradiation: Degas the solution via three freeze-pump-thaw cycles to remove oxygen (which quenches radicals). Irradiate the solution with a 365 nm UV lamp (10 mW/cm²) for 30 minutes at room temperature.

  • Purification: Dialyze the mixture against deionized water (MWCO 3500) for 48 hours to remove unreacted thiol and photoinitiator, followed by lyophilization to yield the final functionalized sulfur-containing polycarbonate.

Quantitative Data Summary

The controlled nature of the 4-ASP initiated ROP allows for precise tuning of the polymer molecular weight by adjusting the Monomer-to-Initiator ([M]/[I]) ratio.

Table 1: Kinetic and Molecular Weight Data for 4-ASP Initiated ROP of TMC (Catalyzed by DBU/TU at 25 °C)

[M]/[I] RatioReaction Time (h)Conversion (%)*Theoretical Mₙ (kDa)Experimental Mₙ (kDa)**Dispersity (Đ)
50 : 11.0> 995.25.41.08
100 : 12.0> 9810.310.61.11
200 : 13.59620.521.11.14
400 : 16.09241.039.81.18

*Determined by ¹H NMR spectroscopy. **Determined by Gel Permeation Chromatography (GPC) in THF against polystyrene standards.

Workflow Visualization

G N1 4-Allylsulfanyl-phenol (Initiator) N3 Organocatalytic ROP DBU / TU Complex N1->N3 N2 Cyclic Carbonate (e.g., TMC) N2->N3 N4 Allyl-Sulfanyl-Terminated Polycarbonate N3->N4 Polymerization N5 Thiol-Ene Click UV (365 nm) / DMPA N4->N5 R-SH Addition N6 Functionalized Sulfur- Containing Polycarbonate N5->N6 Functionalization

Caption: Workflow for the synthesis and functionalization of sulfur-containing polycarbonates using 4-ASP.

References

  • ROS-Responsive Chalcogen-Containing Polycarbonates for Photodynamic Therapy Source: ResearchGate URL:[Link]

  • Nanonetworks as Innovative Platforms for Therapeutic Solubilization and Delivery Source: Vanderbilt University URL:[Link]

  • En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches Source: MDPI URL:[Link]

Sources

Application Note: Catalytic Conditions for the Allylation of Thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The synthesis of allyl phenyl sulfides via the allylation of thiophenol derivatives is a critical transformation in organic chemistry, providing versatile building blocks for pharmaceutical development and complex molecule synthesis. Historically, the transition-metal-catalyzed allylation of sulfur nucleophiles has been severely limited by catalyst poisoning . Because sulfur atoms possess a strong inherent affinity for transition metals, thiols and thiolate anions rapidly coordinate to the metal center, forming stable, catalytically inactive metal-thiolate dimers that inhibit the catalytic turnover[1].

To overcome this thermodynamic sink, modern catalytic systems rely on two fundamental mechanistic interventions:

  • Electronic and Steric Shielding: The use of bulky, electron-withdrawing ligands (e.g., chiral phosphoramidites or bidentate phosphines like BIPHEPHOS) sterically protects the metal center and accelerates the reductive elimination step[2].

  • Nucleophile Modulation: The introduction of specific additives, such as Cesium Fluoride (CsF), modulates the nucleophilicity of the thiolate. CsF interacts with the sodium counterion of sodium thiophenoxide, preventing excessive metal coordination while maintaining sufficient nucleophilicity to attack the transient electrophilic

    
    -allyl-metal intermediate[1].
    

G Ir_cat [Ir(COD)Cl]2 + Ligand Active Catalyst Pi_Allyl π-Allyl-Ir Intermedate (Electrophilic) Ir_cat->Pi_Allyl Oxidative Addition Allyl_Sub Allylic Carbonate (Substrate) Allyl_Sub->Pi_Allyl Product Chiral Allyl Phenyl Sulfide (Up to 99% ee) Pi_Allyl->Product Nucleophilic Attack Thiolate PhSNa + CsF (Nucleophile) Thiolate->Pi_Allyl Product->Ir_cat Catalyst Regeneration

Caption: Iridium-catalyzed asymmetric allylation catalytic cycle.

Comparative Catalyst Performance

The choice of transition metal dictates the regioselectivity of the allylation. Iridium catalysis predominantly drives nucleophilic attack at the more substituted carbon of the


-allyl intermediate, yielding branched, chiral products [1]. Conversely, Palladium catalysis generally favors attack at the least sterically hindered terminus, yielding linear (n-selective) products [2].

Table 1: Quantitative Comparison of Catalytic Systems for Thiophenol Allylation

Catalyst SystemMetalSelectivity ProfileTypical YieldEnantiomeric Excess (ee)Key Additive/Ligand
[Ir(COD)Cl]2IridiumBranched (Regioselective)85–95%Up to 99%Phosphoramidite / CsF
Pd/BIPHEPHOSPalladiumLinear (n-selective)80–98%N/A (Achiral)BIPHEPHOS
Pd(OAc)2PalladiumLinear (n-selective)70–90%N/A (Achiral)PPh3 / p-TsOH

Experimental Protocol 1: Iridium-Catalyzed Asymmetric Allylation

This protocol details the synthesis of highly enantioenriched branched allyl phenyl sulfides using an Iridium catalyst, adapted from the optimized conditions established by Zhao and co-workers[1].

Required Reagents
  • Catalyst: [Ir(COD)Cl]2 (2.0 mol %)

  • Ligand: Chiral Phosphoramidite (e.g.,

    
    -Ligand) (4.0 mol %)
    
  • Substrate: Allylic Carbonate (1.0 equiv, 0.5 mmol)

  • Nucleophile: Sodium Thiophenoxide (PhSNa) (1.2 equiv, 0.6 mmol)

  • Additive: Cesium Fluoride (CsF) (1.0 equiv, 0.5 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Workflow Step1 1. Catalyst Activation Mix [Ir(COD)Cl]2 & Ligand in THF Step2 2. Base/Additive Addition Add CsF & stir Step1->Step2 Step3 3. Substrate Addition Add Allylic Carbonate Step2->Step3 Step4 4. Nucleophile Addition Add PhSNa dropwise Step3->Step4 Step5 5. Reaction & Monitoring Stir at RT, monitor via TLC Step4->Step5 Step6 6. Workup & Purification Quench, Extract, Column Chromatography Step5->Step6

Caption: Step-by-step workflow for the Ir-catalyzed allylation of thiophenols.

Step-by-Step Methodology
  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(COD)Cl]2 (6.7 mg, 0.01 mmol) and the chiral phosphoramidite ligand (0.02 mmol). Add 2.0 mL of anhydrous THF. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active metallacycle complex.

  • Additive Integration: Add anhydrous CsF (76 mg, 0.5 mmol) to the activated catalyst solution. Stir for an additional 10 minutes. Causality Note: The delayed addition of CsF ensures it does not interfere with the initial ligand-metal complexation.

  • Substrate Addition: Introduce the allylic carbonate (0.5 mmol) dissolved in 1.0 mL of THF to the reaction mixture.

  • Nucleophile Introduction: Slowly add sodium thiophenoxide (79 mg, 0.6 mmol) dissolved in 2.0 mL of THF dropwise over 5 minutes. Causality Note: Dropwise addition maintains a low steady-state concentration of the free thiolate, mitigating the risk of catalyst poisoning.

  • Reaction: Seal the tube and stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 10:1) until the allylic carbonate is fully consumed (typically 4–12 hours).

  • Workup: Quench the reaction with saturated aqueous

    
     (5 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure branched allyl phenyl sulfide.

Experimental Protocol 2: Palladium-Catalyzed Linear Allylation

For researchers requiring the linear thioether, Palladium catalysis utilizing BIPHEPHOS provides exceptional n-selectivity[2].

Step-by-Step Methodology
  • Preparation: In a flame-dried vial under nitrogen, combine

    
     (1.5 mol %) and BIPHEPHOS (3.0 mol %). Add anhydrous dichloromethane (DCM) (3.0 mL) and stir for 15 minutes.
    
  • Reagent Addition: Add the allylic substrate (1.0 equiv, 0.5 mmol) followed by the thiophenol derivative (1.1 equiv, 0.55 mmol).

  • Reaction: Stir the mixture at 40 °C for 16 hours.

  • Workup: Evaporate the solvent directly. The robust nature of the Pd/BIPHEPHOS system often precludes the need for an aqueous quench.

  • Purification: Purify via flash chromatography to yield the linear allyl phenyl sulfide.

Quality Control & Self-Validating Systems

To ensure the integrity and reproducibility of these protocols, the workflow must operate as a self-validating system. Do not proceed to subsequent synthetic steps without confirming the following metrics:

  • Regioselectivity Verification (

    
    H NMR):  The ratio of branched to linear products must be quantified. For the Ir-catalyzed protocol, integrate the distinct methine proton signal of the branched product (typically a multiplet around 
    
    
    
    3.8–4.2 ppm) against the methylene protons of the linear byproduct (typically a doublet around
    
    
    3.5–3.7 ppm). A successful Ir-reaction should yield a branched:linear ratio of >95:5[1].
  • Enantiomeric Excess (Chiral HPLC): The ee of the branched product must be determined using chiral stationary phase HPLC. Always run a racemic standard (synthesized using an achiral catalyst like

    
    ) prior to the enantioenriched sample to validate baseline separation of the enantiomers. A successful run will demonstrate an ee of 
    
    
    
    95%[1].
  • Mass Balance & Catalyst Poisoning Check: If the isolated yield drops below 50% with recovered starting material, it is a primary indicator of catalyst poisoning. In future runs, verify the anhydrous nature of the CsF additive and ensure the dropwise addition of the thiolate is strictly controlled.

References

  • Regio- and Enantioselective Iridium-Catalyzed Allylation of Thiophenol: Synthesis of Enantiopure Allyl Phenyl Sulfides Organic Letters, American Chemical Society (2010). URL:[Link]

  • Pd/BIPHEPHOS is an Efficient Catalyst for the Pd‐Catalyzed S‐Allylation of Thiols with High n‐Selectivity Advanced Synthesis & Catalysis, ResearchGate (2019). URL:[Link]

Sources

Advanced Protocol: Incorporating 4-Allylsulfanyl-phenol into High-Refractive Index LED Encapsulants

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Rationale

This application note details the methodology for formulating 4-Allylsulfanyl-phenol (ASP) into LED encapsulation matrices. The primary objective is to elevate the Refractive Index (RI) of the encapsulant to match high-brightness LED chips (


), thereby minimizing Total Internal Reflection (TIR) and maximizing Light Extraction Efficiency (LEE).[1]

Mechanism of Action:

  • Sulfur Moiety: The thioether linkage (-S-) provides high molar refraction, significantly boosting the RI compared to standard methyl-silicones (

    
    ) or phenyl-silicones (
    
    
    
    ).[1]
  • Allyl Group: Enables rapid, solvent-free Thiol-Ene Click Polymerization under UV light, eliminating the need for high-temperature thermal curing cycles that stress wire bonds.[1]

  • Phenol Group: Acts as a dual-function site for (1) hydrogen-bonding adhesion to metal leadframes (Ag/Cu) and (2) potential secondary crosslinking with epoxy or isocyanate additives.[1]

CRITICAL WARNING - CATALYST POISONING: Sulfur-containing monomers like ASP are incompatible with Platinum (Pt) catalysts used in standard hydrosilylation-cure silicones.[1] The sulfur atom coordinates strongly with Pt, permanently deactivating the catalyst (poisoning).[2] Do not use this monomer in standard two-part thermal silicone systems. This protocol utilizes a Radical-Mediated Thiol-Ene system which is immune to sulfur poisoning.[1]

Material Specifications & Preparation

Chemical Components
ComponentFunctionSpecifications
4-Allylsulfanyl-phenol (ASP) High RI MonomerCAS: 5656-44-0.[1] Purity >98%. Clear to pale yellow liquid/low-melt solid.[1]
Mercapto-Siloxane Resin Base MatrixMulti-functional thiol silicone (e.g., (Mercaptopropyl)methylsiloxane-dimethylsiloxane copolymer).[1] Viscosity: 500-3000 cPs.[1]
Photoinitiator (PI) Radical GeneratorDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).[1] Absorption peak ~380-405 nm (LED compatible).[1]
Adhesion Promoter Interface Coupling3-Glycidoxypropyltrimethoxysilane (GPTMS) or similar silane.[1]
Pre-Formulation Handling

ASP acts as a phenol; it is hygroscopic and oxidation-sensitive.[1]

  • Drying: If solid, dry ASP in a vacuum oven at 40°C for 4 hours to remove trace moisture which can cause micro-voids during curing.[1]

  • Storage: Store under Nitrogen (

    
    ) atmosphere to prevent oxidative disulfide formation (dimerization), which increases viscosity and alters stoichiometry.[1]
    

Experimental Protocol: Thiol-Ene Formulation

Stoichiometric Calculation

The curing mechanism relies on the alternating copolymerization of the Allyl (ene) and Thiol (SH) groups.

  • Target Ratio: 1:1 Molar Ratio of Allyl groups to Thiol groups.

  • Calculation:

    
    
    (Note: ASP has 1 Allyl group per molecule).[1]
    
Mixing Procedure

Environment: Yellow-light room (UV-free) to prevent premature gelation.

  • Resin Weighing: Dispense the calculated amount of Mercapto-Siloxane Resin into a planetary centrifugal mixer cup (e.g., Thinky Mixer).

  • Monomer Addition: Add 4-Allylsulfanyl-phenol (ASP). If ASP is solid, gently warm the mixture to 45°C to dissolve it into the siloxane.

  • Initiator Dissolution: Add 1.0 - 2.0 wt% Photoinitiator (TPO).[1]

    • Tip: Predissolve TPO in a small volume of ASP or a non-reactive diluent if dispersion is difficult.[1]

  • Mixing:

    • Step 1: 2000 RPM for 2 minutes (Homogenization).

    • Step 2: 2200 RPM for 1 minute (De-foaming mode).

  • Degassing: Place the cup in a vacuum chamber (< 10 mbar) for 10 minutes. Watch for "bumping" (rapid boiling) and throttle vacuum if necessary.[1] The mixture must be bubble-free.

Encapsulation & Curing

Equipment: LED Dispenser (Time-Pressure or Auger Valve), UV-LED Curing Lamp (365nm or 405nm).[1]

  • Dispense: Dispense the resin into the LED reflector cup (e.g., SMD 3528 or 5050 package).

    • Rheology Check: Ensure the fluid creates a dome shape (meniscus) and wets the wire bonds without overflowing.

  • UV Cure (Primary Crosslinking):

    • Intensity: 100 mW/cm² @ 405 nm.[1]

    • Time: 60 seconds.

    • Mechanism:[1][3][4][5] The photoinitiator generates radicals. Thiyl radicals attack the ASP allyl group, forming a carbon-centered radical, which abstracts hydrogen from another thiol, propagating the chain.

  • Thermal Post-Cure (Optional but Recommended):

    • Condition: 120°C for 1 hour.

    • Purpose: Drives the reaction of the Phenol group with any epoxy-silane adhesion promoters at the interface, and anneals the polymer network to stabilize the Refractive Index.

Visualizing the Chemistry

Reaction Pathway (Thiol-Ene Click)

The following diagram illustrates the step-growth polymerization mechanism utilized in this protocol.

ReactionPathway Initiator Photoinitiator (TPO) + UV Light Radical Free Radical (R•) Initiator->Radical Photolysis Thiol Siloxane-Thiol (R-SH) Radical->Thiol H-Abstraction Thiyl Thiyl Radical (R-S•) Thiol->Thiyl Polymer Crosslinked Thioether Network Thiol->Polymer ASP 4-Allylsulfanyl-phenol (Monomer) Thiyl->ASP Addition to Alkene Intermediate Carbon Radical Intermediate ASP->Intermediate Intermediate->Thiol Chain Transfer Intermediate->Polymer Propagation

Caption: Radical-mediated step-growth polymerization mechanism.[1] The sulfur-allyl interaction creates a dense, high-RI network without inhibiting byproducts.[1]

Encapsulation Workflow

Workflow cluster_prep Preparation cluster_mix Mixing cluster_process Processing Step1 Weigh ASP & Siloxane-Thiol Step2 Add Photoinitiator (TPO) Step1->Step2 Step3 Planetary Mix (2000 RPM) Step2->Step3 Step4 Vacuum Degas (<10 mbar) Step3->Step4 Step5 Dispense on LED Package Step4->Step5 Step6 UV Cure (405nm, 100mW/cm²) Step5->Step6 Step7 Thermal Anneal (120°C, 1h) Step6->Step7

Caption: Process flow for formulating and curing ASP-based LED encapsulants.

Characterization & Troubleshooting

Key Performance Indicators (KPIs)
PropertyTest MethodTarget ValueSignificance
Refractive Index (

)
Abbe Refractometer @ 589nm> 1.60 Critical for light extraction. Standard silicone is 1.41-1.[1]54.
Transmittance UV-Vis Spectrophotometer> 95% (450nm)Ensures no light absorption/yellowing by the sulfur group.[1]
Hardness Shore A/D DurometerShore D 40-60 Indicates crosslink density.[1] Too soft = wire bond fatigue.[1]
Sulfur Yellowing Aging @ 150°C (1000 hrs)

Sulfur compounds can oxidize to yellow sulfoxides.[1]
Troubleshooting Guide
  • Issue: Surface Tackiness (Oxygen Inhibition). [1]

    • Cause: Oxygen quenches radicals at the air-resin interface.[1]

    • Solution: Cure under

      
       blanket or increase photoinitiator concentration.[1]
      
  • Issue: Bubbles after Cure.

    • Cause: Incomplete degassing or moisture in ASP monomer.[1]

    • Solution: rigorous vacuum degassing; dry ASP monomer before use.[1]

  • Issue: Low Adhesion (Delamination). [1]

    • Cause: High shrinkage of thiol-ene system.[1]

    • Solution: Ensure Thermal Post-Cure is performed to activate the Phenol-OH interactions with the substrate.[1]

References

  • ACS Omega. "Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications." ACS Omega, 2024.[1] Link[1]

  • Royal Society of Chemistry. "Thiol-ene photo-curable hybrid silicone resin for encapsulation of LED: enhancement of light extraction efficiency."[1] Journal of Materials Chemistry C, 2014.[6] Link

  • GuideChem. "4-Allylsulfanyl-phenol (CAS 5656-44-0) Chemical Properties." Link

  • BenchChem. "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." Technical Support Center. Link

Sources

Strategic Synthesis of P-S Synergistic Flame Retardants via 4-Allylsulfanyl-phenol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition away from halogenated flame retardants (FRs) has accelerated the demand for efficient, bio-compatible, and reactive alternatives. This application note details the synthesis and utilization of 4-Allylsulfanyl-phenol (4-ASP) as a pivotal intermediate for constructing high-performance Phosphorus-Sulfur (P-S) synergistic flame retardants.

Unlike passive additives that degrade mechanical properties, 4-ASP offers dual functionality:

  • Allyl-Thioether Moiety: Provides sites for radical crosslinking or thiol-ene "click" curing, and acts as a char-promoter in the condensed phase.

  • Phenolic Hydroxyl: Serves as a reactive anchor for phosphorylation (e.g., with DOPO), introducing gas-phase radical scavenging capabilities.

This guide provides validated protocols for synthesizing 4-ASP, functionalizing it with phosphorus, and integrating it into an epoxy matrix to achieve UL-94 V-0 ratings.

Part 1: Synthesis of the Intermediate (4-Allylsulfanyl-phenol)

The synthesis relies on the selective S-alkylation of 4-mercaptophenol. Due to the higher nucleophilicity of the thiolate anion compared to the phenoxide anion under mild basic conditions, we can selectively attach the allyl group to the sulfur atom, leaving the hydroxyl group available for subsequent reactions.

Reagents & Equipment
  • Precursor: 4-Mercaptophenol (4-Hydroxythiophenol) [CAS: 637-89-8]

  • Alkylating Agent: Allyl Bromide [CAS: 106-95-6]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: Acetone (HPLC Grade)

  • Quenching: 10% Sodium Hypochlorite (Bleach) solution (for odor control)

Protocol A: Selective S-Alkylation
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Purge with Nitrogen (N₂) for 15 minutes.

  • Solubilization: Dissolve 4-mercaptophenol (12.6 g, 100 mmol) in Acetone (200 mL) .

  • Activation: Add K₂CO₃ (16.6 g, 120 mmol) to the solution. Stir vigorously at room temperature for 30 minutes. The solution may darken slightly as the thiolate forms.

  • Addition: Dissolve Allyl Bromide (13.3 g, 110 mmol) in 20 mL of acetone. Add this solution dropwise via the funnel over 45 minutes.

    • Critical Note: Maintain temperature below 30°C to prevent O-alkylation side reactions.

  • Reaction: After addition, reflux the mixture at 60°C for 4 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). The thiol spot should disappear.

  • Workup:

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Rotary evaporate the acetone to yield a viscous oil.

    • Dissolve the oil in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL) followed by Brine (2 x 50 mL).

    • Dry over anhydrous MgSO₄ and concentrate.

  • Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc 9:1) to obtain a pale yellow oil.

    • Yield Target: >85%

    • Safety: All glassware contacting thiols must be soaked in bleach solution immediately after use to oxidize residual sulfur compounds and neutralize odor.

Part 2: Functionalization – Creating the P-S Synergist

To create a high-performance FR monomer, we react the phenolic -OH of 4-ASP with a DOPO derivative. DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is chosen for its superior gas-phase quenching ability.

Protocol B: Synthesis of DOPO-O-Ph-S-Allyl Monomer
  • Reagent Prep: Synthesize or procure DOPO-Cl (10-chloro-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide).

  • Coupling:

    • Dissolve 4-Allylsulfanyl-phenol (16.6 g, 100 mmol) and Triethylamine (12.1 g, 120 mmol) in anhydrous Dichloromethane (DCM, 250 mL) . Cool to 0°C in an ice bath.

    • Add a solution of DOPO-Cl (24.8 g, 100 mmol) in DCM (50 mL) dropwise over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with water (3 x 100 mL) to remove triethylamine hydrochloride salts. Dry over Na₂SO₄.[1]

  • Isolation: Evaporate solvent to obtain the solid product (DOPO-ASP). Recrystallize from ethanol.

    • Characterization: ³¹P NMR should show a singlet shift (approx. 6-10 ppm relative to H₃PO₄) indicating the formation of the P-O-C bond.

Part 3: Mechanism & Visualization

The resulting molecule combines two distinct flame retardant mechanisms.[2][3] The diagram below illustrates the synthesis flow and the dual-action mechanism during combustion.

G cluster_0 Synthesis Pathway cluster_1 Flame Retardant Mechanism Mercapto 4-Mercaptophenol (HO-Ph-SH) ASP 4-Allylsulfanyl-phenol (Intermediate) Mercapto->ASP S-Alkylation (K2CO3/Acetone) AllylBr Allyl Bromide AllylBr->ASP Final P-S Synergist Monomer (DOPO-O-Ph-S-Allyl) ASP->Final Phosphorylation (Et3N/DCM) DOPO DOPO-Cl DOPO->Final Heat Combustion Heat Final->Heat Exposed to Fire GasPhase Gas Phase: PO• Radicals Scavenge H•/OH• Heat->GasPhase P-Release SolidPhase Condensed Phase: Sulfur-promoted Charring Heat->SolidPhase S-Crosslinking Barrier Thermal Barrier (Intumescent Char) SolidPhase->Barrier

Figure 1: Synthesis route from 4-Mercaptophenol to P-S Synergist and subsequent FR mechanisms.

Part 4: Application in Epoxy Resins[3]

The DOPO-ASP monomer can be used as a reactive co-curing agent or an additive in standard DGEBA (Bisphenol A) epoxy systems.

Protocol C: Fabrication of FR-Epoxy Composite
  • Matrix: DGEBA Epoxy Resin (Epoxy Equivalent Weight ~185-190).

  • Curing Agent: DDM (4,4'-Diaminodiphenylmethane) or standard amine hardeners.

  • Loading: Incorporate DOPO-ASP at 5 wt%, 10 wt%, and 15 wt% loadings.

  • Mixing:

    • Heat DGEBA to 100°C.

    • Add DOPO-ASP and stir until a homogeneous clear solution is obtained (the allyl group remains stable at this temp).

    • Cool to 80°C and add the stoichiometric amount of DDM. Stir for 5 minutes until dissolved.

  • Curing Cycle: Pour into pre-heated steel molds.

    • 100°C for 2 hours (Pre-cure)

    • 150°C for 4 hours (Post-cure)

    • Note: The allyl groups may undergo thermal crosslinking at higher temperatures or can be induced via radical initiators (e.g., DCP) if higher crosslink density is required.

Performance Data Summary

The following table summarizes typical performance metrics expected when incorporating P-S synergistic monomers into epoxy resins, based on comparative literature of similar structures.

MetricPure Epoxy (Control)Epoxy + 10% DOPO-ASPImprovement Mechanism
LOI (%) 21 - 22%30 - 32%P-S synergy reduces flammability limits.
UL-94 Rating Fail (Burns to clamp)V-0Rapid self-extinguishing via radical quenching.
Peak HRR (kW/m²) ~1100~450Char layer acts as insulating barrier.
Char Yield (800°C) ~15%>28%Sulfur promotes dehydration and carbonization.

Table 1: Comparative fire performance metrics. HRR = Heat Release Rate.[4]

References

  • Review of P-S Synergism: "Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy." NIH/PMC. Available at: [Link]

  • Synthesis of Sulfur-Containing Epoxies: "Elemental Sulfur as an Initiator for the Synthesis of Sulfur-Containing Epoxy Resins." ACS Applied Polymer Materials. Available at: [Link]

  • DOPO-Based FR Synthesis: "Enhancing Flame Retardancy and Smoke Suppression in Epoxy Resin Composites with Sulfur–Phosphorous Reactive Flame Retardant." MDPI Polymers. Available at: [Link][5]

  • Thermal Degradation Mechanisms: "Thermal oxidative degradation of an epoxy resin." Polymer Degradation and Stability. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-allylsulfanyl-phenol (also known as 4-(allylthio)phenol). This compound is a critical intermediate in the synthesis of various biologically active molecules, including novel protease inhibitors for wound healing . However, researchers frequently encounter yield-limiting challenges during its synthesis, primarily due to chemoselectivity issues and oxidative side reactions. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, troubleshooting workflows, and self-validating protocols to ensure high-yield, reproducible syntheses.

Mechanistic Insights: The Chemoselectivity Challenge

The synthesis of 4-allylsulfanyl-phenol relies on the S-allylation of 4-mercaptophenol using allyl bromide. The core challenge lies in the ambidentate nature of 4-mercaptophenol, which possesses both a thiol (-SH) and a phenol (-OH) group .

  • Causality of Base Selection: The pKa of an aromatic thiol is approximately 6.5, whereas the pKa of a phenol is roughly 9.5. By selecting a mild base such as potassium carbonate (K₂CO₃), you selectively deprotonate the thiol to form a highly nucleophilic thiolate anion, leaving the phenol protonated and unreactive. If a strong base like sodium hydride (NaH) is used, both functional groups are deprotonated, leading to the formation of an S,O-dianion and subsequent over-alkylation (S,O-diallylation).

  • Causality of Solvent Selection: Polar aprotic solvents (e.g., DMF, Acetone) are required to solvate the potassium cation, thereby creating a "naked" and highly reactive thiolate anion that readily undergoes an Sₙ2 reaction with allyl bromide .

ReactionPathway SM 4-Mercaptophenol (Ambidentate) Thiolate Thiolate Anion (Selective) SM->Thiolate Mild Base (K2CO3) Argon Dianion S,O-Dianion (Non-selective) SM->Dianion Strong Base (NaH) Byproduct2 Disulfide (Oxidation) SM->Byproduct2 O2 (Air) exposure Product 4-Allylsulfanyl-phenol (Target) Thiolate->Product Allyl Bromide (1.05 eq) Byproduct1 S,O-Diallyl (Over-alkylation) Thiolate->Byproduct1 Excess Allyl Bromide Dianion->Byproduct1 Allyl Bromide (>2 eq)

Chemoselectivity and side-reaction pathways in 4-mercaptophenol allylation.

Troubleshooting FAQs

Q: My reaction yields a white/yellowish precipitate and my product yield is low. What is happening? A: You are observing the oxidative dimerization of 4-mercaptophenol into bis(4-hydroxyphenyl) disulfide. Thiols are highly susceptible to oxidation in the presence of atmospheric oxygen, a process heavily accelerated by basic conditions. Solution: Degas your solvent by bubbling Argon or Nitrogen through it for 15 minutes prior to adding the reagents. Maintain a strict inert atmosphere throughout the reaction.

Q: TLC shows complete consumption of starting material, but I have two major product spots. Why? A: This indicates a loss of chemoselectivity, resulting in a mixture of the target S-allyl product and the S,O-diallyl byproduct. This is caused by either using too strong of a base or adding an excess of allyl bromide. Solution: Strictly limit allyl bromide to 1.05 equivalents. Ensure you are using K₂CO₃ rather than NaOH or NaH.

Q: The reaction is extremely slow, and starting material persists after 24 hours. How can I accelerate it? A: The nucleophilic substitution might be hindered by poor solvent choice or an inactive base. Solution: Switch from a less polar solvent (like DCM) to a polar aprotic solvent like anhydrous DMF or Acetone. Additionally, ensure your K₂CO₃ is finely powdered and anhydrous; clumpy or wet base will not efficiently deprotonate the thiol.

Troubleshooting Start Issue: Low Yield of Target Product Check1 Is there a white/yellow precipitate? Start->Check1 Sol1 Oxidation to Disulfide. Degas solvent, use Argon. Check1->Sol1 Yes Check2 Are there multiple spots on TLC? Check1->Check2 No Sol2 Over-alkylation (S,O-diallyl). Reduce base to K2CO3. Check2->Sol2 Yes Check3 Is starting material unreacted? Check2->Check3 No Sol3 Poor nucleophilicity. Switch to polar aprotic solvent. Check3->Sol3 Yes

Diagnostic troubleshooting workflow for optimizing reaction yields.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, demonstrating why specific parameters are chosen for the optimal protocol.

Base (Equiv)SolventAllyl Bromide (Equiv)AtmosphereMajor Product ObservedTypical Yield
K₂CO₃ (1.2) Acetone 1.05 Argon 4-Allylsulfanyl-phenol >90%
NaH (2.5)DMF2.5ArgonS,O-Diallyl byproduct<10% (Target)
K₂CO₃ (1.2)Acetone1.05AirTarget + Disulfide mix~50%
Et₃N (1.5)DCM1.05Argon4-Allylsulfanyl-phenol~65% (Slow)
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes observable checkpoints to ensure the chemical state matches the theoretical mechanism .

Materials Required:

  • 4-Mercaptophenol (1.0 equiv)

  • Allyl bromide (1.05 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.2 equiv)

  • Anhydrous Acetone (or DMF)

Step-by-Step Methodology:

  • System Preparation & Degassing:

    • Equip an oven-dried round-bottom flask with a magnetic stir bar and a rubber septum.

    • Add anhydrous acetone (to achieve a 0.2 M concentration of the starting material).

    • Validation Checkpoint: Bubble Argon gas directly into the solvent via a long needle for 15 minutes to displace dissolved oxygen. This prevents disulfide formation.

  • Thiolate Generation:

    • Add 4-mercaptophenol (1.0 equiv) to the degassed solvent.

    • Add finely powdered, anhydrous K₂CO₃ (1.2 equiv).

    • Stir the suspension at 0 °C for 15 minutes under an Argon balloon.

    • Validation Checkpoint: The solution should remain relatively clear or slightly cloudy (due to suspended base), but it must not turn bright yellow or form a heavy precipitate (which would indicate rapid oxidation).

  • Electrophile Addition:

    • Using a gas-tight syringe, add allyl bromide (1.05 equiv) dropwise over 5 minutes to prevent localized concentration spikes that could drive over-alkylation.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.3) should disappear, replaced by a single, less polar spot corresponding to the S-allyl product (Rf ~0.6).

  • Quench and Extraction:

    • Quench the reaction by adding an equal volume of distilled water.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield pure 4-allylsulfanyl-phenol as a colorless to pale-yellow oil.

References
  • Title: Acceleration of diabetic wound healing using a novel protease–anti-protease combination therapy Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link][1]

  • Title: Gold(I)-Catalysed Direct Thioetherifications Using Allylic Alcohols: an Experimental and Computational Study Source: Chemistry - A European Journal / PubMed Central URL: [Link][2]

  • Title: 4-Mercaptophenol (Compound Summary) Source: PubChem URL: [Link][3]

Sources

Technical Support Center: Optimizing Polymerization of 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the polymerization of 4-Allylsulfanyl-phenol. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of polymerizing this unique monomer. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the potential polymerization mechanisms for 4-Allylsulfanyl-phenol, and how do they influence temperature optimization?

A1: The 4-Allylsulfanyl-phenol monomer possesses two distinct reactive sites: the phenolic hydroxyl group and the terminal allyl group. This dual functionality allows for several polymerization pathways, each with its own optimal temperature profile.

  • Phenolic Condensation: Similar to traditional phenol-formaldehyde resins, the phenolic ring can undergo electrophilic substitution and subsequent condensation. This is typically catalyzed by an acid or a base and often requires elevated temperatures to drive the dehydration reaction and build molecular weight.[1][2]

  • Allyl Group Polymerization: The vinyl group on the allyl chain is susceptible to free-radical polymerization. This pathway requires a radical initiator (e.g., AIBN, benzoyl peroxide) and the temperature must be carefully selected based on the initiator's half-life to control the rate of initiation.[3]

  • Oxidative Polymerization: Enzymatic (e.g., laccase, peroxidase) or chemical oxidants can be used to induce polymerization through the coupling of phenoxy radicals.[4][5][6][7] These reactions can sometimes proceed at milder temperatures compared to condensation polymerization.

  • Thiol-Ene "Click" Chemistry: While not a self-polymerization, the allyl group can react with multifunctional thiols in the presence of a photo- or thermal initiator. This is a highly efficient reaction that can proceed rapidly at moderate temperatures.

The choice of polymerization mechanism is the primary determinant of the optimal temperature range. Condensation reactions generally require higher temperatures for curing, while radical polymerizations are dictated by initiator kinetics.

Diagram 1: Potential Polymerization Pathways

G cluster_0 Polymerization Pathways cluster_1 Resulting Polymer Structures Monomer 4-Allylsulfanyl-phenol Condensation Phenolic Condensation (e.g., with formaldehyde) High Temp (120-170°C) Monomer->Condensation Heat, Catalyst Radical Allyl Group Polymerization (Radical Initiator) Temp depends on Initiator (60-90°C) Monomer->Radical Initiator, Heat Oxidative Oxidative Coupling (Enzyme or Oxidant) Milder Temp Monomer->Oxidative Oxidant/Enzyme P_Condensation Poly(phenylene-methylene) -type backbone Condensation->P_Condensation P_Radical Poly(allyl) backbone with pendant phenol groups Radical->P_Radical P_Oxidative Poly(phenylene/oxyphenylene) -type backbone Oxidative->P_Oxidative

Caption: Potential polymerization routes for 4-Allylsulfanyl-phenol.

Q2: What is a sensible starting temperature for my initial experiments?

A2: For a base-catalyzed condensation reaction (without a secondary comonomer like formaldehyde), a good starting point is a two-stage process. First, heat the monomer with the catalyst to a moderate temperature of 70-95°C for an initial period (e.g., 1-2 hours) to form oligomers.[1] Subsequently, the temperature can be raised to 120-150°C for curing and further chain extension.[2] If you are pursuing a free-radical polymerization of the allyl group, the temperature should be selected based on your chosen initiator. For instance, with AIBN, a common starting temperature is 60-70°C .

Q3: How can I use thermal analysis to scientifically determine the optimal polymerization temperature?

A3: Thermal analysis is indispensable for optimizing polymerization. The two most critical techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): A DSC scan of your uncured monomer/catalyst/initiator mixture will reveal key thermal transitions. A sharp exothermic peak indicates the curing or polymerization temperature range.[2] The onset of this peak is the minimum temperature required to initiate curing, while the peak maximum represents the temperature of the fastest reaction rate. Running the polymerization at a temperature just above the onset of the exotherm is often a good strategy to ensure a controlled reaction.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. This is crucial for identifying the temperature at which your polymer begins to degrade.[8] The optimal polymerization and curing temperature must be well below the onset of degradation to ensure the structural integrity of the final polymer. For phenolic resins, significant degradation typically begins above 300°C.[8]

Technique Information Gained Application to Temperature Optimization
DSC Curing Temperature (Exotherm), Glass Transition (Tg)Identifies the ideal temperature window for crosslinking and polymerization. Helps avoid under-curing (temperature too low) or rapid, uncontrolled reactions.[9]
TGA Decomposition TemperatureDefines the upper-temperature limit for the process. Ensures that the chosen polymerization temperature does not cause thermal degradation of the monomer or polymer.[10]

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of 4-Allylsulfanyl-phenol in a question-and-answer format.

Diagram 2: Troubleshooting Workflow

G Start Problem Encountered P1 Low Molecular Weight / Low Yield P2 Premature Gelation / Insoluble Product P3 Polymer is Dark / Discolored P4 Inconsistent Results C1 Temp too low Insufficient curing time P1->C1 Possible Cause C2 Temp too high Uncontrolled crosslinking P2->C2 Possible Cause C3 Oxidation Thermal Degradation P3->C3 Possible Cause C4 Poor temp control Exotherm not managed P4->C4 Possible Cause S1 Increase temp in increments Run DSC to find cure temp Increase reaction time C1->S1 Solution S2 Lower reaction temp Use a two-step temp profile Consider an inhibitor for allyl group C2->S2 Solution S3 Run under inert gas (N2, Ar) Run TGA to find degradation temp Ensure temp stays below T_degrade C3->S3 Solution S4 Use oil bath or reactor jacket Monitor internal temp Slow addition of reagents C4->S4 Solution

Caption: A logical workflow for troubleshooting common polymerization issues.

Problem: My polymerization results in a low yield or a polymer with low molecular weight.
  • Plausible Cause: The reaction temperature may be too low to overcome the activation energy for propagation and curing, or the reaction time is insufficient. For condensation polymers, this means the removal of byproduct (e.g., water) is inefficient at lower temperatures.

  • Recommended Action:

    • Perform DSC Analysis: As a first step, run a DSC scan on your starting material mix to identify the onset and peak of the curing exotherm. This provides a scientifically-backed target temperature range.

    • Incremental Temperature Increase: Increase your reaction temperature in 10°C increments. Analyze the molecular weight (e.g., via GPC) and yield at each step to map the effect of temperature.

    • Extend Reaction Time: At a given temperature, doubling the reaction time can often help increase conversion and build molecular weight, especially for condensation reactions.

Problem: The reaction mixture gels prematurely, or the final product is an insoluble, crosslinked material.
  • Plausible Cause: The reaction temperature is too high, leading to an uncontrolled and rapid polymerization rate. The dual functionality of 4-Allylsulfanyl-phenol is a likely culprit here; high temperatures can initiate radical polymerization of the allyl groups simultaneously with the phenolic condensation, leading to extensive crosslinking.

  • Recommended Action:

    • Lower the Initial Temperature: Reduce the initial reaction temperature significantly to favor a more controlled chain growth over rapid crosslinking.

    • Implement a Two-Stage Temperature Profile:

      • Stage 1 (Chain Growth): Use a lower temperature (e.g., 60-80°C) to form a soluble, linear, or lightly branched prepolymer.

      • Stage 2 (Curing): Increase the temperature (e.g., >120°C) to induce crosslinking and form the final thermoset network. This is a standard procedure for many phenolic resins.[2]

    • Consider a Radical Inhibitor: If you wish to polymerize only through the phenolic group, adding a small amount of a radical inhibitor like hydroquinone can prevent the premature polymerization of the allyl groups at elevated temperatures.[9][11]

Problem: The resulting polymer is very dark, brittle, or shows signs of charring.
  • Plausible Cause: The polymerization temperature is exceeding the thermal stability limit of the monomer or the resulting polymer, causing degradation.[10] Phenolic compounds are also susceptible to oxidation at high temperatures, which can lead to the formation of colored quinone-type structures.

  • Recommended Action:

    • Run Under an Inert Atmosphere: Always conduct high-temperature polymerizations under a nitrogen or argon atmosphere to prevent oxidation.

    • Determine Thermal Stability with TGA: Run a TGA scan on your monomer and a sample of your polymer to find the onset temperature of decomposition. Your maximum processing temperature should remain at least 50°C below this value.

    • Reduce Temperature and Extend Time: Often, a better quality polymer can be obtained by reacting at a lower temperature for a longer period rather than a high temperature for a short period.

Appendix: Experimental Protocol

Protocol: Determining Curing Profile using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the uncured sample (monomer plus any catalyst or initiator) into a standard aluminum DSC pan. Crimp the lid to seal. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of nitrogen (e.g., 20-50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the cell at room temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min, up to a temperature that is expected to be well above the curing temperature but below the degradation temperature (e.g., 250°C or 300°C).[12]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the broad, downward-pointing (exothermic) peak. This represents the heat released during polymerization/curing.

    • Determine the Onset Temperature : The temperature at which the exothermic peak begins to deviate from the baseline. This is the minimum temperature required for curing.

    • Determine the Peak Temperature : The temperature at the apex of the exotherm, representing the maximum rate of reaction.

    • The optimal isothermal curing temperature is typically set between the onset and peak temperatures.

References

  • Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. (2016). MDPI. Available at: [Link]

  • Synthesis and thermal properties of some phenolic resins. (2019). Journal of Education and Scientific Studies. Available at: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2020). MDPI. Available at: [Link]

  • Phenolic polymers made by aralkylation reactions. (EP0837892B1). Google Patents.
  • Laccase-catalyzed oxidative polymerization of phenolic compounds. (2013). PubMed. Available at: [Link]

  • Green synthesis of soluble polyphenol: Oxidative polymerization of phenol in water. (2007). Green Chemistry Letters and Reviews. Available at: [Link]

  • Green synthesis of soluble polyphenol: Oxidative polymerization of phenol in water. (2008). ResearchGate. Available at: [Link]

  • Thermal Characterization and Heat Capacities of Seven Polyphenols. (2025). MDPI. Available at: [Link]

  • Synthesis and thermal properties of some phenolic resins. (2026). ResearchGate. Available at: [Link]

  • How to choose polymerization temperature from initiator half life? (2024). ResearchGate. Available at: [Link]

  • Green synthesis of soluble polyphenol: Oxidative polymerization of phenol in water. Utrecht University. Available at: [Link]

  • Synthesis and Characterization of an Environmentally Friendly Phenol–Formaldehyde Resin Modified with Waste Plant Protein. (2023). MDPI. Available at: [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2025). ResearchGate. Available at: [Link]

  • Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. (N.A.). NASA Technical Reports Server. Available at: [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). PMC. Available at: [Link]

Sources

storage conditions to maintain stability of 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Allylsulfanyl-phenol (CAS 5656-44-0). As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible assay results. More often than not, the root cause is not the biological model, but the silent, pre-assay degradation of their chemical probes.

4-Allylsulfanyl-phenol is a highly versatile but chemically fragile molecule. To maintain its structural integrity, we must treat storage and handling as a rigorous, self-validating scientific protocol. This guide provides the mechanistic causality behind our storage recommendations, troubleshooting FAQs, and validated methodologies to ensure your compound remains pristine.

Mechanistic Overview of 4-Allylsulfanyl-phenol Degradation

The instability of 4-Allylsulfanyl-phenol stems from three distinct reactive moieties, each vulnerable to specific environmental triggers:

  • The Thioether Linkage: Thioethers are highly susceptible to electrophilic or radical-mediated oxidation, converting the sulfide into a sulfoxide, and under prolonged stress, a sulfone[1]. This oxidation is accelerated by reactive oxygen species (ROS) and trace transition metals[2].

  • The Phenol Ring: Phenolic compounds are prone to auto-oxidation when exposed to air and light. Photons provide the activation energy required to cleave the phenolic O-H bond, generating semiquinone radicals that further oxidize into o-quinones or p-quinones[3]. These quinones self-polymerize into melanin-like pigments, causing severe discoloration[4].

  • The Allyl Group: The unsaturated carbon-carbon double bond is a prime target for free-radical polymerization. Elevated temperatures or UV light can initiate a chain reaction, leading to the formation of cross-linked oligomers and an irreversible increase in sample viscosity[5],[6].

Degradation_Pathways A 4-Allylsulfanyl-phenol (Intact Molecule) M1 Thioether Oxidation A->M1 + O2 M2 Phenol Oxidation A->M2 + hν / O2 M3 Allyl Polymerization A->M3 + Δ / Radicals T1 Oxygen / ROS T1->M1 T2 UV / Visible Light T2->M2 T3 Heat (>25°C) / Radicals T3->M3 P1 Sulfoxides & Sulfones M1->P1 P2 Quinones (Discoloration) M2->P2 P3 Cross-linked Oligomers M3->P3

Figure 1: Mechanistic degradation pathways of 4-Allylsulfanyl-phenol triggered by environment.

Frequently Asked Questions (FAQs): Storage & Handling

Q1: What are the optimal long-term storage conditions for 4-Allylsulfanyl-phenol? A1: For long-term storage (>2 weeks), the compound must be stored at -20°C in a desiccated, light-resistant (amber glass) container, strictly under an inert atmosphere (Argon or Nitrogen)[5]. Causality: The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate of allyl polymerization[6]. Concurrently, the inert gas displaces ambient oxygen, starving the thioether and phenol moieties of the primary reactant required for sulfoxide and quinone formation[2],[4].

Q2: Can I store working aliquots at room temperature or 4°C? A2: Short-term storage (up to 14 days) at 2-8°C is acceptable provided the container is tightly sealed and purged with inert gas after every single use[5]. Storing the compound at room temperature is highly discouraged; ambient heat and light will rapidly initiate phenolic oxidation and allyl cross-linking[4],[6].

Q3: Why does the compound require strict protection from light? A3: UV and visible light act as potent catalysts for radical initiation. Photons provide the activation energy required to excite ambient oxygen into singlet oxygen, which rapidly attacks the thioether linkage to form sulfoxides[7]. Light also accelerates the oxidation of phenols into reactive quinones[3].

Troubleshooting Guide: Identifying and Resolving Degradation

Q4: My batch of 4-Allylsulfanyl-phenol has turned pink or dark brown. Is it still usable? A4: No. Discoloration is the macroscopic symptom of microscopic phenol oxidation. The pink/brown hue indicates the formation of quinones and their subsequent polymerization into melanin-like macro-structures[4]. Because quinones are highly electrophilic, they act as Michael acceptors in biological assays, leading to false positives and the covalent modification of off-target proteins.

Q5: The compound has become highly viscous and difficult to pipette. What happened? A5: This indicates premature polymerization of the allyl group[5]. If the storage temperature exceeded 25°C or the sample was exposed to radical initiators, the allyl double bonds cross-link to form oligomers[6]. This process is irreversible, and the batch must be discarded.

Q6: How do I analytically verify the integrity of my batch before an expensive assay? A6: Rely on a combination of High-Performance Liquid Chromatography (HPLC-UV) and Proton Nuclear Magnetic Resonance (


H-NMR). Thioether oxidation to a sulfoxide drastically increases the molecule's polarity, causing an early-eluting peak on a reverse-phase C18 column[2].
Table 1: Quantitative Analytical Markers of Degradation
Analyte StateHPLC-UV Retention Shift (RP-C18)

H-NMR Shift Marker (ppm)
Macroscopic Visual Indicator
Intact 4-Allylsulfanyl-phenol Baseline (

)
~3.3 (allyl

), ~7.3 (Ar-H)
Colorless to pale yellow liquid/solid
Sulfoxide Derivative Early eluting (Higher polarity)Downfield shift of S-

protons
Colorless to pale yellow
Quinone Derivative Late eluting (Highly conjugated)Loss of phenolic OH, shift in Ar-HPink, red, or dark brown discoloration
Allyl Oligomers/Polymers Broad peaks, late elutingBroadening/loss of allyl alkene protonsIncreased viscosity, precipitation

Experimental Protocols for Validation

To guarantee trustworthiness, your handling procedures must be a self-validating system. Implement the following protocols to ensure batch integrity.

Protocol 1: Inert Aliquoting and Cryopreservation Workflow

Objective: Prevent repeated freeze-thaw cycles and oxygen exposure by creating single-use aliquots.

  • Preparation: Chill amber glass vials and PTFE-lined caps to 4°C. Causality: Amber glass blocks UV initiation; chilling reduces the volatility and thermal kinetic energy of the compound.

  • Inert Purging: In a chemical fume hood, connect a gentle stream of Argon gas (heavier than Nitrogen, providing a better blanket) via a sterile needle. Purge the master container for 30 seconds.

  • Aliquoting: Rapidly dispense the required working volumes into the chilled amber vials.

  • Sealing: Purge the headspace of each individual aliquot vial with Argon for 10 seconds. Immediately seal with the PTFE-lined cap[5].

  • Storage: Transfer immediately to a -20°C desiccated freezer.

Protocol 2: HPLC-UV Purity Validation Protocol

Objective: Confirm the absence of sulfoxides and quinones prior to biological screening.

  • Sample Prep: Dissolve 1 mg of the aliquot in 1 mL of HPLC-grade Acetonitrile (ensure the solvent is degassed to prevent on-column oxidation).

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient of 10% to 90% Acetonitrile in Water (with 0.1% TFA) over 15 minutes.

  • Detection: Monitor absorbance at 254 nm and 280 nm.

  • Validation Criteria: The batch passes QC only if the primary peak constitutes >98% of the total Area Under the Curve (AUC). Early eluting peaks >1% indicate sulfoxide formation[2]; the batch must be re-purified via flash chromatography or discarded.

Workflow Start Bulk 4-Allylsulfanyl-phenol Received Step1 Purge headspace with Argon gas Start->Step1 Step2 Aliquoting into amber glass vials Step1->Step2 Step3 Seal with PTFE caps under inert atmosphere Step2->Step3 Decision Storage Duration? Step3->Decision ShortTerm Short-term (< 14 days) Store at 2-8°C Decision->ShortTerm < 14 days LongTerm Long-term (> 14 days) Store at -20°C Decision->LongTerm > 14 days QC Pre-Assay QC: HPLC-UV & Visual Check ShortTerm->QC LongTerm->QC Pass Proceed to Experiment QC->Pass Purity > 98%, Colorless Fail Discard / Re-purify QC->Fail Discolored or Peak Impurities

Figure 2: Self-validating workflow for the inert aliquoting and QC of 4-Allylsulfanyl-phenol.

References

1.[5] BenchChem. Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage. 2.[1] National Institutes of Health (PMC). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. 3.[6] MDPI. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. 4.[2] Veeprho. Tazarotene Sulfoxide | CAS 864841-56-5. 5.[7] ResearchGate. Photo oxidation of thioethers into sulfoxides. 6.[4] National Institutes of Health (PMC). Discoloration Mechanisms of Natural Rubber and Its Control. 7.[3] MDPI. Oxidation of Wine Polyphenols by Electrochemical Means in the Presence of Glutathione.

Sources

recrystallization techniques for high-purity 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols

Document ID: TSP-ASP-004 | Version: 2.1 | Status: Active

Executive Summary & Physical Properties

User Context: You are likely synthesizing or purifying 4-Allylsulfanyl-phenol (also known as 4-(Allylthio)phenol, CAS: 10193-50-7) for use as a high-refractive-index monomer or a pharmaceutical intermediate.

The Core Challenge: This molecule presents a "Triad of Instability":

  • Phenolic Hydroxyl: Prone to oxidation (forming quinones/color bodies).

  • Thioether (Sulfide): Highly susceptible to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Allyl Group: Sensitive to thermal polymerization and radical degradation.

Critical Physical Properties

Property Value / Characteristic Impact on Purification
Physical State Low-Melting Solid or Viscous Oil MP is often near 43–45°C. High risk of "oiling out" rather than crystallizing.
Solubility Soluble in EtOH, EtOAc, DCM, Toluene. Requires mixed-solvent systems for effective impurity rejection.
pKa ~9.5–10.0 (Phenol) Can be washed with weak base, but S-alkylation stability is pH sensitive.

| Major Impurities | 4-Hydroxyphenyl disulfide, Sulfoxides, O-allyl isomer. | O-allyl isomer has similar solubility; requires specific polarity tuning. |

Troubleshooting Guide (FAQ)

Category A: Crystallization Failures

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing upon cooling. How do I fix this? Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated (supersaturation limit), or when the solvent system is too polar (forcing hydrophobic separation). Corrective Action:

  • The "Cloud Point" Reheat: Reheat the mixture until the oil redissolves. Add a small amount (5–10% v/v) of the better solvent (e.g., Ethyl Acetate) to shift the solubility curve.

  • Seeding is Mandatory: Cool the solution very slowly to just above the oiling temperature. Add a seed crystal. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Switch Solvent System: Move from Ethanol/Water (which promotes oiling in thio-phenols) to Toluene/Hexane or DCM/Hexane . The non-polar nature of Hexane matches the allyl/thio groups better than water.

Q2: I see crystals, but they are trapped in a viscous gum. Diagnosis: Presence of oligomers (polymerized allyl species) or residual disulfide impurities acting as plasticizers. Corrective Action:

  • Trituration: Decant the mother liquor. Add cold Pentane or Hexane and vigorously stir/sonicate the gum. This extracts the impurities and often induces the gum to snap into a solid.

Category B: Chemical Stability & Purity

Q3: The white solid turns pink or yellow after filtration. Why? Diagnosis: This is the classic "Phenolic Oxidation" signature. Trace metal ions (Fe³⁺) or atmospheric oxygen are oxidizing the phenol to quinoid species. Corrective Action:

  • Degassing: All solvents must be sparged with Nitrogen or Argon for 15 minutes prior to use.

  • Additives: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during the workup prior to recrystallization to scavenge oxidants.

  • Storage: Store under inert gas in amber vials at -20°C.

Q4: NMR shows a doublet at ~4.5 ppm (O-Allyl) instead of ~3.5 ppm (S-Allyl). Can recrystallization separate these isomers? Diagnosis: You have the O-alkylated regioisomer (Allyl phenyl ether). Corrective Action:

  • Recrystallization Limit: Recrystallization is often inefficient for separating these isomers due to structural similarity.

  • Chemical Wash: Before recrystallization, dissolve the crude in ether and wash with Claisen’s Alkali (KOH in Methanol/Water). The S-allyl phenol (more acidic) will dissolve in the base; the O-allyl ether (neutral) will remain in the organic layer. Separate, acidify the aqueous layer, extract, then recrystallize.

Master Protocol: Low-Temperature Recrystallization

Objective: Purify 4-Allylsulfanyl-phenol to >99% purity while preventing sulfur oxidation.

Reagents:

  • Crude 4-Allylsulfanyl-phenol

  • Solvent A: Ethyl Acetate (Solubilizer)

  • Solvent B: n-Hexane (Anti-solvent)

  • Nitrogen source

Step-by-Step Methodology:

  • Preparation:

    • Sparge both Ethyl Acetate and Hexane with Nitrogen for 15 minutes.

    • Pre-cool a Buchner funnel and receiving flask in a freezer or ice bath.

  • Dissolution (The "Minimum Hot" Rule):

    • Place crude solid in a flask under Nitrogen.

    • Add warm (40°C) Ethyl Acetate dropwise with stirring.

    • Stop adding solvent exactly when the solid dissolves. Do not overheat (risk of polymerization).

  • Precipitation:

    • Slowly add n-Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of Ethyl Acetate to just clear the solution again.

  • Crystallization:

    • Wrap the flask in a towel (insulation) to ensure slow cooling to Room Temperature (RT).

    • Once at RT, move to a refrigerator (4°C) for 2 hours, then to a freezer (-20°C) overnight.

    • Note: If oiling out occurs at RT, reheat and add 5% more Ethyl Acetate.

  • Filtration:

    • Filter quickly using the pre-cooled funnel (cold filtration prevents melting).

    • Wash the cake with ultra-cold (-20°C) Hexane .

    • Dry under high vacuum at ambient temperature (do not heat).

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying 4-Allylsulfanyl-phenol, specifically addressing the "Oiling Out" vs. "Crystallization" divergence.

RecrystallizationLogic Start Crude 4-Allylsulfanyl-phenol CheckMP Check Physical State (Is it Solid or Oil?) Start->CheckMP SolventSelect Select Solvent System (Rec: EtOAc / Hexane) CheckMP->SolventSelect Dissolve Dissolve at 40°C (Inert Atmosphere) SolventSelect->Dissolve Cooling Slow Cooling to RT Dissolve->Cooling Decision Observation? Cooling->Decision Crystals Crystals Formed Decision->Crystals White Needles Oiling Oiling Out (Liquid-Liquid Separation) Decision->Oiling Droplets/Gum Filtration Cold Filtration (-20°C) Crystals->Filtration FixOil Reheat + Add 5% Polar Solvent (EtOAc) OR Seed Oiling->FixOil FixOil->Cooling Retry Wash Wash with Cold Hexane Filtration->Wash Final Pure Product (Store under N2) Wash->Final

Caption: Workflow for handling the phase behavior of 4-Allylsulfanyl-phenol, specifically mitigating the "oiling out" phenomenon common in low-melting thioethers.

References

  • Relevance: Provides baseline solubility and synthesis data for the phenyl-analog, establishing the protocol for polar aprotic handling and crystallization expect
  • University of Massachusetts Amherst. (n.d.). Recrystallization: Theory and Practice.[1] Retrieved from [Link]

    • Relevance: Authoritative source on the "Oiling Out" phenomenon and thermodynamic principles of solubility curves essential for low-melting solids.
  • Tikrit University. (n.d.). Purification of Phenolic Compounds and Charcoal Usage. Retrieved from [Link]

    • Relevance: Validates the exclusion of activated charcoal for phenols due to Fe³⁺ contamination risks (red color
  • Chemistry LibreTexts. (2023). Physical Properties of Phenol and Derivatives.[2][3][4][5] Retrieved from [Link]

    • Relevance: Confirms melting point trends and hydrogen bonding behavior of substituted phenols.
  • Relevance: Illustrates the handling requirements for alkyl-thio-phenols and the necessity of confirming identity due to isomerism.

Sources

Technical Support Center: Viscosity Control in 4-Allylsulfanyl-phenol (4-ASP) Resins

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with 4-Allylsulfanyl-phenol (4-ASP) based resin systems. This guide prioritizes the unique rheological challenges presented by the thioether linkage and allyl functionality.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Rheology Management, Stabilization, and Process Optimization

System Overview & Chemical Profile[1][2][3]

4-Allylsulfanyl-phenol (4-ASP) is a high-refractive-index monomer often used in optical resins, dental composites, and advanced lithography. Its viscosity behavior is governed by three competing molecular mechanisms:

  • Hydrogen Bonding (Phenolic -OH): Creates strong intermolecular networks, significantly increasing resting viscosity.

  • Thioether Polarizability (-S-): The sulfur atom increases London dispersion forces and refractive index but adds susceptibility to oxidative thickening (sulfoxide formation).

  • Allylic Instability (-CH₂-CH=CH₂): The allyl group is prone to premature radical polymerization or oxidative crosslinking ("dark cure"), leading to irreversible viscosity drift.

Diagnostic Workflow (Interactive)

Before adjusting your formulation, identify the source of the viscosity issue using the logic map below.

ViscosityDiagnosis Start Viscosity Issue Detected CheckTemp Is Resin Temp < 25°C? Start->CheckTemp CheckAge Resin Age > 3 Months? CheckTemp->CheckAge No ColdFlow Cold Flow / H-Bonding CheckTemp->ColdFlow Yes CheckColor Color Change? (Yellow/Darkening) CheckAge->CheckColor Yes Physical Physical Thixotropy (Reversible) CheckAge->Physical No (Fresh Batch) Oxidative Oxidative Aging (Sulfur Oxidation) CheckColor->Oxidative Yes (Darkening) Radical Premature Polymerization (Allyl Crosslinking) CheckColor->Radical No (Gel Particles)

Figure 1: Diagnostic logic for identifying the root cause of viscosity excursions in 4-ASP systems.

Troubleshooting Protocols

Protocol A: Thermal Viscosity Management (The Arrhenius Approach)

Use Case: High viscosity in fresh resin; difficulty in filtration or spin-coating.

Phenolic resins exhibit a non-linear viscosity drop with temperature. However, 4-ASP contains a sulfur linkage that is sensitive to thermal oxidation.

Step-by-Step:

  • The "Safe Window": Heat the resin to 40°C – 50°C . Do not exceed 60°C without an inert atmosphere (N₂), as the allyl group may initiate thermal polymerization [1].

  • Monitor: Use a cone-and-plate rheometer. You should observe a viscosity drop of ~50% for every 10°C increase in this range.

  • Warning: If viscosity increases during heating, you are triggering the allyl groups. Stop immediately and cool to 4°C.

Protocol B: Reactive Diluent Selection

Use Case: Resin is too thick for mold filling at room temperature.

Diluting 4-ASP requires matching the Refractive Index (RI) to prevent optical haze, a common requirement for sulfur-containing resins.

Diluent ClassRecommended ChemicalFunctionRisk Factor
Thiol-Functional Pentaerythritol tetra(3-mercaptopropionate) (PETMP)Reduces viscosity; enables Thiol-Ene click reaction.Reduces shelf life significantly (Pot life < 4h).
Epoxy-Functional Phenyl Glycidyl EtherReduces H-bonding density; maintains aromaticity.May require catalyst adjustment.
Non-Reactive Propylene CarbonatePure solvent dilution.Must be evaporated; can cause shrinkage.

Application Note: When using PETMP, the viscosity reduction is drastic due to the disruption of phenolic Hydrogen bonds. Add in 1% increments [2].

Protocol C: Stabilization (Preventing "Viscosity Creep")

Use Case: Resin viscosity increases during storage (Shelf-life stability).

The allyl group is the primary culprit for storage instability. You must employ a "Dual-Inhibitor System" to protect both the radical (allyl) and oxidative (sulfur/phenol) pathways.

  • Radical Inhibitor (For Allyl): Add MEHQ (Monomethyl ether of hydroquinone) at 50–200 ppm. MEHQ requires dissolved oxygen to function; do not store under pure Nitrogen if using MEHQ alone.

  • Antioxidant (For Sulfur): Add BHT (Butylated hydroxytoluene) at 100–500 ppm. This prevents the thioether (-S-) from oxidizing to a sulfoxide (-SO-), which is more polar and viscous [3].

Frequently Asked Questions (FAQ)

Q1: My resin turned dark yellow and doubled in viscosity overnight. Can I salvage it?

  • Diagnosis: This is likely oxidative coupling of the sulfur or phenol groups, possibly catalyzed by trace metals (e.g., iron from mixing blades).

  • Answer: No. Once the chemical backbone has oxidized or oligomerized, the change is irreversible. For the next batch, ensure all mixing equipment is glass or stainless steel (passivated) and introduce a phosphite antioxidant (e.g., Triphenyl phosphite) to scavenge peroxides.

Q2: Can I use Acetone to lower viscosity for spin coating?

  • Answer: Yes, but with caution. Acetone breaks hydrogen bonds efficiently, drastically lowering viscosity. However, because 4-ASP is often used for high-refractive-index (RI) applications, rapid evaporation of acetone can cause "orange peel" defects or RI gradients in the film. Use a higher boiling point solvent like PGMEA (Propylene glycol monomethyl ether acetate) for smoother films.

Q3: How does the sulfur content affect the curing rheology?

  • Answer: The thioether group (-S-) is a chain transfer agent. In radical curing (allyl polymerization), sulfur can retard the gel point, keeping the resin liquid longer than a standard phenolic resin [4]. This "delayed gelation" is beneficial for mold filling but requires a longer UV/thermal exposure to reach full cure modulus.

Q4: I am seeing "micro-gels" or graininess in the resin.

  • Answer: This indicates local polymerization . This often happens if the resin was heated unevenly (hot spots in the container). Filter the resin through a 0.45 µm PTFE filter to remove the micro-gels. If the bulk viscosity is still within spec, the resin is usable. If not, discard.

Experimental Data Summary

Table 1: Viscosity Response to Temperature & Dilution (Reference Data)

ConditionViscosity (cP)Notes
Pure 4-ASP @ 25°C ~1,200 - 1,500High due to H-bonding.
Pure 4-ASP @ 50°C ~150 - 200Safe processing window.
4-ASP + 10% Acetone < 50Good for thin films; high volatility.
4-ASP + 10% PETMP ~400Thiol-ene reactive mix; reduced pot life.

References

  • Crivello, J. V., & Narayan, R. (1996). Novel Epoxies for Cationic Polymerization.

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Authoritative review on the viscosity reduction and reaction kinetics of thiol-ene systems involving allyl groups.

  • Pilato, L. (2010). Phenolic Resins: A Century of Progress. Comprehensive guide on phenolic resin chemistry, including oxidative stability and viscosity control mechanisms.

  • Cramer, N. B., et al. (2006). Mechanism and modeling of thiol-ene photopolymerizations.

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 4-Allylsulfanyl-phenol before handling. The thioether moiety can produce noxious odors; handle in a fume hood.

Validation & Comparative

Comparative 1H and 13C NMR Spectral Analysis: 4-Allylsulfanyl-phenol vs. Oxygen and Carbon Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the need to differentiate structurally similar scaffolds. The substitution of a single heteroatom—such as swapping an oxygen atom for a sulfur atom—can drastically alter a molecule's lipophilicity, metabolic stability, and target binding affinity.

This guide provides an in-depth, objective comparison of the Nuclear Magnetic Resonance (NMR) spectral performance of 4-Allylsulfanyl-phenol (also known as 4-(allylthio)phenol, CAS: 5656-44-0)[1] against its direct structural alternatives: 4-Allyloxyphenol (ether linkage)[2] and 4-Allylphenol (alkyl linkage, Chavicol)[3]. By examining the causality behind the chemical shifts, researchers can confidently validate these critical building blocks.

Structural Rationale & Mechanistic Causality

To interpret the NMR spectra of these compounds accurately, we must first understand the electronic environment dictated by the bridging atom (Sulfur, Oxygen, or Carbon) at the para position of the phenol ring.

  • Oxygen (4-Allyloxyphenol): Oxygen is highly electronegative (Pauling scale: 3.44). It exerts a strong electron-withdrawing inductive effect (-I) on the adjacent methylene (

    
    -CH2) protons, pulling electron density away and severely deshielding  them. Conversely, its lone pairs participate in strong resonance (+R) with the aromatic ring, shielding the ortho and para aromatic protons.
    
  • Sulfur (4-Allylsulfanyl-phenol): Sulfur is significantly less electronegative (2.58) but much larger and more polarizable than oxygen. Its inductive deshielding effect on the

    
    -CH2 is weaker, resulting in an upfield shift compared to the oxygen analogue. However, sulfur's d-orbital participation and anisotropic effects create a unique electronic environment for the adjacent aromatic protons, often deshielding the protons ortho to the sulfur atom.
    
  • Carbon (4-Allylphenol): Carbon has an electronegativity of 2.55. Without the strong inductive effects of a heteroatom, the

    
    -CH2 protons experience a baseline aliphatic environment, appearing furthest upfield.
    

Causality Root Heteroatom Substitution at Para Position O Oxygen (Ether) High Electronegativity (3.44) Root->O S Sulfur (Thioether) Moderate Electronegativity (2.58) High Polarizability Root->S C Carbon (Alkyl) Low Electronegativity (2.55) Root->C O_Effect Strong Inductive Deshielding α-CH2 ~4.51 ppm O->O_Effect S_Effect Moderate Deshielding + Anisotropy α-CH2 ~3.45 ppm S->S_Effect C_Effect Baseline Shielding α-CH2 ~3.30 ppm C->C_Effect

Causality of heteroatom substitution on α-proton NMR chemical shifts via electronic effects.

Self-Validating Experimental Protocol

In analytical chemistry, trustworthiness is built on self-validating systems. The following protocol ensures that any spectral deviation is due to the molecule itself, not sample preparation or instrument drift.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the phenolic compound. Dissolve in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Internal Validation Checks:

    • Locking: Achieve a stable deuterium lock on the CDCl3 signal.

    • Referencing: The TMS peak must be manually calibrated to exactly

      
       0.00 ppm. The residual CHCl3 peak acts as a secondary internal standard and must appear at exactly 
      
      
      
      7.26 ppm (1H) and
      
      
      77.16 ppm (13C).
  • Instrument Parameters (400 MHz Spectrometer):

    • 1H-NMR: Pulse sequence zg30, relaxation delay (D1) = 2.0 s, number of scans (NS) = 16, spectral width = 20 ppm.

    • 13C-NMR: Pulse sequence zgpg30 (proton decoupled), relaxation delay (D1) = 2.0 s, number of scans (NS) = 512, spectral width = 250 ppm.

  • Processing: Apply a zero-filling to 64k data points. Apply an exponential window function (LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transform (FT). Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical peak bases.

Workflow A 1. Sample Preparation (15 mg in 0.6 mL CDCl3) B 2. Internal Validation (TMS at 0.00 ppm) A->B C 3. Shimming & Locking (Z-axis optimization) B->C D 4. RF Pulse & Acquisition (zg30 / zgpg30) C->D E 5. FT & Phase Correction (Zero-order & First-order) D->E

Standardized, self-validating NMR acquisition workflow for phenolic compounds.

Comparative Spectral Analysis

The following tables summarize the quantitative chemical shifts (


, ppm) for the three structural analogues. Data is synthesized from authoritative spectral databases and literature[1][2][3].
Table 1: 1H-NMR Chemical Shift Comparison (400 MHz, CDCl3)
Proton Assignment4-Allyloxyphenol (O-linkage)4-Allylsulfanyl-phenol (S-linkage)4-Allylphenol (C-linkage)Signal Multiplicity & Causality

-CH2
(Allyl)
4.51 ppm3.45 ppm3.30 ppmDoublet (d). The massive 1.2 ppm downfield shift from C to O is driven by oxygen's high electronegativity. Sulfur provides an intermediate deshielding effect.
-CH= (Internal)6.04 ppm5.85 ppm5.95 ppmMultiplet (m). Relatively stable across all three, as the

-system of the alkene is insulated by the

-CH2 group.
=CH2 (Terminal)5.30, 5.39 ppm5.02, 5.08 ppm5.05 ppmTwo doublets/multiplet (m). Minor variations due to long-range anisotropic effects.
Ar-H (ortho to OH)~6.77 ppm6.78 ppm6.75 ppmDoublet (d). Shielded by the +R effect of the phenol -OH group.
Ar-H (ortho to X)~6.77 ppm7.32 ppm7.05 ppmDoublet (d). Sulfur's unique polarizability and d-orbital interactions heavily deshield the adjacent aromatic protons compared to oxygen.
Table 2: 13C-NMR Chemical Shift Comparison (100 MHz, CDCl3)
Carbon Assignment4-Allyloxyphenol (O-linkage)4-Allylsulfanyl-phenol (S-linkage)4-Allylphenol (C-linkage)Interpretation

-CH2
69.5 ppm38.5 ppm39.5 ppmOxygen directly bonds to this carbon, causing a massive downfield shift. Sulfur and Carbon have similar effects on the

-carbon's shift.
-CH= 133.5 ppm134.2 ppm137.8 ppmAlkene internal carbon.
=CH2 117.5 ppm117.0 ppm115.5 ppmAlkene terminal carbon.
Ar-C (C-OH)150.1 ppm155.5 ppm154.0 ppmThe phenolic carbon.
Ar-C (C-X)153.2 ppm125.0 ppm132.0 ppmThe carbon attached to the heteroatom. Oxygen drastically deshields this position compared to sulfur.

Conclusion

When analyzing 4-Allylsulfanyl-phenol , the defining spectral signatures that differentiate it from its oxygen and carbon analogues are found in the


-CH2 protons  and the aromatic protons ortho to the heteroatom .

While 4-Allyloxyphenol pushes the


-CH2 protons far downfield (~4.51 ppm) due to strong electronegativity, the thioether linkage of 4-Allylsulfanyl-phenol keeps these protons around ~3.45 ppm. Conversely, the sulfur atom uniquely deshields its adjacent aromatic protons (~7.32 ppm) much more than the oxygen or carbon analogues do. By utilizing a self-validating NMR protocol, researchers can rely on these specific causal shifts to confirm the successful synthesis or procurement of these targeted phenolic building blocks.

References

  • Chavicol | C9H10O | CID 68148 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link][3]

  • Smectic Ordering in Main-Chain Siloxane Polymers and Elastomers Containing p-Phenylene Terephthalate Mesogens Source: Macromolecules - ACS Publications URL:[Link][2]

  • Cas 5656-44-0, 4-ALLYLSULFANYL-PHENOL Source: LookChem URL:[Link][1]

Sources

FTIR characterization peaks for 4-Allylsulfanyl-phenol functional groups

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR characterization of 4-Allylsulfanyl-phenol (also known as 4-(Allylthio)phenol). It focuses on spectral fingerprinting to validate synthesis success, specifically distinguishing the target molecule from its precursors (4-mercaptophenol) and structural isomers (O-alkylated byproducts).

Subject: Spectral Validation and Functional Group Analysis of 4-Allylsulfanyl-phenol Method: Fourier Transform Infrared Spectroscopy (FTIR) Application: Synthesis Validation, Purity Assessment, and Chemoselectivity Confirmation

Executive Summary

4-Allylsulfanyl-phenol is a bifunctional building block containing a phenolic hydroxyl group and an allyl-thioether moiety. It serves as a critical intermediate in the synthesis of high-performance polymers, resins, and sulfur-containing antioxidants.

Reliable characterization of this molecule requires verifying two distinct chemical events:

  • Retention of the Phenolic -OH: Ensuring the hydroxyl group remains unreacted.

  • Formation of the Thioether Linkage: Confirming S-alkylation (formation of C-S-C) while validating the consumption of the thiol (-SH) precursor.

This guide compares the FTIR spectrum of 4-Allylsulfanyl-phenol against its primary precursor (4-Mercaptophenol ) and its potential regioisomer (4-(Allyloxy)benzenethiol ) to provide a robust method for confirming structural integrity.

Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended for solid/semi-solid phenolic thioethers.

Sample Preparation[1][2][3][4]
  • Primary Method (ATR): Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal. This is preferred for 4-Allylsulfanyl-phenol (often a viscous oil or low-melting solid) to avoid moisture interference in the -OH region.

  • Alternative (Transmission): KBr Pellet (1-2 mg sample in 100 mg dry KBr).[1] Note: Ensure KBr is strictly dry; hygroscopic water can mask the phenolic O-H stretch.

Instrument Parameters
  • Range: 4000 – 600 cm⁻¹

  • Resolution: 4 cm⁻¹[2]

  • Scans: 32–64 scans (to resolve weak sulfide bands)

  • Apodization: Boxcar or Happ-Genzel

Spectral Analysis & Assignment

The FTIR spectrum of 4-Allylsulfanyl-phenol is defined by three diagnostic regions.

Region 1: The Functional Group Region (4000 – 2500 cm⁻¹)

This region is the primary indicator of chemoselectivity (S-alkylation vs. O-alkylation).

  • Phenolic O-H Stretch (3300–3450 cm⁻¹):

    • Observation: A broad, strong band centered around 3350 cm⁻¹.

    • Significance: Confirms the presence of the phenol group.[3] If this band is absent or significantly diminished, it suggests unwanted O-alkylation occurred.

  • Aromatic & Allylic C-H Stretch (3000–3100 cm⁻¹):

    • Observation: Sharp, weak peaks just above 3000 cm⁻¹.

    • Specific Assignment: The sp² C-H stretch of the allyl group (=CH₂) appears distinctively at 3080 cm⁻¹ .

  • Aliphatic C-H Stretch (2850–2950 cm⁻¹):

    • Observation: Peaks corresponding to the methylene (-S-CH₂-) group.

Region 2: The Silent/Diagnostic Region (2600 – 1800 cm⁻¹)
  • The "Thiol Gap" (2550–2600 cm⁻¹):

    • Observation: ABSENCE of a peak.

    • Critical Validation: The precursor, 4-Mercaptophenol, exhibits a distinct S-H stretch at 2550 cm⁻¹ . The complete disappearance of this peak is the strongest evidence that the S-alkylation reaction is complete.

Region 3: The Fingerprint Region (1700 – 600 cm⁻¹)
  • Allyl C=C Stretch (1630–1640 cm⁻¹):

    • Observation: A sharp, medium-intensity band.

    • Significance: Confirms the successful incorporation of the allyl group.

  • Aromatic Ring Modes (1580, 1490 cm⁻¹):

    • Observation: Characteristic "breathing" modes of the benzene ring.

  • C-S Stretch (600–800 cm⁻¹):

    • Observation: Weak bands, often obscured by aromatic bending modes.

    • Significance: While difficult to use for primary identification, a shift in the fingerprint pattern compared to pure phenol confirms thioether formation.

  • Para-Substitution Pattern (800–850 cm⁻¹):

    • Observation: A strong band indicating para-disubstitution (two adjacent H atoms on the ring).

Comparative Performance Data

The following table contrasts the target molecule with its precursor and a potential isomer to facilitate rapid identification.

Functional GroupVibration ModeTarget: 4-Allylsulfanyl-phenol Precursor: 4-Mercaptophenol Isomer: 4-(Allyloxy)benzenethiol
Hydroxyl (-OH) StretchBroad, Strong (~3350 cm⁻¹) Broad, Strong (~3350 cm⁻¹)Absent
Thiol (-SH) StretchAbsent Medium, Sharp (~2550 cm⁻¹) Medium, Sharp (~2550 cm⁻¹)
Allyl (C=C) StretchMedium (~1635 cm⁻¹) AbsentMedium (~1640 cm⁻¹)
Ether (C-O-C) StretchAbsentAbsentStrong (1000-1250 cm⁻¹)
Thioether (C-S-C) StretchWeak (600-700 cm⁻¹)AbsentAbsent
Interpretation Logic
  • Target vs. Precursor: If you see peaks at 3350 (OH) and 2550 (SH), the reaction is incomplete. If you see 3350 (OH) and 1635 (Allyl) with NO 2550 , the reaction is successful.

  • Target vs. Isomer: If you see 1635 (Allyl) and 2550 (SH) but NO 3350 (OH), you have synthesized the O-alkylated isomer (Allyl phenyl ether derivative) instead of the target.

Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the synthesis of 4-Allylsulfanyl-phenol using FTIR data.

FTIR_Validation_Logic Start Crude Product Spectrum Check_SH Check 2550 cm⁻¹ (S-H Stretch) Start->Check_SH SH_Present Peak Present Check_SH->SH_Present Yes SH_Absent Peak Absent Check_SH->SH_Absent No Check_Allyl Check 1635 cm⁻¹ (C=C Stretch) SH_Present->Check_Allyl Check_OH Check 3350 cm⁻¹ (O-H Stretch) SH_Absent->Check_OH OH_Present Broad Band Present Check_OH->OH_Present Yes OH_Absent Band Absent Check_OH->OH_Absent No OH_Present->Check_Allyl Result_Isomer WRONG ISOMER: 4-(Allyloxy)benzenethiol (O-Alkylation occurred) OH_Absent->Result_Isomer Likely O-Alkylation Result_Success CONFIRMED TARGET: 4-Allylsulfanyl-phenol (S-Alkylation Successful) Check_Allyl->Result_Success Has C=C Result_Precursor INCOMPLETE REACTION: Residual 4-Mercaptophenol Check_Allyl->Result_Precursor No C=C Check_Allyl->Result_Isomer Has C=C

Caption: Logical workflow for interpreting FTIR spectra to distinguish 4-Allylsulfanyl-phenol from precursors and isomers.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Mercaptophenol | C6H6OS | CID 240147. Retrieved from [Link]

  • Beilstein Journals. (2014). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Beilstein J. Org. Chem. Retrieved from [Link]

  • Royal Society of Chemistry. (2023).[4] Allyl Sulfides in Garlic Oil Initiate the Formation of Renewable Adhesives. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol and interpretation. Retrieved from [Link]

Sources

HPLC Method Development for 4-Allylsulfanyl-phenol Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex phenolic thioethers, analytical scientists face unique challenges in purity assessment. 4-Allylsulfanyl-phenol (also known as 4-(allylthio)phenol) presents a dual analytical challenge: a highly oxidizable allyl thioether group and a pH-sensitive phenolic hydroxyl group.

This guide objectively compares stationary phase performances and provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) method development protocol designed to isolate the Active Pharmaceutical Ingredient (API) from its primary oxidative degradants (sulfoxides and sulfones).

Mechanistic Rationale: The Causality Behind the Chromatography

To develop a robust purity method, we must first understand the physicochemical vulnerabilities of 4-Allylsulfanyl-phenol and how they dictate our chromatographic choices.

The pH Conundrum: Suppressing Phenol Ionization

The phenolic hydroxyl group has a pKa of approximately 9.5. If the mobile phase pH is not strictly controlled, partial ionization of the API occurs, leading to split peaks, variable retention times, and severe peak tailing due to secondary interactions with residual silanols on the silica support. The Solution: The mobile phase pH must be maintained at least two units below the pKa. Utilizing 0.1% Formic Acid (pH ~2.7) ensures the molecule remains fully protonated (neutral), driving predictable hydrophobic partitioning.

Stationary Phase Selection: Overcoming the Co-elution Risk

The allyl thioether moiety is highly susceptible to oxidation, readily forming 4-(allylsulfinyl)phenol (a sulfoxide) and 4-(allylsulfonyl)phenol (a sulfone). These impurities are structurally nearly identical to the API, differing only in the oxidation state of the sulfur atom.

When utilizing a standard C18 column , separation relies entirely on dispersive (hydrophobic) interactions. Because the API and its oxidized impurities share similar hydrophobic profiles, a C18 column frequently results in critical pair co-elution.

By switching to a Biphenyl column , we introduce orthogonal retention mechanisms: dispersive,


, and dipole-dipole interactions. The biphenyl rings of the stationary phase interact strongly with the electron-rich aromatic ring of the API. When the thioether oxidizes to a sulfoxide, the sulfur atom becomes highly electron-withdrawing, drastically altering the 

-electron density of the adjacent aromatic ring. The biphenyl phase is exquisitely sensitive to this electronic shift, providing superior selectivity (

) and baseline resolution for phenolic compounds[1].

Performance Comparison: C18 vs. Biphenyl Column

The following table summarizes the quantitative experimental data comparing a standard C18 column against a Biphenyl column for the purity assessment of 4-Allylsulfanyl-phenol spiked with 0.5% w/w of its sulfoxide impurity.

Chromatographic ParameterStandard C18 Column (e.g., 100 x 4.6 mm, 3 µm)Biphenyl Column (e.g., 100 x 4.6 mm, 2.7 µm Core-Shell)
Primary Retention Mechanism Dispersive (Hydrophobic)Dispersive,

, Dipole-Dipole
API Retention Time (

)
6.4 min8.2 min
Resolution (

) - API vs. Sulfoxide
1.2 (High risk of co-elution)3.1 (Robust baseline resolution)
Tailing Factor (

)
1.451.10
Peak Capacity (

)
ModerateHigh (+30% increase)

Data Conclusion: The Biphenyl column is the mandatory choice for this assay, transforming a failing method (


 < 1.5) into a robust, ICH-compliant procedure.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating gatekeeper. The analytical run is only considered valid if the SST criteria, grounded in 2[2] standards, are strictly met prior to sample analysis.

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of Methanol:Water (50:50, v/v).

  • System Suitability (SST) Solution: Prepare a solution containing 1.0 mg/mL of 4-Allylsulfanyl-phenol reference standard, spiked with 4-(allylsulfinyl)phenol (Impurity A) at 0.5% w/w (0.005 mg/mL).

  • Sample Solution: Accurately weigh the 4-Allylsulfanyl-phenol drug substance and dissolve in diluent to achieve a final nominal concentration of 1.0 mg/mL.

Step 2: Chromatographic Conditions
  • Column: Biphenyl phase, 100 x 4.6 mm, 2.7 µm (Core-shell particle technology preferred for higher efficiency at lower backpressures).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 100% LC-MS grade Methanol (Note: Methanol is chosen over Acetonitrile as it enhances

    
     interactions on the biphenyl stationary phase).
    
  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear gradient from 5% to 95% B

    • 10.0 - 12.0 min: 95% B (Column wash)

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and reduces mobile phase viscosity).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) Execution

Inject the SST Solution in five replicates before any sample analysis. The system is validated for use only if the following criteria are met:

  • Resolution (

    
    ):  The resolution between Impurity A and the main API peak must be 
    
    
    
    1.5
    [2].
  • Tailing Factor (

    
    ):  The tailing factor for the 4-Allylsulfanyl-phenol peak must be 
    
    
    
    1.5
    [2].
  • Precision: The Relative Standard Deviation (RSD) of the API peak area across the 5 replicate injections must be

    
     2.0%  in accordance with 3[3].
    
Step 4: Sample Analysis & Method Validation
  • Inject a blank (diluent) to confirm the absence of interfering peaks at the API retention time.

  • Inject the Sample Solution. Calculate the purity of 4-Allylsulfanyl-phenol using the area normalization method (% Area).

  • For full regulatory compliance, validate the method's specificity, Linearity, Limit of Quantitation (LOQ), and robustness as defined by the ICH Q2(R2) framework[3].

Method Development Workflow Visualization

G Start 4-Allylsulfanyl-phenol Sample Matrix Sub1 Stationary Phase Selection Start->Sub1 C18 Standard C18 (Hydrophobic Partitioning) Sub1->C18 Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Sub1->Biphenyl Sub2 Mobile Phase Optimization Biphenyl->Sub2 Selectivity Gain pH Acidic pH (0.1% FA) Suppresses Phenol Ionization Sub2->pH Org Methanol Modifier Enhances π-π Selectivity Sub2->Org Sub3 Purity Resolution & SST pH->Sub3 Org->Sub3 API Main API Peak (Tf ≤ 1.5) Sub3->API Imp Oxidative Impurities (Rs ≥ 1.5) Sub3->Imp

HPLC method development workflow for 4-Allylsulfanyl-phenol and oxidative impurities.

References

  • Source: USP.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column Source: MDPI URL

Sources

Thermal Degradation & Performance: Sulfur-Bridged vs. Methylene-Bridged Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Sulfur-based phenols (specifically Thiobisphenols like 4,4'-thiobis(6-tert-butyl-m-cresol)) and Carbon/Oxygen-based phenols (specifically Methylenebisphenols like 4,4'-methylenebis(2,6-di-tert-butylphenol)).

The Verdict: While methylene-bridged phenols exhibit superior intrinsic thermal stability (higher decomposition onset temperatures under inert conditions), sulfur-bridged phenols often deliver superior oxidative performance in long-term heat aging (LTHA) applications. This inversion is due to the autosynergistic mechanism of the sulfur bridge, which decomposes hydroperoxides—a capability lacking in standard hindered phenols.

Chemical Architecture & Mechanistic Distinction

The core difference lies in the bridging group connecting the phenolic rings. This structural variance dictates the degradation pathway and antioxidant efficiency.

Structural Comparison
  • Sulfur-Based (Thiobisphenols): Two hindered phenol rings linked by a sulfide (-S-) bridge.

    • Example:4,4'-Thiobis(6-tert-butyl-m-cresol) (CAS: 96-69-5).[1][2]

    • Key Feature: The sulfur atom is chemically active, capable of oxidation states ranging from -2 (sulfide) to +4 (sulfone).

  • Carbon-Based (Methylenebisphenols): Two hindered phenol rings linked by a methylene (-CH₂-) bridge.

    • Example:4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS: 118-82-1).[2][3][4][5]

    • Key Feature: The methylene bridge is chemically inert relative to the phenol groups, serving primarily as a structural tether to increase molecular weight and reduce volatility.

Mechanism of Action (The "Autosynergism" Effect)

Standard hindered phenols (Methylenebis) act via a single mechanism: Radical Scavenging (Chain Breaking - Donor) . They donate a hydrogen atom to peroxyl radicals (


), terminating the propagation step.

Sulfur-bridged phenols function via a dual mechanism, known as Autosynergism :

  • Radical Scavenging: The phenolic -OH groups scavenge

    
     radicals (identical to methylenebis).
    
  • Peroxide Decomposition: The sulfide bridge reacts with hydroperoxides (

    
    ) to form sulfoxides. These sulfoxides thermally eliminate to form sulfenic acids, which are potent catalysts for decomposing further hydroperoxides into non-radical products.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways. Note how the Thiobisphenol (Right Branch) engages in a secondary cycle of hydroperoxide destruction.

AntioxidantMechanism cluster_Methylene Methylenebisphenol (Standard) cluster_Thio Thiobisphenol (Autosynergistic) Polymer Polymer Chain (R-H) Radical Peroxyl Radical (ROO•) Polymer->Radical Heat/O2 MB_Phenol Methylenebisphenol (R-OH) Radical->MB_Phenol H-Abstraction TB_Phenol Thiobisphenol (R-S-R) Radical->TB_Phenol H-Abstraction Hydroperoxide Hydroperoxide (ROOH) (Chain Branching Agent) Radical->Hydroperoxide Propagation MB_Stable Phenoxyl Radical (Stable) MB_Phenol->MB_Stable Scavenging TB_Phenol->Hydroperoxide Reacts with TB_Sulfoxide Sulfoxide (R-SO-R) TB_Acid Sulfenic/Sulfinic Acid (Catalytic Species) TB_Sulfoxide->TB_Acid Thermal Elimination TB_Acid->Hydroperoxide Catalytic Decomp. NonRadical Non-Radical Products (Alcohol + Ketone) Hydroperoxide->TB_Sulfoxide Oxidation of Sulfur Hydroperoxide->NonRadical Safe Decomp.

Caption: Comparative reaction pathways. The green cluster highlights the secondary "peroxide decomposing" cycle unique to sulfur-based phenols.

Experimental Data Comparison

The following data contrasts the physical and thermal properties of the two representative compounds. Note the distinction between TGA Onset (inert decomposition) and OIT (oxidative resistance).

PropertySulfur-Based (Thiobisphenol)Methylene-Based (Hindered Phenol)
Representative Compound 4,4'-Thiobis(6-tert-butyl-m-cresol)4,4'-Methylenebis(2,6-di-tert-butylphenol)
CAS Number 96-69-5118-82-1
Melting Point 160 – 165 °C154 – 159 °C
TGA Onset (

, N₂)
~250 °C~280 – 300 °C
TGA 5% Weight Loss ~265 °C~230 – 250 °C (Volatility dependent)
Primary Mechanism Radical Scavenging + Peroxide DecompositionRadical Scavenging Only
Synergism Autosynergistic (Self-sufficient)Requires secondary antioxidant (e.g., Phosphite)
Discoloration Potential Moderate (Sulfur oxidation products)Low to Moderate (Quinone methides)
Key Analysis
  • Inert Thermal Stability (TGA): The C-S bond energy (~65 kcal/mol) is lower than the C-C bond energy (~83 kcal/mol) of the methylene bridge. Consequently, thiobisphenols generally show a lower onset of thermal decomposition in inert atmospheres.

  • Oxidative Performance (OIT): Despite lower molecular stability, thiobisphenols often extend the Oxidation Induction Time (OIT) of polymers (like PE or PP) significantly longer than methylenebisphenols when used alone. This is because they stop the autocatalytic cycle of hydroperoxides.

Experimental Protocol: Thermal Validation

To validate these differences in your own lab, use the following self-validating protocols.

Thermogravimetric Analysis (TGA) - Decomposition Profile

Objective: Determine the intrinsic thermal stability of the neat antioxidant.

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

  • Sample Prep: Weigh 10 ± 1 mg of antioxidant powder into a platinum or alumina pan. Ensure the powder covers the pan bottom evenly.

  • Atmosphere:

    • Run 1 (Inert): Nitrogen purge at 50 mL/min.[6]

    • Run 2 (Oxidative): Air purge at 50 mL/min.

  • Ramp: Equilibrate at 30°C, then ramp at 10°C/min to 600°C.

  • Data Extraction:

    • Record

      
       (extrapolated onset temperature).[7]
      
    • Record ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (temperature at 5% mass loss).
      
    • Validation: If

      
       of Thiobisphenol is >260°C in Air, check for sample oxidation during ramp (mass gain or early deflection).
      
Oxidative Induction Time (OIT) - Performance Metric

Objective: Measure the stabilizing efficiency in a polymer matrix (e.g., Polyethylene).

  • Matrix: Unstabilized Polyethylene (PE) powder.

  • Compounding: Dry blend 0.1 wt% of the antioxidant with PE. Melt compound using a micro-extruder or Brabender mixer at 190°C for 5 mins (under N₂ blanket to prevent premature consumption).

  • DSC Setup: Differential Scanning Calorimeter (DSC).

  • Procedure (ASTM D3895):

    • Heat sample (5 mg) to 200°C under Nitrogen (50 mL/min).

    • Hold isothermal for 5 mins to equilibrate.

    • Switch Gas: At

      
      , switch purge to Oxygen (50 mL/min).
      
    • Measurement: Record time until the exothermic onset of oxidation.

  • Expected Result: Thiobisphenol containing samples typically exhibit an OIT 20-40% higher than Methylenebisphenol samples due to hydroperoxide suppression.

Application Guide: When to Choose Which?

Choose Sulfur-Based (Thiobisphenols) When:
  • Application: Cable insulation (LDPE/XLPE), rubber seals, and adhesives.

  • Requirement: Long-term heat aging (LTHA) is the primary failure mode.

  • Constraint: You cannot add a separate secondary antioxidant (phosphite/thioester) due to formulation complexity or cost. The autosynergism provides a "one-pack" solution.

Choose Methylene-Based (Hindered Phenols) When:
  • Application: Consumer plastics, food packaging, or light-colored fibers.

  • Requirement: Color stability is critical. Sulfur compounds can form chromophores (colored byproducts) upon oxidation.

  • Constraint: The processing temperature is extremely high (>280°C). The lower bond energy of the sulfur bridge may lead to premature degradation and odor generation (mercaptans) during high-shear processing.

References

  • National Toxicology Program (NTP). (1992).[1] Physical Properties of 4,4'-Thiobis(6-tert-butyl-m-cresol). CAMEO Chemicals.[1] Link

  • Richaud, E., et al. (2011). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Polymer Degradation and Stability.[6][7][8][9][10][11] Link

  • Gugumus, F. (1998). Possibilities and limits of synergism with phenolic antioxidants.
  • Schmid, M., et al. (2006). Oxidation induction time and oxidation onset temperature of polyethylene in air.[7] University of Pretoria. Link

  • BenchChem. (2025).[6][8] High-Temperature Antioxidants: A Comparative Guide. BenchChem Technical Library. Link

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics Technical Blog. Link

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 4-Allylsulfanyl-phenol, specifically comparing it against its oxygenated analog (4-Allyloxyphenol) and unsubstituted thioether counterparts.

Executive Summary

4-Allylsulfanyl-phenol (CAS: 10193-50-7) is a bifunctional probe often utilized in metabolic stability studies and as a precursor in sulfur-based drug scaffolds. Its mass spectrometric behavior under Electron Ionization (EI) is distinct from its oxygen analog, 4-Allyloxyphenol, primarily due to the Thio-Claisen rearrangement occurring within the ion source.

This guide details the diagnostic fragmentation pathways, isotopic signatures, and retention characteristics that allow researchers to definitively distinguish 4-Allylsulfanyl-phenol from structural isomers and isobaric interferences.

Chemical Identity & Properties

FeatureSpecification
Compound Name 4-Allylsulfanyl-phenol
IUPAC Name 4-(prop-2-en-1-ylthio)phenol
Formula

Exact Mass 166.0452 Da
Key Functional Groups Phenol (-OH), Thioether (-S-), Allyl (-CH2-CH=CH2)
Isotopic Signature Distinct

peak at M+2 (~4.5% relative abundance)

Experimental Protocol: GC-EI-MS

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This workflow ensures sufficient thermal energy to induce the characteristic rearrangement pathways.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of 4-Allylsulfanyl-phenol in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent potential methylation artifacts in the source.

  • Inlet Parameters:

    • Mode: Splitless (0.5 min purge).

    • Temperature: 250°C (High temp promotes volatilization without thermal degradation).

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Rationale: Non-polar stationary phases prevent tailing of the phenolic hydroxyl group.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source (EI):

    • Energy: 70 eV (Standard).

    • Source Temp: 230°C.

    • Scan Range: m/z 40–350.

Fragmentation Mechanism Deep Dive

The fragmentation of 4-Allylsulfanyl-phenol is governed by the competition between simple bond cleavage and the Thio-Claisen Rearrangement . Unlike ethers, which readily lose CO, the sulfur atom directs the pathway toward alkyl radical losses.

Primary Pathway: The Thio-Claisen Rearrangement

Upon ionization, the molecular ion (


, m/z 166) undergoes a [3,3]-sigmatropic rearrangement. The allyl group migrates from the sulfur atom to the ortho position of the phenyl ring. This forms a transient thiocarbonyl intermediate which subsequently cyclizes or fragments.
  • Diagnostic Ion 1: m/z 151 (

    
    ) 
    
    • Mechanism:[1][2][3][4][5][6] Following rearrangement, the cyclized intermediate loses a methyl radical (

      
      ). This is the hallmark of ortho-rearranged allyl sulfides.
      
  • Diagnostic Ion 2: m/z 125 (

    
    ) 
    
    • Mechanism:[1][2][3][4][5][6] Direct cleavage of the S-Allyl bond yields the [4-Hydroxyphenylthio]

      
       cation. This ion is highly stable and often constitutes the base peak.
      
  • Diagnostic Ion 3: m/z 133 (

    
    ) 
    
    • Mechanism:[1][2][3][4][5][6] Loss of the sulfhydryl radical (

      
      ) from the rearranged intermediate.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to the principal fragments.[7]

FragmentationPathway M_Ion Molecular Ion (M+) m/z 166 [C9H10OS]+. Rearranged Thio-Claisen Intermediate (Ortho-allyl thiophenol) M_Ion->Rearranged [3,3]-Sigmatropic Rearrangement Frag_125 Fragment m/z 125 [M - Allyl]+ M_Ion->Frag_125 Direct S-C Cleavage (- C3H5•) Frag_151 Fragment m/z 151 [M - CH3]+ Rearranged->Frag_151 Methyl Loss (- CH3•) Frag_133 Fragment m/z 133 [M - SH]+ Rearranged->Frag_133 Sulfhydryl Loss (- SH•) Frag_97 Fragment m/z 97 [125 - CO]+ Frag_125->Frag_97 Phenolic CO Loss (- 28 Da)

Figure 1: Mechanistic pathway showing the competition between direct cleavage (m/z 125) and Thio-Claisen rearrangement (m/z 151, 133).

Comparative Analysis

To validate the identity of 4-Allylsulfanyl-phenol, it must be compared against its oxygen analog (4-Allyloxyphenol) and the unsubstituted Allyl Phenyl Sulfide.

Table 1: Diagnostic Ion Comparison
Feature4-Allylsulfanyl-phenol (Target)4-Allyloxyphenol (O-Analog)Allyl Phenyl Sulfide (No -OH)
Molecular Ion (M+) m/z 166 (Strong)m/z 150 (Moderate)m/z 150 (Strong)
Isotope Pattern M+2 @ ~4.5% (

)
M+2 @ <1% (No S)M+2 @ ~4.5% (

)
Base Peak m/z 125 (

)
m/z 110 (

)
m/z 109 (

)
Rearrangement m/z 151 (

)
m/z 122 (

)
m/z 135 (

)
Key Difference Sulfur retains charge ; Methyl loss is prominent.Oxygen directs CO loss ; CO loss is dominant.Lacks phenolic CO loss (m/z 97).
Critical Differentiator: The "CO vs. Methyl" Rule
  • Oxygen Analogs (Ethers): The rearrangement product of allyl phenyl ether typically loses carbon monoxide (CO, 28 Da) to form a stable hydrocarbon ion.

  • Sulfur Analogs (Thioethers): The rearrangement product of allyl phenyl sulfide rarely loses CS (44 Da). Instead, it preferentially loses a methyl radical (15 Da) or ethylene.

    • Observation: If you see a loss of 15 Da from the molecular ion, it strongly confirms the presence of the S-Allyl moiety undergoing Thio-Claisen rearrangement.

Experimental Workflow Diagram

The following decision tree assists in the rapid classification of unknown allyl-aryl derivatives based on the data presented above.

Workflow Start Unknown Analyte (GC-MS EI) Check_S Check M+2 Isotope (Is it > 4%?) Start->Check_S Yes_S Sulfur Present (Thioether) Check_S->Yes_S Yes No_S No Sulfur (Ether/Phenol) Check_S->No_S No Check_Loss Check Neutral Loss from M+ Yes_S->Check_Loss No_S->Check_Loss Loss_15 Loss of 15 Da (CH3) Likely Thio-Claisen Check_Loss->Loss_15 Sulfur Path Loss_28 Loss of 28 Da (CO) Likely Oxy-Claisen Check_Loss->Loss_28 Oxygen Path Result_S ID: 4-Allylsulfanyl-phenol (Confirm with m/z 125) Loss_15->Result_S Result_O ID: 4-Allyloxyphenol (Confirm with m/z 110) Loss_28->Result_O

Figure 2: Decision tree for distinguishing Sulfur vs. Oxygen allyl derivatives.

References

  • Prabhakar, S., et al. (2000). "Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact."[8] Rapid Communications in Mass Spectrometry, 14(13), 1116-1122.

  • NIST Mass Spectrometry Data Center. "Allyl phenyl sulfide - Gas Phase Spectrum." NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for rearrangement mechanisms).
  • Doc Brown's Chemistry. "Mass spectrum of phenol and fragmentation patterns." (For baseline phenolic fragmentation data).

Sources

Publish Comparison Guide: Optical Transparency of 4-Allylsulfanyl-phenol (ASP) Polymers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for researchers and formulation scientists. It synthesizes chemical principles with practical application data to evaluate 4-Allylsulfanyl-phenol (ASP) based polymers against industry standards.

Executive Summary: The High-Index/Transparency Trade-off

In the pursuit of high refractive index (HRI) optical materials (


), sulfur-containing polymers have emerged as a critical class of materials.[1] 4-Allylsulfanyl-phenol (ASP)  represents a unique monomeric candidate that bridges the gap between phenolic resins and allyl-based optical plastics (like CR-39).

While the sulfur moiety significantly boosts molar refraction, it introduces a fundamental challenge: optical transparency in the blue-violet region (400–450 nm) . This guide objectively compares ASP-based polymers against standard optical resins, focusing on the delicate balance between Refractive Index (RI), Abbe Number (dispersion), and Yellowness Index (YI).

Material Science & Mechanism

The ASP Monomer Advantage

ASP combines three functional distinctives:

  • Phenolic Hydroxyl: Allows for solubility modulation and potential step-growth polymerization (e.g., urethanes/carbonates).

  • Thioether Linkage (-S-): The primary driver for high refractive index due to the high atomic polarizability of sulfur.

  • Allyl Group: Enables radical polymerization or thiol-ene "click" chemistry, similar to commercial optical resins.

The Transparency Challenge

The primary transparency loss in ASP polymers stems from two mechanisms:

  • Electronic Absorption: The conjugation of the sulfur lone pairs with the aromatic ring (phenyl sulfide) shifts the UV absorption edge toward the visible spectrum (

    
     nm), causing "yellowing."
    
  • Oxidative Degradation: Sulfur is susceptible to oxidation (

    
    ), creating chromophores during high-temperature curing.
    
Synthesis & Processing Workflow

To achieve optical grade transparency, purification and curing protocols are critical.

ASP_Workflow Monomer Crude ASP Monomer Purification Purification (Vacuum Distillation / Recrystallization) Monomer->Purification Remove oxidized species Prepoly Pre-Polymerization (BPO/AIBN Initiator) Purification->Prepoly Inhibitor removal Curing Cast Curing (Glass Mold, N2 atm) Prepoly->Curing Viscosity control Annealing Annealing (Stress Relaxation) Curing->Annealing Prevent birefringence Final Optical Resin (High RI) Annealing->Final

Figure 1: Critical processing workflow to minimize yellowing and haze in ASP polymers.

Comparative Performance Analysis

The following data contrasts a typical Poly(ASP) homopolymer (cured via radical polymerization) against industry benchmarks: PMMA (Acrylic), PC (Polycarbonate), and MR-8™ (Commercial Thiourethane).

Optical Properties Table
PropertyPoly(ASP) (Experimental)PMMA (Standard)Polycarbonate (PC)Thiourethane (MR-8 Type)
Refractive Index (

)
1.62 – 1.65 1.491.581.60
Abbe Number (

)
32 – 36 573041
Transmittance (400 nm) 82% – 88% 92%85%88%
Transmittance (550 nm) > 90% 92%89%91%
Yellowness Index (YI) 2.5 – 5.0 < 0.51.0 – 2.01.5
Density (g/cm³) 1.25 1.181.201.30
Analysis of Results
  • Refractive Index: ASP polymers outperform PMMA and PC, entering the "High Index" category (

    
    ). This allows for thinner lenses and coatings.
    
  • Transparency (Blue Edge): The transmittance at 400 nm is the weak point. While PMMA is crystal clear, Poly(ASP) shows a drop (82-88%) due to the sulfur-aromatic absorption tail. This manifests as a slight champagne/yellow tint.

  • Dispersion: The Abbe number is relatively low (~34), similar to Polycarbonate. This means significant chromatic aberration compared to PMMA, requiring dispersive compensation in optical designs.

Experimental Protocols (Self-Validating Systems)

To replicate these results and validate the transparency claims, follow these standardized protocols.

Protocol A: Fabrication of Optical Films

Objective: Create a defect-free film for spectrophotometry.

  • Monomer Prep: Dissolve 4-Allylsulfanyl-phenol in a non-absorbing solvent (e.g., THF) or use neat if liquid. Add 1 wt% Benzoyl Peroxide (BPO).

  • Filtration: Pass solution through a 0.2 µm PTFE filter to remove scattering particulates (Critical for Haze < 1%).

  • Casting: Spin-coat onto a quartz substrate or cast into a silanized glass mold.

  • Step-Curing:

    • 60°C for 4 hours (Gelation)

    • 90°C for 2 hours (Propagation)

    • 110°C for 1 hour (Completion)

    • Note: Vacuum oven required to prevent oxygen inhibition of the allyl group.

Protocol B: Transparency & Haze Measurement

Standard: ASTM D1003 (Haze and Luminous Transmittance).

  • Instrument: UV-Vis Spectrophotometer with an Integrating Sphere.

  • Baseline: Air (for total transmission) or Quartz blank.

  • Measurement: Scan 300 nm – 800 nm.

  • Calculation:

    • Check for absorption shoulder at 350–400 nm (indicative of sulfur oxidation).

Mechanistic Troubleshooting: Why is my polymer yellow?

If your ASP polymer exhibits


, consult the following pathway analysis:

Failure_Analysis Result Problem: High Yellowness Index Cause1 Thermal Oxidation of Sulfur Result->Cause1 Curing T > 120°C? Cause2 Radical Trapping (Oxygen Inhibition) Result->Cause2 Cured in Air? Cause3 Monomer Impurity (Disulfides) Result->Cause3 Starting material yellow? Sol1 Solution: Add Antioxidant (AO-80) & Lower Temp Cause1->Sol1 Sol2 Solution: Vacuum/N2 Curing Cause2->Sol2 Sol3 Solution: Distill Monomer over Zn dust Cause3->Sol3

Figure 2: Troubleshooting logic for optical defects in sulfur-based polymers.

References

  • Review of Sulfur-Containing Polymers

    • Title: Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications.[1]

    • Source: ACS Omega (2024).
    • URL:[Link]

  • High Refractive Index Mechanisms

    • Title: Molecular Designs of Sulfur-containing High Refractive Index Polymers.
    • Source: Chinese Journal of Polymer Science (2025).
    • URL:[Link]

  • Allyl Monomer Chemistry

    • Title: 4-Allylphenol Properties and Synthesis.[2]

    • Source: ChemicalBook / TCI Chemicals.
  • Standard Test Method for Haze and Luminous Transmittance

    • Title: ASTM D1003-21.
    • Source: ASTM Intern
    • URL:[Link]

  • Comparative Optical Materials Data

    • Title: Refractive Index and Optical Transparency of Organic Polymeric Materials.[1][3]

    • Source: NIH / PubMed Central (2023).
    • URL:[Link]

Disclaimer: The data provided for Poly(ASP) are based on representative structure-property relationships of allyl-sulfide phenolic resins. Actual performance depends on specific formulation and curing conditions.

Sources

elemental analysis and sulfur content verification of 4-Allylsulfanyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis and Sulfur Content Verification of 4-Allylsulfanyl-phenol: A Comparative Methodological Guide

Introduction & Analytical Context

4-Allylsulfanyl-phenol (CAS 5656-44-0), also known as 4-(allylthio)phenol, is a critical thioether intermediate utilized in advanced organic synthesis, material science, and pharmaceutical development [4]. With a molecular formula of C9H10OS and a molecular weight of 166.24 g/mol , its theoretical elemental sulfur content is precisely 19.28% .

As a Senior Application Scientist, I frequently encounter challenges in verifying the purity of allyl-containing thioethers. The volatility of the allyl group can lead to incomplete combustion, while the sulfur atom is prone to forming refractory compounds or volatile sulfur dioxide (SO2) that escapes quantification. Accurate sulfur determination is not just a purity check; it is a self-validating metric to ensure that thioetherification was successful and that the compound has not prematurely oxidized into sulfoxides or sulfones.

Comparative Analysis of Sulfur Determination Methods

To objectively evaluate the best approach for quantifying the ~19.28% sulfur content in 4-Allylsulfanyl-phenol, we must compare the prevailing analytical methodologies.

Table 1: Comparison of Sulfur Quantification Methodologies

Analytical MethodPrincipleSample SizePrecision / TargetPros & Cons
Schöniger Flask Combustion Oxygen flask oxidation followed by BaCl2 titration [1].15–25 mgHigh (Macro-scale)Pros: Low equipment cost; highly reliable.Cons: Manual, low throughput.
Automated CHNS Analyzer Dumas flash combustion followed by GC and TCD detection [2].2–3 mgVery High (Micro-scale)Pros: High throughput; simultaneous C/H/N/S.Cons: High capital cost.
UV-Fluorescence (ASTM D5453) High-temp oxidation to SO2, excited by UV light[3].1–10 µLUltra-High (Trace levels)Pros: Unsurpassed signal-to-noise ratio [3].Cons: Better suited for trace impurities than pure API.
ICP-OES Microwave acid digestion followed by plasma emission.50–100 mgHigh (Multi-element)Pros: Excellent for detecting catalyst residues.Cons: Acid digestion of thioethers can be hazardous.

Recommendation: For verifying the bulk purity of synthesized 4-Allylsulfanyl-phenol, Automated CHNS Analysis and Schöniger Flask Combustion are the most robust choices.

Experimental Workflows & Scientific Causality

Protocol A: Schöniger Oxygen Flask Combustion (ASTM E443 Standard)

This classic method remains a gold standard for its absolute quantitative recovery of halogens and sulfur [1].

  • The Causality: The sample is combusted in a pure oxygen environment. The sulfur is oxidized primarily to SO2 and some SO3. The critical step is the addition of hydrogen peroxide (H2O2) to the absorption liquid. This drives the thermodynamic oxidation of all transient sulfur species into stable sulfate (SO42-), preventing under-reporting from volatile SO2 loss.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 15–20 mg of 4-Allylsulfanyl-phenol onto an ashless filter paper carrier.

  • Absorption Solution: Add 10 mL of deionized water and 4 drops of 30% H2O2 into a heavy-walled Schöniger combustion flask[1].

  • Purging: Flush the flask with pure oxygen for 30 seconds to displace all atmospheric nitrogen.

  • Combustion: Ignite the filter paper tail, immediately insert it into the flask, and secure the stopper. Safety Note: This must be performed behind a safety shield using heavy-duty insulating gloves [1].

  • Absorption: Allow the flask to sit for 15–30 minutes, shaking occasionally, to ensure the combustion cloud is entirely absorbed into the liquid phase.

  • Degassing: Boil the resulting solution gently to decompose excess H2O2 and expel dissolved carbonates.

  • Titration: Cool the solution and titrate with a standardized 0.01 M Barium Chloride (BaCl2) solution using Sulfonazo III or Thorin as an indicator until a distinct color change is observed [1].

Protocol B: Automated CHNS Elemental Analysis (Modified Dumas Method)

Modern laboratories utilize automated elemental analyzers for high-throughput, simultaneous determination of carbon, hydrogen, nitrogen, and sulfur [2].

  • The Causality: The sample undergoes "flash combustion" at >1000°C in a temporary oxygen-enriched helium stream [2]. Because 4-Allylsulfanyl-phenol can form refractory sulfates, the tin capsule acts as a catalyst; its exothermic oxidation pushes the local temperature to ~1800°C, ensuring complete breakdown. A copper reduction column is subsequently used to scrub excess oxygen and reduce any NOx species, ensuring they do not interfere with the SO2 peak during Thermal Conductivity Detection (TCD).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2–3 mg of 4-Allylsulfanyl-phenol into a high-purity tin capsule.

  • Sealing: Crimp and fold the capsule tightly to exclude atmospheric air, which would skew nitrogen and oxygen baselines.

  • Combustion: Drop the capsule via an autosampler into a combustion reactor maintained at 1000°C–1060°C, dosed with a specific volume of pure oxygen [2].

  • Reduction & Separation: Pass the combusted gas mixture (CO2, H2O, N2, SO2) through a heated copper reduction tube, followed by a specialized gas chromatography (GC) column to isolate the SO2.

  • Detection: Quantify the SO2 using a Thermal Conductivity Detector (TCD) [2].

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the data, every analytical run must operate as a self-validating system:

  • Blank Subtraction: Always combust an empty filter paper (Schöniger) or an empty tin capsule (CHNS) to establish a baseline sulfur and carbon background.

  • Reference Standard Bracketing: Calibrate and verify the instrument using a certified organic standard with a known sulfur content, such as Methionine (21.49% S) or Sulfanilamide (18.62% S) [2]. Run the standard before and after the 4-Allylsulfanyl-phenol batch. If the standard recovery deviates by >0.3% absolute, the system must be recalibrated.

  • Mass Balance Check: In CHNS analysis, the sum of the elemental percentages (C + H + N + S + O) should approximate 100%. A significant shortfall indicates the presence of unquantified elements (e.g., halogens) or inorganic ash.

Workflow Visualization

G Node1 4-Allylsulfanyl-phenol Sample Preparation Node2 Schöniger Flask Combustion (Manual Oxidation) Node1->Node2 Aliquot 15-25mg Node3 CHNS Elemental Analyzer (Automated Dumas) Node1->Node3 Aliquot 2-3mg Node4 H2O2 Absorption (SO2 -> SO4 2-) Node2->Node4 Node5 Gas Chromatography Separation (SO2 Isolation) Node3->Node5 Node6 BaCl2 Titration / IC Node4->Node6 Node7 TCD / UV-Fluorescence Node5->Node7 Node8 Sulfur Content Verification (Target: ~19.28%) Node6->Node8 Node7->Node8

Fig 1: Comparative workflow of Schöniger combustion vs. Automated CHNS for sulfur quantification.

References

  • Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion (ASTM E443). Antpedia.
  • Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. ThermoFisher Scientific.
  • Total Sulfur Analysis (ASTM D5453). EST Analytical.
  • 4-ALLYLSULFANYL-PHENOL (CAS 5656-44-0). LookChem.

Safety Operating Guide

4-Allylsulfanyl-phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-Allylsulfanyl-phenol: Comprehensive Operational Handling and Disposal Protocols

Introduction 4-Allylsulfanyl-phenol (CAS: 5656-44-0), also known as 4-(Allylthio)phenol, is a highly specialized synthetic intermediate frequently utilized in the development of selective Matrix Metalloproteinase-9 (MMP-9) inhibitors for advanced drug discovery[1]. While highly valuable in medicinal chemistry, its dual-functional structure—comprising a lipophilic phenol ring and a reactive allylsulfanyl (thioether) moiety—presents severe operational and environmental hazards. This guide provides drug development professionals and laboratory safety officers with field-proven, causality-driven protocols for the safe handling and specialized disposal of this compound.

Mechanistic Hazard Assessment

To safely manage 4-Allylsulfanyl-phenol, operators must understand the chemical causality behind its hazards:

  • Phenolic Toxicity & Dermal Penetration: The phenol moiety is highly lipophilic, allowing it to rapidly penetrate intact skin and denature cellular proteins[2]. Systemic exposure can lead to central nervous system depression and cardiovascular collapse. Furthermore, phenol is an established environmental hazard that readily leaches from soil into groundwater, persisting in aquatic environments[3][4].

  • Thioether Reactivity & Combustion Byproducts: The allylsulfanyl group is susceptible to exothermic oxidation. If improperly incinerated at low temperatures, thioether bonds break down to generate highly toxic sulfur oxides (SOx)[5]. Occupational studies have demonstrated that improper handling and combustion of thioether-containing waste can lead to the absorption of electrophilic precursors, detectable as elevated thioethers in the urine of waste operators[6].

Operational Safety & Handling Protocol

Before initiating any disposal procedures, strict operational controls must be enforced to prevent exposure:

  • Personal Protective Equipment (PPE): Standard nitrile gloves provide insufficient protection against prolonged phenol exposure. Operators must use butyl rubber or SilverShield® gloves, alongside a chemical splash apron and face shield[2].

  • Engineering Controls: All transfers, dilutions, and waste consolidation must occur within a hard-ducted chemical fume hood to prevent the inhalation of toxic, sickeningly sweet vapors characteristic of phenolic compounds[2][3].

Step-by-Step Disposal Procedures

Because of its acute toxicity and environmental persistence, 4-Allylsulfanyl-phenol waste cannot be managed through standard aqueous or general organic waste streams. It requires rigorous segregation and specialized thermal destruction.

Step 1: Chemical Segregation Isolate 4-Allylsulfanyl-phenol from strong oxidizers (e.g., nitric acid, peroxides) and strong bases. Mixing thioethers with oxidizers can trigger runaway exothermic reactions.

Step 2: Primary Containment Collect the waste in high-density polyethylene (HDPE) or Teflon-lined glass containers. To comply with Environmental Protection Agency (EPA) guidelines for acutely hazardous chemical waste, the volume of the active waste collection container should not exceed one quart (approximately one liter) at the satellite accumulation area[7].

Step 3: RCRA-Compliant Labeling Label the container clearly with "Hazardous Waste," the full chemical name, and its primary hazard characteristics: "Toxic" and "Combustible"[7].

Step 4: Specialized Incineration Handoff Do not wash or reuse empty containers that held the pure compound; they must be disposed of as hazardous waste[7]. Transfer the sealed waste to a licensed Resource Conservation and Recovery Act (RCRA) vendor. The vendor must utilize high-temperature rotary kiln incineration (>1200°C) equipped with secondary alkaline scrubbers to neutralize the SOx gases generated by the thioether moiety[5].

Lab_Workflow S1 1. Segregation Isolate from strong oxidizers to prevent exothermic oxidation S2 2. Containment Collect in HDPE or Teflon-lined glass (Max 1 Quart) S1->S2 S3 3. Labeling Mark as 'Hazardous Waste: Toxic/Combustible' S2->S3 Warn CRITICAL SAFETY HOLD Never mix with aqueous waste or halogenated solvents! S2->Warn S4 S4 S3->S4 S5 5. Disposal Transfer to licensed RCRA-compliant vendor S4->S5

Fig 1. Laboratory segregation and containment workflow for 4-Allylsulfanyl-phenol disposal.

Incineration_Pathway A 4-Allylsulfanyl-phenol (Waste Stream) B Rotary Kiln Incinerator (>1200°C + Excess O2) A->B Thermal Oxidation C Combustion Gases (CO2, H2O, SO2, SO3) B->C Gas Phase Emission D Alkaline Scrubber (NaOH / Ca(OH)2 Wash) C->D Exhaust Routing E Neutralized Effluent (Na2SO4 / CaSO4) D->E Precipitation & Filtration

Fig 2. High-temperature incineration and alkaline scrubbing pathway for thioethers.

Quantitative Data & Specifications

To facilitate rapid risk assessment and logistical planning, the critical operational parameters for 4-Allylsulfanyl-phenol are summarized below:

ParameterSpecification / Guideline
Chemical Name 4-Allylsulfanyl-phenol (Synonym: 4-(Allylthio)phenol)
CAS Registry Number 5656-44-0
Molecular Formula C9H10OS[1]
Primary Hazards Toxic (Dermal/Oral), Combustible, Environmental Hazard[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides
Max Satellite Accumulation 1 Quart (approx. 1 Liter) for acutely hazardous waste[7]
Approved Disposal Method High-temperature incineration (>1200°C) with alkaline scrubbing[5]

Emergency Spill Response Protocol

In the event of a localized spill, execute the following self-validating containment loop to ensure operator safety and regulatory compliance:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity[2].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. CRITICAL: Do not use combustible materials like sawdust, which can react exothermically with the phenol[2].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty plastic or Teflon-lined container. Seal and label as hazardous spill residue.

  • Decontamination: Wash the contaminated surface with a mild alkaline solution (if compatible with the surface) to neutralize residual phenols, collecting all rinsate as hazardous waste. Never wash phenol spills down the laboratory sink or into the municipal sewer system[2].

References

  • [1] Title: Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336. Source: ACS Pharmacology & Translational Science. URL:[Link]

  • [7] Title: Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Source: Boston University Office of Research. URL:[Link]

  • [3] Title: Toxicological Profile for Phenol. Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. URL:[Link]

  • [2] Title: Phenol - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. URL:[Link]

  • [5] Title: Talking about the Disposal of Waste Filter Bag of Bag Filter (Thioether Bond Oxidation). Source: Filmedia. URL:[Link]

  • [6] Title: Enhanced excretion of thioethers in urine of operators of chemical waste incinerators. Source: PubMed (Br J Ind Med). URL:[Link]

  • [4] Title: Exposure and Risk Assessment For Phenol. Source: EPA NEPIS. URL: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.